ACY-775
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-[[1-(3-fluorophenyl)cyclohexyl]amino]-N-hydroxypyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-14-6-4-5-13(9-14)17(7-2-1-3-8-17)21-16-19-10-12(11-20-16)15(23)22-24/h4-6,9-11,24H,1-3,7-8H2,(H,22,23)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBURCQQEUNLDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)F)NC3=NC=C(C=N3)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ACY-775: A Technical Guide to its Mechanism of Action as a Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-775 is a potent and highly selective small molecule inhibitor of histone deacetylase 6 (HDAC6).[1][2][3][4] Unlike other histone deacetylases, HDAC6 is primarily located in the cytoplasm and its main substrates are non-histone proteins.[5][6] This cytoplasmic localization and unique substrate profile, including α-tubulin, cortactin, and Hsp90, position HDAC6 as a critical regulator of key cellular processes such as microtubule dynamics, cell motility, and protein quality control.[5][6] The selective inhibition of HDAC6 by this compound, without significantly affecting other HDAC isoforms, suggests a favorable therapeutic window and has generated considerable interest in its potential for treating a range of pathologies, particularly neurodegenerative diseases and certain cancers. This in-depth technical guide details the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action: Selective HDAC6 Inhibition
The primary mechanism of action of this compound is its potent and selective inhibition of the enzymatic activity of HDAC6. This inhibition leads to the hyperacetylation of HDAC6 substrates, most notably α-tubulin.
Biochemical Potency and Selectivity
This compound exhibits a low nanomolar inhibitory concentration (IC50) against HDAC6, demonstrating its high potency. Crucially, it displays significant selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs. This selectivity is a key attribute, as the inhibition of class I HDACs is often associated with toxicity.
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 7.5 | - |
| Class I HDACs | - | 60-1500 fold |
| Other Class II HDACs | >1000 | >133 fold |
Table 1: In vitro inhibitory activity and selectivity of this compound against various HDAC isoforms. Data compiled from multiple sources.[1][2][3]
The data clearly indicates that this compound is a highly selective inhibitor of HDAC6. This specificity minimizes off-target effects, a desirable characteristic for a therapeutic agent.
Signaling Pathways Modulated by this compound
The selective inhibition of HDAC6 by this compound instigates a cascade of downstream cellular events, primarily through the hyperacetylation of its substrates.
The HDAC6-Tubulin Acetylation Pathway
The most well-characterized downstream effect of this compound is the hyperacetylation of α-tubulin. HDAC6 is the primary deacetylase of α-tubulin at the lysine-40 residue. Inhibition of HDAC6 by this compound leads to an accumulation of acetylated α-tubulin, which in turn stabilizes microtubules and enhances intracellular transport.
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation.
This enhanced microtubule stability and axonal transport is particularly relevant in the context of neurodegenerative diseases like Charcot-Marie-Tooth disease, where defects in axonal transport are a key pathological feature.[7]
Impact on Other HDAC6 Substrates
Beyond α-tubulin, HDAC6 has several other cytoplasmic substrates that are affected by this compound.
Caption: this compound's inhibition of HDAC6 affects multiple cytoplasmic substrates.
-
Cortactin: Deacetylation of cortactin by HDAC6 regulates its interaction with F-actin, thereby influencing cell motility and actin dynamics.[6]
-
Hsp90 (Heat shock protein 90): HDAC6-mediated deacetylation of Hsp90 is involved in the cellular stress response and the degradation of misfolded proteins.[5]
-
Miro1: This mitochondrial outer membrane protein is a substrate of HDAC6, and its deacetylation is implicated in the regulation of mitochondrial transport along microtubules.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
In Vitro HDAC Enzymatic Assay
This protocol outlines a method to determine the IC50 of this compound against HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Fluor de Lys®-SIRT2, BML-KI177)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
This compound stock solution in DMSO
-
96-well black microplate
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 25 µL of the diluted this compound or vehicle (DMSO) to the wells of the microplate.
-
Add 50 µL of recombinant HDAC6 enzyme to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 50 µL of the developer solution.
-
Incubate for 15 minutes at room temperature.
-
Read the fluorescence (Ex: 360 nm, Em: 460 nm) using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Western Blot for Acetylated α-Tubulin
This protocol describes the detection of changes in α-tubulin acetylation in cells treated with this compound.
Caption: A typical workflow for Western blot analysis of acetylated α-tubulin.
Materials:
-
Cell line (e.g., Neuro-2a murine neuroblastoma cells)
-
This compound
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies:
-
Mouse anti-acetylated-α-tubulin (Lys40) (e.g., clone 6-11B-1)
-
Mouse anti-α-tubulin (loading control)
-
-
HRP-conjugated anti-mouse secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with this compound (e.g., 2.5 µM for 4 hours) or vehicle (DMSO).[4]
-
Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
In Vivo Murine Studies
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model.
Materials:
-
Mouse model (e.g., Charcot-Marie-Tooth disease model)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Dosing equipment (e.g., syringes, gavage needles)
Procedure:
-
Animal Acclimation and Grouping: Acclimate animals and randomize them into treatment and vehicle control groups.
-
Drug Formulation: Prepare the dosing solution of this compound in the vehicle.
-
Administration: Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at a specified dose and schedule.
-
Monitoring and Endpoint Analysis: Monitor animals for clinical signs and perform endpoint analyses such as behavioral tests, electrophysiology, or tissue collection for biochemical analysis (e.g., Western blot for acetylated α-tubulin).
Preclinical and Clinical Status
This compound has demonstrated efficacy in various preclinical models of neurodegenerative diseases, including Charcot-Marie-Tooth disease and Huntington's disease, as well as in models of cancer. Its ability to rescue axonal transport defects and reduce the accumulation of misfolded proteins underscores its therapeutic potential.
To date, this compound has been evaluated in preclinical studies.[8] A structurally related, though less selective, HDAC6 inhibitor, ACY-1215 (Ricolinostat), has progressed into clinical trials for various cancers.[9] The preclinical data for this compound provides a strong rationale for its further development and potential clinical investigation.
Conclusion
This compound is a potent and selective inhibitor of HDAC6 that exerts its primary mechanism of action through the hyperacetylation of cytoplasmic proteins, most notably α-tubulin. This leads to the stabilization of microtubules and the enhancement of intracellular transport processes. The high selectivity of this compound for HDAC6 minimizes the potential for off-target effects associated with broader HDAC inhibition. The compelling preclinical data in models of neurodegeneration and cancer highlight this compound as a promising therapeutic candidate for further investigation. This technical guide provides a comprehensive overview of its mechanism, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug developers in their exploration of this targeted therapeutic agent.
References
- 1. This compound | HDAC6 inhibitor | ProbeChem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]
ACY-775: A Technical Guide to a Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACY-775 is a potent and highly selective small molecule inhibitor of histone deacetylase 6 (HDAC6).[1][2][3] As a class IIb HDAC, HDAC6 primarily localizes to the cytoplasm and plays a crucial role in various cellular processes through the deacetylation of non-histone protein substrates, most notably α-tubulin.[4] By selectively inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which is associated with increased microtubule stability and improved axonal transport. This mechanism of action has positioned this compound as a promising therapeutic candidate for neurodegenerative diseases and certain psychiatric disorders. Preclinical studies have demonstrated its efficacy in animal models of Charcot-Marie-Tooth disease and its antidepressant-like effects. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and relevant protocols.
Chemical and Physical Properties
This compound is a pyrimidine (B1678525) hydroxyl amide compound.[5][6] Its chemical structure and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-((1-(3-Fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide |
| Molecular Formula | C17H19FN4O2 |
| Molecular Weight | 330.36 g/mol |
| CAS Number | 1375466-18-4 |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound exerts its biological effects through the selective inhibition of HDAC6.[1][2][3] This inhibition leads to an increase in the acetylation of HDAC6 substrates, with α-tubulin being the most well-characterized.
Signaling Pathway
The primary signaling pathway affected by this compound is the HDAC6-mediated deacetylation of α-tubulin. In its normal function, HDAC6 removes acetyl groups from α-tubulin, a key component of microtubules. Inhibition of HDAC6 by this compound results in the accumulation of acetylated α-tubulin. This hyperacetylation is associated with enhanced microtubule stability and flexibility, which in turn can improve intracellular transport processes, such as axonal transport of mitochondria.
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation.
Quantitative Data
In Vitro Potency and Selectivity
This compound is a potent inhibitor of HDAC6 with high selectivity over other HDAC isoforms.
| Target | IC50 (nM) | Selectivity vs. Class I HDACs |
| HDAC6 | 7.5[1][2][3] | 60- to 1500-fold[5][6] |
Pharmacokinetic Properties in Mice
Pharmacokinetic studies in mice have demonstrated that this compound is brain bioavailable.
| Dose (mg/kg) | Route | Time Point | Plasma Concentration (ng/mL) | Brain Concentration (ng/mL) | Plasma Half-life (min) |
| 50 | i.p. | 30 min | 1359 (4.1 µM) | - | 12 |
Note: Brain concentration data at this specific time point was not available in the provided search results. However, the studies indicate good brain bioavailability.
Preclinical Efficacy
This compound has shown efficacy in mouse models of Charcot-Marie-Tooth (CMT) disease and depression.
| Disease Model | Species | Dose (mg/kg) | Route | Key Findings |
| Charcot-Marie-Tooth (CMT2) | Mouse | 3 | i.p. | Reversed motor and sensory nerve deficits.[7] |
| Depression (Tail Suspension Test) | Mouse | 50 | i.p. | Produced anti-immobility effects.[5] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound, based on standard laboratory procedures.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol describes a method to determine the in vitro potency of this compound against HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with Trichostatin A)
-
This compound compound
-
DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add assay buffer, the diluted this compound or DMSO (vehicle control), and the recombinant HDAC6 enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Read the fluorescence intensity on a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Caption: Workflow for determining the in vitro IC50 of this compound.
Western Blot for α-Tubulin Acetylation
This protocol details the detection of acetylated α-tubulin in cell lysates following treatment with this compound.
Materials:
-
Cell line (e.g., HeLa, SH-SY5Y)
-
This compound compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound or DMSO for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.
Caption: Workflow for assessing α-tubulin acetylation via Western blot.
Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound compound
-
Vehicle for administration (e.g., DMSO, PEG300, Tween80, saline)
-
Mice (e.g., C57BL/6)
-
Dosing syringes and needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Anesthesia (if required)
-
LC-MS/MS system
Procedure:
-
Administer this compound to mice via the desired route (e.g., intraperitoneal injection).
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-dosing.
-
Process the blood samples to obtain plasma.
-
At the final time point, euthanize the animals and collect brains.
-
Homogenize the brain tissue.
-
Extract this compound from plasma and brain homogenates using an appropriate solvent (e.g., acetonitrile).
-
Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Caption: Workflow for conducting a pharmacokinetic study of this compound in mice.
Clinical Development
Based on the available search results, there is no specific information on clinical trials conducted with this compound. A structurally related HDAC6 inhibitor, ACY-1215 (Ricolinostat), has been investigated in clinical trials for various cancers.
Conclusion
This compound is a potent and selective HDAC6 inhibitor with a well-defined mechanism of action centered on the modulation of α-tubulin acetylation. Its favorable preclinical profile, including brain bioavailability and efficacy in models of neurological disorders, highlights its potential as a therapeutic agent. Further investigation, including detailed synthesis optimization and formal clinical evaluation, will be necessary to fully elucidate its therapeutic utility in humans.
References
- 1. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
ACY-775: A Deep Dive into its HDAC6 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-775 is a potent and highly selective small molecule inhibitor of histone deacetylase 6 (HDAC6). Its remarkable selectivity profile makes it an invaluable tool for investigating the specific biological roles of HDAC6 and a promising therapeutic candidate for a range of diseases, including neurodegenerative disorders and cancer. This technical guide provides a comprehensive overview of the HDAC6 selectivity of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflows used for its characterization.
Data Presentation: Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound has been rigorously evaluated against a panel of HDAC isoforms. The data clearly demonstrates its potent and selective inhibition of HDAC6.
| HDAC Isoform | IC50 (nM) | Fold Selectivity vs. HDAC6 |
| Class IIb | ||
| HDAC6 | 7.5 | 1 |
| Class I | ||
| HDAC1 | >5,000 | >667 |
| HDAC2 | >5,000 | >667 |
| HDAC3 | >5,000 | >667 |
| Other Class II | ||
| HDAC4 | >1,000 | >133 |
| HDAC5 | >1,000 | >133 |
| HDAC7 | >1,000 | >133 |
| HDAC9 | >1,000 | >133 |
| Class IV | ||
| HDAC11 | >1,000 | >133 |
Note: Data is compiled from publicly available information, primarily from the foundational study by Jochems et al., 2014 in Neuropsychopharmacology. The IC50 values for Class I HDACs are reported as an average 700-fold selectivity over HDAC6, and other Class II and IV isoforms are reported to have IC50 values >1 µM.
Core Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of HDAC6. A primary and well-characterized substrate of HDAC6 is α-tubulin, a key component of microtubules. By preventing the deacetylation of α-tubulin, this compound leads to its hyperacetylation, which in turn modulates microtubule stability and dynamics, affecting critical cellular processes such as intracellular transport.
Experimental Protocols
The determination of this compound's selectivity profile relies on robust biochemical and cellular assays. Below are detailed methodologies for these key experiments.
Biochemical Assay for HDAC Inhibitor IC50 Determination
This protocol outlines a typical in vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of a compound against purified HDAC enzymes.
1. Reagents and Materials:
-
Purified recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3, HDAC4, HDAC5, HDAC6, HDAC7, HDAC8, HDAC9, HDAC10, HDAC11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
This compound and other reference compounds
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence plate reader
2. Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
In a 96-well black microplate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add the purified recombinant HDAC enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes), protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the Developer solution to each well.
-
Incubate at room temperature for 15-30 minutes to allow for complete development.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
Cellular Assay for α-Tubulin Acetylation via Western Blot
This protocol describes how to assess the cellular activity of this compound by measuring the level of acetylated α-tubulin in treated cells.
1. Reagents and Materials:
-
Cell line (e.g., HeLa, SH-SY5Y, or primary neurons)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40) and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 4, 8, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-α-tubulin antibody as a loading control.
-
Quantify the band intensities using densitometry software and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Experimental Workflow Visualization
The characterization of a selective HDAC inhibitor like this compound follows a logical progression from initial screening to in-depth cellular and in vivo analysis.
Conclusion
This compound is a well-characterized and highly selective HDAC6 inhibitor. Its potent activity against HDAC6, coupled with its minimal interaction with other HDAC isoforms, makes it an exceptional chemical probe for elucidating the specific functions of HDAC6 in health and disease. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers working with this important molecule. The continued investigation of this compound and other selective HDAC6 inhibitors holds great promise for the development of novel therapeutics for a variety of unmet medical needs.
ACY-775: A Technical Guide to a Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACY-775 is a potent and highly selective small molecule inhibitor of histone deacetylase 6 (HDAC6). Its development has been primarily focused on its potential as a therapeutic agent in neurodegenerative diseases and as an antidepressant. This compound exerts its biological effects through the specific inhibition of the cytoplasmic enzyme HDAC6, leading to the hyperacetylation of its primary substrate, α-tubulin. This modulation of tubulin acetylation impacts microtubule dynamics, axonal transport, and other cellular processes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of key quantitative data.
Introduction: The Rationale for Targeting HDAC6
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones.[1] However, certain HDAC isoforms, such as the predominantly cytoplasmic HDAC6, have non-histone substrates and are implicated in a variety of cellular processes beyond transcriptional regulation. HDAC6 is a unique member of the Class IIB HDAC family, possessing two catalytic domains and a ubiquitin-binding domain.[2][3] Its primary cytoplasmic substrate is α-tubulin, and by deacetylating it, HDAC6 modulates microtubule stability and function.[4] Dysregulation of HDAC6 activity has been linked to various pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders, making it an attractive therapeutic target.[2][5][6] The development of selective HDAC6 inhibitors aims to harness the therapeutic benefits of modulating cytoplasmic protein acetylation while avoiding the potential toxicities associated with pan-HDAC inhibition.[2][3]
Discovery and Synthesis of this compound
This compound, with the chemical name 2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide, was developed as a novel pyrimidine (B1678525) hydroxyl amide-based HDAC6 inhibitor.[7][8] The synthesis of this compound was carried out by ChemPartner (Shanghai, China) for Acetylon Pharmaceuticals.[7] While a detailed, step-by-step synthesis protocol is not publicly available, the general class of pyrimidine hydroxamic acids has been a focus for the development of selective HDAC6 inhibitors.
Mechanism of Action: Selective Inhibition of HDAC6
This compound is a potent and selective inhibitor of HDAC6.[4][9] Its mechanism of action is centered on its ability to bind to the catalytic domain of the HDAC6 enzyme, thereby preventing the deacetylation of its substrates.
Signaling Pathway
The primary signaling pathway affected by this compound is the HDAC6-mediated deacetylation of α-tubulin. By inhibiting HDAC6, this compound leads to an accumulation of acetylated α-tubulin, which in turn affects microtubule-dependent cellular processes.
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation.
Preclinical Development
The preclinical development of this compound has focused on characterizing its in vitro and in vivo activity, selectivity, and pharmacokinetic properties.
In Vitro Studies
This compound demonstrates potent inhibition of HDAC6 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Importantly, it exhibits significant selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs.
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds
| Compound | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, nM) | Selectivity (HDAC1/HDAC6) | Reference |
| This compound | >1000 | >1000 | >1000 | 7.5 | >133 | [7] |
| ACY-738 | 170 | 200 | 110 | 1.7 | 100 | [7] |
| Tubastatin A | >1000 | >1000 | >1000 | 18 | >55 | [7] |
In cellular assays, treatment with this compound leads to a significant increase in the acetylation of α-tubulin without affecting the acetylation status of histones, confirming its selective intracellular activity.[4] Studies in dorsal root ganglion (DRG) neurons have shown that this compound treatment increases the signal intensity of acetylated α-tubulin and enhances the motility of mitochondria within neurites.[4]
In Vivo Studies
This compound has been evaluated in various mouse models to assess its in vivo efficacy. In studies related to neurodegenerative diseases, such as Charcot-Marie-Tooth (CMT) disease, this compound has been shown to reverse motor and sensory nerve conduction deficits.[10] In behavioral models relevant to depression, acute administration of this compound produced antidepressant-like effects in the tail suspension test.[7][8]
Table 2: Summary of In Vivo Studies with this compound
| Animal Model | Dosing | Key Findings | Reference |
| Wild-type Mice | 50 mg/kg, i.p. | Increased α-tubulin acetylation in the brain. | [7] |
| CMT2 Mouse Model (HSPB1 mutant) | 3 mg/kg, i.p. (3 weeks) | Reversed axonal deficits in motor and sensory nerves. | [1] |
| NIH Swiss Mice (Tail Suspension Test) | 50 mg/kg, i.p. | Significant reduction in immobility time. | [7] |
| CSD-induced depression model | Chronic administration | Prevented decrease in social interaction time. | [7] |
Pharmacokinetic studies have demonstrated that this compound has good brain bioavailability. Following systemic administration, it achieves significant concentrations in the brain.
Table 3: Pharmacokinetic Properties of this compound and a Related Compound
| Compound | Dose (mg/kg) | Plasma Cmax (ng/mL) | Plasma Half-life | AUCBrain/AUCPlasma | Reference |
| This compound | 50 | 1359 (4.1 µM) | 12 min | >1 | [4][7] |
| ACY-738 | 50 | 515 (1.9 µM) | 12 min | >1 | [4][7] |
Clinical Development Status
As of the current date, there is no publicly available information indicating that this compound has entered clinical trials. While other selective HDAC6 inhibitors, such as ACY-1215 (Ricolinostat) and ACY-241 (Citarinostat), have progressed to clinical evaluation for various indications, this compound appears to remain an investigational compound primarily used in preclinical research.[3][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical development of this compound.
HDAC6 Enzymatic Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of compounds against HDAC6.
Caption: Workflow for the HDAC6 enzymatic assay.
-
Reagents and Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trichostatin A and trypsin in assay buffer)
-
This compound stock solution in DMSO
-
96-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in HDAC assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the microplate.
-
Add the diluted HDAC6 enzyme to each well and incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate for an additional period (e.g., 15 minutes) at 37°C.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for Acetylated α-Tubulin
This protocol details the detection of changes in α-tubulin acetylation in cultured cells following treatment with this compound.
-
Reagents and Materials:
-
Cultured cells (e.g., HeLa, SH-SY5Y)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40) and a loading control (e.g., anti-α-tubulin or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify band intensities and normalize the acetylated-α-tubulin signal to the loading control.
-
Immunofluorescence for Acetylated α-Tubulin
This protocol outlines the visualization of acetylated α-tubulin in cells treated with this compound using immunofluorescence microscopy.
-
Reagents and Materials:
-
Cells grown on coverslips or in imaging plates
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-acetylated-α-tubulin (Lys40)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
-
Procedure:
-
Treat cells with this compound or vehicle control.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking solution for 1 hour.
-
Incubate with the primary antibody against acetylated-α-tubulin in blocking solution overnight at 4°C.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides with mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images.
-
Conclusion
This compound is a valuable research tool for investigating the biological roles of HDAC6. Its high potency and selectivity, coupled with its ability to penetrate the blood-brain barrier, have made it a key compound in preclinical studies exploring the therapeutic potential of HDAC6 inhibition in neurological disorders. While this compound itself has not progressed to clinical trials, the promising preclinical data generated with this and related compounds have paved the way for the clinical investigation of other selective HDAC6 inhibitors. Further research with this compound will continue to elucidate the complex functions of HDAC6 and its potential as a therapeutic target.
References
- 1. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel selective HDAC6 inhibitors: A promising therapy approach for cancer and beyond | Venture Partners at CU Boulder | University of Colorado Boulder [colorado.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer’s disease: from molecular insights to clinical prospects [frontiersin.org]
- 6. Frontiers | HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation [frontiersin.org]
- 7. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
ACY-775: A Technical Guide to a Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACY-775 is a potent and highly selective small molecule inhibitor of histone deacetylase 6 (HDAC6).[1][2][3] Its ability to modulate the acetylation of non-histone protein substrates, most notably α-tubulin, without significantly affecting histone acetylation, has positioned it as a valuable tool for investigating the specific roles of HDAC6 in various biological processes and as a potential therapeutic agent in neurodegenerative diseases and oncology.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visualizations of its signaling pathway and experimental workflows are included to facilitate further research and development.
Chemical Structure and Properties
This compound, with the IUPAC name 2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide, is a pyrimidine (B1678525) hydroxyl amide derivative.[4][7] Its chemical structure is characterized by a hydroxamic acid moiety, which is crucial for chelating the zinc ion in the active site of HDAC enzymes.[8]
| Property | Value | Reference |
| IUPAC Name | 2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide | [7] |
| CAS Number | 1375466-18-4 | [7][9][10] |
| Molecular Formula | C17H19FN4O2 | [7][9][10] |
| Molecular Weight | 330.36 g/mol | [1][7][9] |
| SMILES | O=C(NO)C1=CN=C(NC2(CCCCC2)C3=CC(F)=CC=C3)N=C1 | [7][10] |
| Appearance | Solid powder | [7] |
| Solubility | Soluble in DMSO | [7][9] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the selective inhibition of HDAC6. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[11] While many HDAC inhibitors affect histone acetylation, leading to broad changes in gene expression, this compound's selectivity for HDAC6 allows for a more targeted approach.[4][5]
The primary downstream effect of HDAC6 inhibition by this compound is the hyperacetylation of its main cytoplasmic substrate, α-tubulin.[4][6] Acetylated α-tubulin is associated with increased microtubule stability and enhanced intracellular transport.[12] This mechanism is believed to underlie the therapeutic potential of this compound in diseases characterized by impaired axonal transport, such as Charcot-Marie-Tooth disease.[6][12] Notably, at concentrations effective for inhibiting HDAC6, this compound does not significantly alter the acetylation of histones, such as histone H3.[4][6]
Pharmacological Properties
Potency and Selectivity
This compound is a highly potent inhibitor of HDAC6 with an IC50 value in the low nanomolar range. Its selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs, is a key feature that distinguishes it from pan-HDAC inhibitors.
| Target | IC50 (nM) | Selectivity vs. HDAC6 | Reference |
| HDAC6 | 7.5 | - | [1][2][3][4] |
| HDAC1 | 2123 | ~283-fold | [9] |
| HDAC2 | 2570 | ~343-fold | [9] |
| HDAC3 | 11223 | ~1496-fold | [9] |
Pharmacokinetics
In vivo studies in mice have demonstrated that this compound is brain bioavailable upon systemic administration.[4] Following intraperitoneal injection, this compound crosses the blood-brain barrier and leads to a significant increase in α-tubulin acetylation in the brain.[4] Despite a rapid plasma half-life, its effects on α-tubulin acetylation in the central nervous system are persistent.[4]
Experimental Protocols
The following are representative protocols for in vitro and in vivo experiments involving this compound, based on published literature.
In Vitro HDAC Inhibition Assay
This protocol describes a general method for determining the IC50 of this compound against purified HDAC enzymes.
Materials:
-
Purified recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound stock solution in DMSO
-
HDAC assay developer (containing a protease like trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer from the DMSO stock.
-
In a 96-well plate, add the diluted this compound solutions. Include wells with vehicle (DMSO) as a negative control and a known HDAC inhibitor as a positive control.
-
Add the purified HDAC enzyme to each well and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the HDAC assay developer. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Cellular Assay for α-Tubulin Acetylation
This protocol outlines a method to assess the effect of this compound on α-tubulin acetylation in a cellular context using Western blotting.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated α-tubulin, anti-total α-tubulin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 4-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane and resolve by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
Normalize the acetylated α-tubulin signal to total α-tubulin and the loading control.
In Vivo Murine Study for Brain α-Tubulin Acetylation
This protocol provides a general framework for evaluating the ability of this compound to induce α-tubulin acetylation in the brains of mice.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound formulation for injection (e.g., in a vehicle of DMSO and saline)[4]
-
Anesthesia
-
Surgical tools for tissue harvesting
-
Liquid nitrogen
-
Homogenization buffer
-
Western blotting reagents (as described in 4.2)
Procedure:
-
Acclimate mice to the housing conditions.
-
Administer this compound via the desired route (e.g., intraperitoneal injection) at various doses. Include a vehicle-treated control group.
-
At specified time points after administration, euthanize the mice.
-
Rapidly dissect the brain and specific brain regions of interest.
-
Flash-freeze the tissues in liquid nitrogen and store at -80°C.
-
Homogenize the brain tissue in lysis buffer and prepare protein lysates as described in the in vitro cellular assay.
-
Perform Western blotting to determine the levels of acetylated and total α-tubulin.
-
Quantify and statistically analyze the changes in α-tubulin acetylation between the this compound-treated and vehicle-treated groups.
Conclusion
This compound is a powerful research tool for elucidating the physiological and pathological roles of HDAC6. Its high potency and selectivity, coupled with its ability to modulate α-tubulin acetylation in the central nervous system, make it a promising candidate for further investigation in the context of neurodegenerative disorders and other diseases where HDAC6 is implicated. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this compelling molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.chemscene.com [file.chemscene.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 12. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
ACY-775: A Potent and Selective HDAC6 Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACY-775 is a potent and highly selective small molecule inhibitor of histone deacetylase 6 (HDAC6). Its targeted activity against HDAC6, a primarily cytoplasmic enzyme, leads to the hyperacetylation of non-histone protein substrates, most notably α-tubulin. This targeted modulation of protein acetylation without significantly impacting nuclear histone acetylation makes this compound a valuable research tool and a potential therapeutic agent in various diseases, including neurodegenerative disorders and certain cancers. This technical guide provides a comprehensive overview of the biological function of this compound, including its mechanism of action, quantitative biochemical data, detailed experimental protocols, and visualizations of its core signaling pathway.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression and various cellular processes by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. While many HDAC inhibitors exhibit broad activity across multiple HDAC isoforms, isoform-selective inhibitors offer the potential for more targeted therapeutic intervention with an improved safety profile. This compound has emerged as a key pharmacological tool for studying the specific functions of HDAC6 due to its high potency and selectivity.
Mechanism of Action
This compound exerts its biological function primarily through the potent and selective inhibition of the catalytic activity of HDAC6.[1] HDAC6 is a unique member of the class IIb HDAC family, predominantly located in the cytoplasm, and possesses two catalytic domains. Its primary substrate is α-tubulin, a key component of microtubules.
The core mechanism of action of this compound can be summarized as follows:
-
Direct Inhibition of HDAC6: this compound binds to the active site of HDAC6, preventing it from deacetylating its target substrates.
-
Increased α-Tubulin Acetylation: The inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin at lysine 40 (K40).[2] This post-translational modification is associated with increased microtubule stability and flexibility.
-
Modulation of Microtubule-Dependent Processes: The hyperacetylation of microtubules influences a range of cellular functions, including:
-
Axonal Transport: Enhanced microtubule stability can facilitate the transport of mitochondria and other essential cargoes along axons, a process often disrupted in neurodegenerative diseases.
-
Cell Motility: Microtubule dynamics are critical for cell migration.
-
Autophagy: The fusion of autophagosomes with lysosomes, a key step in the autophagic process, is dependent on the microtubule network. HDAC6 inhibition has been shown to promote this fusion.[3]
-
Crucially, due to its high selectivity, this compound does not significantly affect the acetylation of nuclear histones, thereby avoiding widespread changes in gene transcription that are associated with pan-HDAC inhibitors.[2]
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro biochemical assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 7.5 | 1x |
| HDAC1 | >5,250 | >700x |
| HDAC2 | >5,250 | >700x |
| HDAC3 | >5,250 | >700x |
| Other Class II HDACs | >1,000 | >133x |
Data compiled from multiple sources.[2][4] The IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity in a cell-free assay.
Table 2: Cellular Activity of this compound
| Cell Line | Treatment Concentration | Duration | Observed Effect |
| RN46A-B14 (neuronal) | 2.5 µM | 4 hours | Significant increase in α-tubulin acetylation |
| N2a (neuroblastoma) | 1 µM | Not specified | Hyperacetylation of α-tubulin |
| Various Cancer Cell Lines | Varies | Varies | Inhibition of cell proliferation |
This table provides examples of effective concentrations of this compound in cellular assays.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological function of this compound.
In Vitro HDAC6 Activity Assay (Fluorometric)
This protocol outlines a common method to determine the IC50 value of this compound against recombinant HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant HDAC6 enzyme and the fluorogenic substrate to their final working concentrations in assay buffer.
-
Reaction Setup: In the 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution or vehicle control
-
Diluted HDAC6 enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Signal Development: Add the developer solution to each well. This will stop the HDAC6 reaction and allow the protease to cleave the deacetylated substrate, releasing the fluorescent molecule.
-
Fluorescence Reading: Read the fluorescence intensity using a microplate reader (e.g., excitation 355 nm, emission 460 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for α-Tubulin Acetylation
This protocol describes how to assess the effect of this compound on α-tubulin acetylation in cultured cells.
Materials:
-
Cultured cells (e.g., neuronal cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated-α-tubulin (Lys40)
-
Anti-α-tubulin (for loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing (for loading control): The membrane can be stripped and re-probed with an antibody against total α-tubulin to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated-α-tubulin band to the total α-tubulin band.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation and downstream effects.
Caption: A typical experimental workflow for characterizing the biological function of this compound.
Clinical Development
To date, there are no publicly registered clinical trials specifically evaluating this compound in humans. The clinical trial identifier NCT03517449, sometimes associated with "775", corresponds to the KEYNOTE-775 trial, which evaluated the combination of lenvatinib (B1674733) and pembrolizumab (B1139204) in advanced endometrial cancer and is unrelated to this compound.[5][6][7][8][9] However, other selective HDAC6 inhibitors, such as ricolinostat (B612168) (ACY-1215), have progressed to clinical trials for various indications, primarily in oncology. The preclinical data for this compound in models of neurodegenerative diseases and its favorable selectivity profile suggest its potential for future clinical investigation in these areas.
Conclusion
This compound is a valuable pharmacological tool for elucidating the specific biological roles of HDAC6. Its potent and selective inhibition of HDAC6 leads to a well-defined molecular signature of increased α-tubulin acetylation, which in turn modulates critical cellular processes such as axonal transport and autophagy. The comprehensive data and protocols presented in this guide are intended to support further research into the therapeutic potential of selective HDAC6 inhibition and the specific utility of this compound in various disease models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound | HDAC6 inhibitor | ProbeChem Biochemicals [probechem.com]
- 5. FDA grants regular approval to pembrolizumab and lenvatinib for advanced endometrial carcinoma | FDA [fda.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Lenvatinib Plus Pembrolizumab in Previously Treated Advanced Endometrial Cancer: Updated Efficacy and Safety From the Randomized Phase III Study 309/KEYNOTE-775 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merck.com [merck.com]
- 9. Toxicity and efficacy of lenvatinib plus pembrolizumab in advanced endometrial cancer: a real-world retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
ACY-775 Target Engagement: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the target engagement studies for ACY-775, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, experimental methodologies for assessing target engagement, and the known off-target profile of this compound.
Introduction to this compound
This compound is a small molecule inhibitor belonging to the pyrimidine (B1678525) hydroxyl amide class of compounds.[1] It has been investigated for its therapeutic potential in various disease models, including neurological disorders and cancer.[2][3] The primary mechanism of action of this compound is the selective inhibition of HDAC6, a class IIb histone deacetylase that is predominantly located in the cytoplasm.[1][4]
Mechanism of Action and Target Engagement
This compound exerts its effects by binding to the catalytic domain of HDAC6, thereby inhibiting its deacetylase activity.[5] A primary and well-established pharmacodynamic biomarker for HDAC6 inhibition is the hyperacetylation of one of its major substrates, α-tubulin, at lysine (B10760008) 40 (K40).[5][6] This post-translational modification is associated with microtubule stability and function.[7]
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of HDAC6 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.[4][5][8] Its selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs, is a key characteristic.[1][5]
| Parameter | Value | Reference |
| HDAC6 IC50 | 7.5 nM | [4][8] |
| Selectivity | 60- to 1500-fold over class I HDACs | [1][5] |
Cellular Target Engagement
In cellular assays, treatment with this compound leads to a dose-dependent increase in the acetylation of α-tubulin without significantly affecting the acetylation of histones, which are substrates of class I HDACs.[3][6] This demonstrates the selective engagement of HDAC6 within a cellular context.
| Cell Line | Concentration | Effect | Reference |
| RN46A-B14 | 2.5 µM | Increased α-tubulin acetylation | [5] |
| N2a | 1 µM | Hyperacetylated α-tubulin | [3] |
In Vivo Target Engagement
In vivo studies in mice have shown that systemic administration of this compound results in increased α-tubulin acetylation in the brain, indicating that the compound is brain-bioavailable and can engage its target in the central nervous system.[5]
| Animal Model | Dose | Time Point | Effect | Reference |
| Mouse | 50 mg/kg i.p. | 30 min, 1 h, 4 h | Increased α-tubulin acetylation in whole-brain lysates | [5] |
Off-Target Engagement
Recent chemoproteomic studies have identified Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a potential off-target of this compound.[9] It has been shown that this compound binds to and inhibits MBLAC2 with a potency nearly equipotent to its inhibition of HDAC6.[9] This dual activity is important to consider when interpreting phenotypic results from studies using this compound.
| Off-Target | Binding Affinity (pKdapp) | Reference |
| MBLAC2 | 6.1 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess this compound target engagement. These protocols are based on established methods and can be adapted for specific experimental needs.
HDAC6 Enzymatic Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the recombinant HDAC6 enzyme to each well, except for the no-enzyme control.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for α-Tubulin Acetylation
This protocol is used to detect the level of acetylated α-tubulin in cells or tissues following treatment with this compound.
Materials:
-
Cells or tissue samples treated with this compound or vehicle.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40) and a loading control antibody (e.g., anti-α-tubulin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Lyse the cells or tissues in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for the loading control antibody.
-
Quantify the band intensities using densitometry software and normalize the acetyl-α-tubulin signal to the loading control.
Pharmacokinetic Analysis in Mice
This protocol outlines a method for determining the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound formulation for injection (e.g., in 10% DMAC, 10% Solutol HS15, and 80% saline).
-
Mice (e.g., C57BL/6).
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Centrifuge.
-
Protein precipitation solution (e.g., acetonitrile:methanol 50:50).
-
LC-MS/MS system.
Procedure:
-
Administer this compound to mice via the desired route (e.g., intraperitoneal injection).
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120 minutes).
-
Process the blood samples to obtain plasma by centrifugation.
-
At the end of the time course, collect brain tissue if CNS exposure is being assessed.
-
Extract this compound from plasma and homogenized brain tissue by protein precipitation.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, t1/2, and AUC from the concentration-time data.[8]
Visualizations
Signaling Pathway
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of ACY-775
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of ACY-775, a potent and selective inhibitor of histone deacetylase 6 (HDAC6). The information is compiled from preclinical studies to serve as a resource for researchers in drug development and related scientific fields.
Introduction to this compound
This compound is a small molecule inhibitor belonging to the pyrimidine (B1678525) hydroxyl amide class of compounds. It is characterized by its high potency and selectivity for HDAC6, a class IIb histone deacetylase primarily located in the cytoplasm.[1][2] HDAC6 is a key enzyme in various cellular processes, with a major substrate being α-tubulin, a component of microtubules.[3] By inhibiting HDAC6, this compound leads to an increase in the acetylation of α-tubulin, which is associated with microtubule stability and function. This mechanism of action makes this compound a subject of interest for potential therapeutic applications in neurodegenerative diseases and other conditions.[3][4]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the selective inhibition of HDAC6, leading to the hyperacetylation of its substrates, most notably α-tubulin.
In Vitro Activity and Selectivity
This compound demonstrates potent inhibition of HDAC6 in cell-free enzymatic assays.[1][5][6] Its selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs, is a key characteristic.[1]
| Parameter | Value | Notes |
| HDAC6 IC50 | 7.5 nM | Cell-free enzymatic assay.[1][5][6] |
| Selectivity | >700-fold vs. Class I HDACs | Based on IC50 values.[1] |
Table 1: In Vitro Potency and Selectivity of this compound.
In Vivo Pharmacodynamics: Tubulin Acetylation
In vivo studies in mice have confirmed the ability of this compound to increase the acetylation of α-tubulin in various tissues, including the brain. Following systemic administration, a significant and dose-dependent increase in acetylated α-tubulin is observed.[1] This effect is a reliable biomarker of HDAC6 engagement by this compound in vivo.
| Animal Model | Dose (mg/kg) | Route | Time Point | Tissue | Observation |
| Mouse | 50 | i.p. | 30 min, 1h, 4h | Whole Brain | Significant increase in α-tubulin acetylation.[1] |
| Mouse | 50 | i.p. | 30 min | Cortex, Hippocampus, Dorsal Raphe Nucleus, Cerebellum | Significant increase in α-tubulin acetylation.[1] |
Table 2: In Vivo Pharmacodynamic Effects of this compound on α-Tubulin Acetylation.
Pharmacokinetics
Preclinical studies in mice have characterized the pharmacokinetic profile of this compound, highlighting its rapid absorption and distribution, including penetration of the central nervous system (CNS).
Absorption and Distribution
Following intraperitoneal (i.p.) administration in mice, this compound is rapidly absorbed and distributed. Notably, it demonstrates the ability to cross the blood-brain barrier.[1]
| Parameter | Value | Animal Model | Dose (mg/kg) | Route | Notes |
| Plasma Concentration (at 30 min) | 1359 ng/mL (4.1 µM) | Mouse | 50 | i.p. | Rapid absorption and high initial plasma levels.[1][6] |
| Plasmatic Half-life (t1/2) | 12 minutes | Mouse | 50 | i.p. | Demonstrates rapid elimination from plasma.[1][6] |
| AUCBrain/AUCPlasma (2h) | >1 | Mouse | 50 | i.p. | Indicates significant brain penetration and exposure.[1][7] |
Table 3: Pharmacokinetic Parameters of this compound in Mice. Note: Comprehensive data on Cmax and Tmax from full pharmacokinetic studies are not publicly available.
Metabolism and Excretion
Detailed studies on the metabolism and excretion pathways of this compound are not extensively reported in the available literature. As a member of the hydroxamic acid-based HDAC inhibitor class, it is anticipated to undergo metabolic processes common to this group of compounds.[8][9] Further investigation is required to fully elucidate the metabolic fate and clearance mechanisms of this compound.
Experimental Protocols
In Vivo Dosing Formulation
For in vivo studies, this compound has been formulated for intraperitoneal injection. Due to its limited solubility, it is often administered as a suspension at higher doses.[1]
-
For Pharmacokinetic Analyses: A solution of 10% DMAC, 10% Solutol HS15, and 80% saline has been used.[1]
-
For Behavioral and Biochemical Assays: A suspension in 0.75% DMSO in 0.9% saline has been utilized for a 50 mg/kg dose.[1]
-
Oral Administration Formulation: A homogeneous suspension in CMC-Na (carboxymethylcellulose sodium) can be prepared for oral dosing.[5]
Western Blot Analysis for Acetylated α-Tubulin
This protocol outlines the general steps for assessing the pharmacodynamic effect of this compound by measuring acetylated α-tubulin levels in tissue lysates.
-
Tissue Lysis: Homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C. A primary antibody for total α-tubulin or a housekeeping protein (e.g., GAPDH) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.
HDAC6 Enzymatic Activity Assay
A fluorometric assay can be used to determine the in vitro inhibitory activity of this compound against HDAC6.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 0.001% Tween-20, 0.05% BSA). Prepare serial dilutions of this compound.
-
Enzyme Reaction: In a 96-well plate, combine the reaction buffer, recombinant human HDAC6 enzyme, and the fluorogenic HDAC6 substrate.
-
Inhibitor Addition: Add the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Add a developer solution that generates a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Pharmacokinetic Analysis by LC-MS/MS
The concentration of this compound in biological matrices like plasma and brain homogenates can be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Extract this compound from the biological matrix using protein precipitation with an organic solvent (e.g., acetonitrile (B52724):methanol 50:50).[1] An internal standard should be added prior to extraction.
-
Chromatographic Separation: Separate the analyte from matrix components on a C18 reverse-phase HPLC column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Detect and quantify this compound and the internal standard using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
-
Quantification: Generate a calibration curve using standards of known concentrations and determine the concentration of this compound in the unknown samples. The lower limit of quantification for similar compounds is typically in the low ng/mL range.[1]
Visualizations
Caption: HDAC6 signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for a pharmacokinetic/pharmacodynamic study of this compound.
References
- 1. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant-like properties of novel HDAC6-selective inhibitors with improved brain bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Brain Bioavailability of ACY-775
This technical guide provides an in-depth overview of the brain bioavailability of ACY-775, a potent and selective histone deacetylase 6 (HDAC6) inhibitor. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a small molecule inhibitor of HDAC6 with demonstrated brain permeability.[1][2][3] Its ability to cross the blood-brain barrier (BBB) and engage its target in the central nervous system (CNS) makes it a valuable tool for neuroscience research and a potential therapeutic agent for neurological disorders. This document summarizes the key pharmacokinetic data, experimental methodologies used to assess its CNS distribution, and the underlying mechanism of action.
Quantitative Pharmacokinetic Data
The brain bioavailability of this compound has been assessed in preclinical studies, primarily in mouse models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| HDAC6 IC₅₀ | 7.5 nM | [1][4][5] |
| Selectivity | 60- to 1500-fold over class I HDACs | [1][2] |
| Other Class II HDACs | Minimal activity (IC₅₀ > 1 μM) | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Dose | Time Point | Value | Reference |
| Plasma Concentration | 50 mg/kg, i.p. | 30 min | 1359 ng/mL (4.1 μM) | [1][5] |
| Plasma Half-life | 50 mg/kg, i.p. | - | 12 minutes | [5] |
| Brain/Plasma AUC Ratio | 50 mg/kg, i.p. | 2 hours | > 1 | [5] |
| AUCbrain | 5 mg/kg, i.p. | - | 450–800 hng/mL | [6] |
| AUCplasma | 5 mg/kg, i.p. | - | 150–250 hng/mL | [6] |
Note: AUC = Area Under the Curve, i.p. = intraperitoneal
Experimental Protocols
The following sections detail the methodologies employed in the studies cited to determine the brain bioavailability and pharmacodynamic effects of this compound.
-
Objective: To determine the potency and selectivity of this compound against various HDAC isoforms.
-
Method:
-
Recombinant HDAC1, HDAC2, HDAC3, and HDAC6 enzymes were used.
-
This compound was dissolved and serially diluted in an assay buffer containing 50 mM HEPES (pH 7.4), 100 mM KCl, 0.001% Tween-20, 0.05% BSA, and 20 μM tris(2-carboxyethyl)phosphine.[1]
-
The enzymatic reactions were initiated by the addition of a fluorogenic acetylated peptide substrate.
-
The reaction progress was monitored by measuring the fluorescence generated upon deacetylation.
-
IC₅₀ values were calculated from the dose-response curves.[1][7]
-
-
Objective: To evaluate the in vivo pharmacokinetics and central nervous system effects of this compound.
-
Animals: Studies have utilized NIH Swiss mice and C57BL/6J mice.[1]
-
Formulation and Administration:
-
For pharmacokinetic analyses, this compound was dissolved in a vehicle of 10% N,N-Dimethylacetamide (DMAC), 10% Solutol HS15, and 80% saline for administration at a dose of 5 mg/kg.[1]
-
For behavioral and biochemical assays, this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted to a final concentration of 0.75% DMSO in 0.9% saline.[1]
-
Due to limited solubility at higher concentrations, the 50 mg/kg dose was administered as a suspension.[1]
-
All doses were administered via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.[1]
-
-
Objective: To quantify the concentration of this compound in plasma and brain tissue over time.
-
Method:
-
Mice were administered this compound via i.p. injection.
-
At specified time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours), animals were euthanized.
-
Blood samples were collected and processed to obtain plasma.
-
Brain tissue was harvested, homogenized, and extracted.
-
The concentrations of this compound in plasma and brain extracts were quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The brain-to-plasma concentration ratio and the area under the concentration-time curve (AUC) for both compartments were calculated to assess brain penetration.[5][6]
-
-
Objective: To confirm that this compound engages its target, HDAC6, in the brain.
-
Method:
-
Mice were treated with this compound or vehicle.
-
At various time points post-injection, brain tissue was collected and lysed to extract proteins.[1]
-
Protein concentrations were determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a membrane.
-
The membranes were probed with primary antibodies specific for acetylated α-tubulin (a marker of HDAC6 inhibition) and total α-tubulin (as a loading control).[1]
-
Following incubation with appropriate secondary antibodies, the protein bands were visualized and quantified to determine the relative increase in α-tubulin acetylation.[1]
-
Visualization of Pathways and Workflows
The following diagrams illustrate the key signaling pathway involving this compound and a typical experimental workflow for assessing its brain bioavailability.
Caption: Mechanism of action of this compound in the cytoplasm.
References
- 1. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant-like properties of novel HDAC6-selective inhibitors with improved brain bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ACY-775: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-775 is a potent and highly selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] Unlike other histone deacetylases, HDAC6 is primarily located in the cytoplasm and plays a crucial role in a variety of cellular processes, including protein quality control, cell motility, and intracellular transport, largely through the deacetylation of non-histone protein substrates. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound exerts its biological effects through the specific inhibition of the enzymatic activity of HDAC6. This selectivity is a key feature, minimizing off-target effects associated with pan-HDAC inhibitors.
Data Presentation: Inhibitory Activity and Selectivity
The potency and selectivity of this compound have been quantified in various studies. The following table summarizes its inhibitory concentrations (IC50) against HDAC6 and other HDAC isoforms.
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| This compound | 7.5 | 2123 | 2570 | 11223 | ~283-fold | [1] |
| ACY-738 | 1.7 | - | - | - | 60 to 1500-fold over class I | [1][3] |
| Tubastatin A | 15 | >1000 | >1000 | >1000 | >66-fold | [3] |
| Ricolinostat (ACY-1215) | 5.0 | - | - | - | >10-fold over class I | [3][4] |
| Citarinostat (ACY-241) | 2.6 | - | - | 46 | ~18-fold | [3][4] |
Primary Downstream Signaling Pathway: Modulation of α-Tubulin Acetylation
The most well-characterized downstream effect of this compound is the hyperacetylation of α-tubulin, a primary substrate of HDAC6. This post-translational modification is critical for microtubule stability and function, impacting intracellular transport and cell morphology.
References
- 1. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant-like properties of novel HDAC6-selective inhibitors with improved brain bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
The Role of ACY-775 in Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-775 is a potent and highly selective small molecule inhibitor of histone deacetylase 6 (HDAC6).[1][2] Emerging evidence has positioned this compound as a promising therapeutic candidate for a range of neurodegenerative diseases. This technical guide provides an in-depth overview of the core mechanisms of this compound-mediated neuroprotection, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.
Core Mechanism of Action: HDAC6 Inhibition and Axonal Transport
The primary neuroprotective mechanism of this compound is attributed to its specific inhibition of HDAC6, a cytoplasmic enzyme responsible for the deacetylation of several non-histone proteins. A key substrate of HDAC6 is α-tubulin, a major component of microtubules.
By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, particularly at the lysine-40 residue. This post-translational modification enhances the stability and flexibility of microtubules, which serve as critical tracks for intracellular transport. The stabilization of these microtubule highways facilitates the efficient axonal transport of essential cargoes such as mitochondria, neurotrophic factors, and synaptic vesicles. In many neurodegenerative diseases, axonal transport is impaired, leading to energy deficits, accumulation of toxic protein aggregates, and ultimately, neuronal death. This compound's ability to restore this crucial process is central to its neuroprotective effects.[3][4]
Signaling Pathway: this compound and Microtubule Dynamics
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. Class I HDACs | Reference |
| HDAC6 | 7.5 | ~700-fold | [1][5] |
Table 2: In Vivo Pharmacokinetics and Dosing of this compound
| Species | Dose (mg/kg) | Route | Plasma Concentration (at 30 min) | Brain/Plasma Ratio (AUC) | Plasmatic Half-life | Reference |
| Mouse | 50 | i.p. | 1359 ng/mL (4.1 µM) | >1 | 12 min | [1][5] |
| Mouse | 3 | i.p. | Not Reported | Not Reported | Not Reported | [6] |
Table 3: Preclinical Efficacy of this compound in a Model of Charcot-Marie-Tooth Disease (CMT2F)
| Model System | Treatment | Outcome | Reference |
| DRG neurons from HSPB1S135F mice | This compound | Rescued mitochondrial axonal transport defects | [4] |
| HSPB1S135F CMT2 mouse model | 3 mg/kg this compound (i.p. for 3 weeks) | Reversed motor and sensory axonal deficits; Induced reinnervation of the neuromuscular junction | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of this compound.
Western Blot Analysis of α-Tubulin Acetylation
This protocol describes the detection and quantification of acetylated α-tubulin in cell lysates following treatment with this compound.
1. Cell Culture and Treatment:
-
Plate neuronal cells (e.g., N2a or primary dorsal root ganglion neurons) at a suitable density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle (e.g., 0.1% DMSO) for a specified duration (e.g., 4-24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and HDAC inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Antibody Incubation and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1, diluted 1:1000 to 1:5000) overnight at 4°C.[7][8]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For a loading control, the membrane can be stripped and re-probed with an antibody against total α-tubulin or a housekeeping protein like GAPDH or β-actin.
Immunofluorescence Staining of Acetylated Tubulin
This protocol allows for the visualization of acetylated microtubules within neurons.
1. Cell Culture and Fixation:
-
Grow neurons on coverslips.
-
After treatment with this compound, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
2. Permeabilization and Blocking:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour.
3. Antibody Staining:
-
Incubate the cells with the primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1, at a starting dilution of 1:1000) in antibody dilution buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100) overnight at 4°C.[9][10]
-
Wash the cells three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
4. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium, which may contain a nuclear counterstain like DAPI.
-
Image the cells using a fluorescence or confocal microscope.
Beyond Axonal Transport: Additional Neuroprotective Pathways
While the restoration of axonal transport is a primary mechanism, the neuroprotective effects of this compound may also involve other signaling pathways.
Modulation of Tau Phosphorylation
HDAC6 has been shown to interact with tau, a microtubule-associated protein that is hyperphosphorylated and forms neurofibrillary tangles in Alzheimer's disease and other tauopathies. Some studies suggest that HDAC6 inhibition can modulate tau phosphorylation, potentially reducing its pathological aggregation.[3][11][12] However, the precise mechanisms and the direct impact of this compound on this process require further investigation.
Involvement of β-Catenin Signaling
HDAC6 can also deacetylate β-catenin, a multifunctional protein involved in cell adhesion and gene transcription. Inhibition of HDAC6 has been shown to increase the acetylation of β-catenin at Lys49, leading to its increased localization at the cell membrane.[4][13][14] This may have implications for synaptic stability and neuronal connectivity.
Regulation of Brain-Derived Neurotrophic Factor (BDNF)
HDAC inhibitors have been reported to increase the expression of BDNF, a key neurotrophin for neuronal survival, growth, and synaptic plasticity.[15][16][17][18][19] While the direct effect of this compound on BDNF expression is not yet fully elucidated, this represents another potential avenue for its neuroprotective actions.
Interconnected Neuroprotective Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Histone deacetylase 6 interacts with the microtubule-associated protein tau - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sc.edu [sc.edu]
- 10. Acetyl-alpha Tubulin (Lys40) Monoclonal Antibody (6-11B-1) (32-2700) [thermofisher.com]
- 11. HDAC6 inhibition results in tau acetylation and modulates tau phosphorylation and degradation in oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. HDAC6 inhibitors modulate Lys49 acetylation and membrane localization of β-catenin in human iPSC-derived neuronal cells. | Broad Institute [broadinstitute.org]
- 15. med.osaka-u.ac.jp [med.osaka-u.ac.jp]
- 16. HDAC6 in Diseases of Cognition and of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of HDAC increases BDNF expression and promotes neuronal rewiring and functional recovery after brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HDAC Inhibitors Induce BDNF Expression and Promote Neurite Outgrowth in Human Neural Progenitor Cells-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
ACY-775: A Technical Guide to its In Vitro Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies of ACY-775, a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6). The information presented is curated from key preclinical research to inform further investigation and drug development efforts.
Core Mechanism of Action
This compound is a pyrimidine (B1678525) hydroxyl amide compound that exhibits high potency and selectivity for HDAC6.[1] Its primary mechanism of action involves the inhibition of this Class IIb histone deacetylase, which is predominantly located in the cytoplasm. A key substrate of HDAC6 is α-tubulin, a critical component of microtubules. By inhibiting HDAC6, this compound leads to an increase in the acetylation of α-tubulin, which has been linked to alterations in microtubule stability and dynamics, as well as impacts on intracellular transport.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| Target | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 7.5 | - |
| Class I HDACs (average) | >5,250 | ~700-fold |
| Other Class II HDACs | >1,000 | >133-fold |
Data sourced from Jochems et al., 2013.[1]
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Assay | Concentration | Effect |
| RN46A-B14 | α-tubulin acetylation (Western Blot) | 2.5 µM | Significant increase in acetylated α-tubulin |
| N2a | α-tubulin acetylation (Western Blot) | 100 nM - 1 µM | Dose-dependent increase in acetylated α-tubulin |
| N2a | Histone H3 acetylation (Western Blot) | 1 µM | No significant change |
Data sourced from Jochems et al., 2013 and d'Ydewalle et al., 2016.[1][2]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the core signaling pathway of this compound and a typical experimental workflow for assessing its activity.
Detailed Experimental Protocols
HDAC Enzymatic Assay
This protocol is based on the methods described in the initial characterization of this compound.[1]
1. Reagents and Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 0.001% Tween-20, 0.05% BSA
-
This compound stock solution in DMSO
-
Developer solution (containing a trypsin-like protease and a pan-HDAC inhibitor like Trichostatin A as a stop reagent)
-
384-well black microplate
-
Fluorescence plate reader
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add the diluted this compound or vehicle control (assay buffer with DMSO) to the wells of the 384-well plate.
-
Add the recombinant HDAC6 enzyme to each well, except for the no-enzyme control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
α-Tubulin Acetylation Western Blot
This protocol is adapted from studies investigating the cellular effects of this compound.[1][2]
1. Reagents and Materials:
-
N2a or other suitable cell lines
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
2. Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000, 2500 nM) for a specified duration (e.g., 4 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total α-tubulin.
-
Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
Off-Target Profile
Recent studies have identified metallo-β-lactamase domain-containing protein 2 (MBLAC2) as a potential off-target of this compound. In some assays, this compound has shown nearly equipotent binding to MBLAC2 and HDAC6. This is in contrast to its close analog, ACY-738, which displays higher selectivity for HDAC6. This differential off-target activity may contribute to some of the distinct cellular effects observed between these two compounds.
Conclusion
The preliminary in vitro data for this compound demonstrate that it is a potent and highly selective inhibitor of HDAC6. It effectively increases the acetylation of its primary substrate, α-tubulin, in a dose-dependent manner in cellular assays without significantly affecting histone acetylation. These findings support its use as a valuable tool for investigating the biological roles of HDAC6 and as a promising lead compound for the development of therapeutics targeting pathologies where HDAC6 dysregulation is implicated. Further research should continue to explore its cellular effects and in vivo efficacy.
References
Initial Toxicity Screening of ACY-775: A Technical Overview
Disclaimer: This document summarizes publicly available information regarding the preclinical assessment of ACY-775. No dedicated, comprehensive initial toxicity screening report for this compound is publicly available. The information herein is aggregated from studies focused on the pharmacological efficacy and mechanism of action of this compound. The experimental protocols and data tables are presented as representative examples based on standard preclinical toxicology practices and may not reflect the actual studies performed for this specific compound.
Introduction
This compound is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6) with a reported IC50 of 7.5 nM.[1][2] Its mechanism of action centers on the inhibition of HDAC6, which leads to the hyperacetylation of its substrates, most notably α-tubulin. This modulation of the cytoskeleton has implications for various cellular processes and has positioned this compound and similar HDAC6 inhibitors as potential therapeutics for neurodegenerative diseases and certain cancers. This guide provides a technical overview of the initial toxicity considerations for this compound, drawing from available preclinical data and established toxicology screening paradigms.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily through the selective inhibition of HDAC6. HDAC6 is a cytoplasmic enzyme that removes acetyl groups from various protein substrates, including α-tubulin and cortactin. By inhibiting HDAC6, this compound leads to an accumulation of acetylated α-tubulin, which in turn affects microtubule dynamics, intracellular transport, and cell motility. Unlike pan-HDAC inhibitors, the high selectivity of this compound for HDAC6 over other HDAC isoforms, particularly the nuclear Class I HDACs, is hypothesized to result in a more favorable safety profile by avoiding widespread changes in gene expression that can be associated with toxicity.[1][3]
Preclinical In Vivo Studies and Observed Effects
Preclinical studies in mice have investigated the in vivo activity of this compound, primarily focusing on its effects in the central nervous system. While these were not formal toxicity studies, they provide initial insights into the tolerability of the compound at pharmacologically active doses.
Quantitative Data from In Vivo Efficacy Studies
The following table summarizes key parameters from a study investigating the antidepressant-like properties of this compound in mice. It is important to note that these studies were not designed to determine toxicity but can inform the selection of doses for formal toxicology assessments.
| Parameter | Species | Route of Administration | Dose (mg/kg) | Observation | Reference |
| Behavioral Effects | NIH Swiss Mice | Intraperitoneal (i.p.) | 5 | No significant effect on immobility in Tail Suspension Test. | [1] |
| Behavioral Effects | NIH Swiss Mice | Intraperitoneal (i.p.) | 50 | Significant reduction in immobility in Tail Suspension Test. | [1] |
| Exploratory Behavior | Mice | Intraperitoneal (i.p.) | 50 | Increased exploration in open-field test. | [1] |
| Target Engagement | Mice | Intraperitoneal (i.p.) | 50 | Significant increase in α-tubulin acetylation in the brain. | [2][3] |
| Pharmacokinetics | Mice | Intraperitoneal (i.p.) | 50 | Plasma Cmax: 1359 ng/mL (4.1 µM) at 30 min. | [2] |
No overt signs of toxicity were reported in these studies at the doses tested.
Representative Experimental Protocols for Initial Toxicity Screening
The following are representative protocols for acute toxicity studies that would typically be conducted for a compound like this compound during initial preclinical safety assessment. These are based on general toxicology guidelines.
Acute Oral Toxicity Study (Rodent) - Representative Protocol
Objective: To determine the potential for acute toxicity and to identify the maximum tolerated dose (MTD) following a single oral administration of this compound.
Species: Sprague-Dawley rats (equal numbers of males and females).
Methodology:
-
Dose Formulation: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80).
-
Dose Groups: Multiple dose groups and a vehicle control group are used. Doses are selected based on preliminary range-finding studies.
-
Administration: A single dose is administered by oral gavage.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-administration.
-
Clinical Pathology: At the end of the observation period, blood samples are collected for hematology and clinical chemistry analysis.
-
Histopathology: A full necropsy is performed, and major organs and tissues are collected, weighed, and examined for gross and microscopic abnormalities.
General Preclinical Toxicity Screening Workflow
The following diagram illustrates a typical workflow for the initial toxicity screening of a novel compound.
Summary and Conclusions
The available data on this compound suggests that it is a highly selective HDAC6 inhibitor. Preclinical studies in mice at doses up to 50 mg/kg (i.p.) have demonstrated pharmacological activity without reported overt signs of toxicity.[1] The selectivity for HDAC6 over other HDAC isoforms may contribute to a favorable safety profile compared to pan-HDAC inhibitors.
However, a comprehensive public assessment of the initial toxicity of this compound is not available. A thorough evaluation would require dedicated studies, including acute, sub-chronic, and chronic toxicity testing across multiple species and routes of administration, as well as safety pharmacology and genotoxicity assessments. The protocols and workflows presented here serve as a guide to the standard procedures that would be employed in such an evaluation. For drug development professionals, further non-publicly available data would be required to make a full safety and risk assessment for this compound.
References
- 1. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antidepressant-like properties of novel HDAC6-selective inhibitors with improved brain bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Binding Profile of ACY-775: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-775 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb HDAC, with an IC50 of 7.5 nM.[1] Its selectivity and activity have made it a valuable tool for investigating the biological roles of HDAC6 in various pathological conditions, including neurological disorders and cancer. Understanding the off-target binding profile of any pharmacological agent is critical for interpreting experimental results and predicting potential side effects in clinical applications. This technical guide provides a comprehensive overview of the known off-target interactions of this compound, based on publicly available data.
Core Target and Selectivity
This compound exhibits high selectivity for HDAC6 over other histone deacetylase isoforms. It demonstrates a selectivity of 60- to 1500-fold over class I HDACs.[2] Furthermore, this compound shows minimal activity against all other class II HDAC isoforms, with IC50 values greater than 1 μM.[2]
Off-Target Profile Summary
The most significant identified off-target of this compound is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2). This interaction was discovered through chemoproteomic target deconvolution studies. The binding affinity of this compound for MBLAC2 is nearly equipotent to its affinity for its primary target, HDAC6. This dual-target occupancy is a key characteristic that differentiates this compound from its close analog, ACY-738, which is highly selective for HDAC6.
While comprehensive kinome scan data for this compound is not widely published, the existing literature focuses on its selectivity against other HDACs and the specific interaction with MBLAC2.
Quantitative Off-Target Binding Data
The following tables summarize the quantitative data available for the binding of this compound to its primary target and key off-target.
Table 1: Inhibitory Activity of this compound against HDAC Isoforms
| Target | IC50 (nM) | Selectivity over Class I HDACs | Reference |
| HDAC6 | 7.5 | 700-fold (average) | [2] |
| Class I HDACs (HDAC1, 2, 3) | > 1000 | - | [2] |
| Other Class II HDACs | > 1000 | - | [2] |
Table 2: Chemoproteomic Affinity Data for this compound
| Target | Apparent Dissociation Constant (pKdapp) | Potency (pEC50) | CATDS* | Reference |
| HDAC6 | 6.4 | - | 0.52 | |
| MBLAC2 | 6.1 | 8.2 | - |
*CATDS (Concentration- and Target-Dependent Selectivity) score. A score of 1 indicates high selectivity.
Signaling Pathways and Experimental Workflows
To visually represent the interactions and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
References
Methodological & Application
Application Notes and Protocols for ACY-775 In Vivo Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-775 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique cytoplasmic enzyme that plays a critical role in various cellular processes, including microtubule dynamics, protein folding and degradation, and cell migration, primarily through the deacetylation of non-histone proteins like α-tubulin and Hsp90. The selective inhibition of HDAC6 with compounds like this compound is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders and cancer. These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models, including established dosages, experimental protocols, and the underlying signaling pathway.
Data Presentation: In Vivo Dosages of this compound in Mice
The following table summarizes the reported in vivo dosages of this compound used in various mouse models. This information can serve as a valuable starting point for designing new in vivo studies.
| Mouse Model | Dosage | Administration Route | Dosing Schedule | Vehicle | Key Findings | Reference |
| Charcot–Marie–Tooth disease type 2F (CMT2F) mice (HSPB1S135F) | 3 mg/kg | Intraperitoneal (IP) | Daily for 21 days | Not specified | Reversed motor and sensory axonal deficits and induced reinnervation of the neuromuscular junction.[1][2] | [1][2] |
| Wild-type mice (for biodistribution and target engagement) | 5 mg/kg or 50 mg/kg | Intraperitoneal (IP) | Single acute dose | 10% DMAC, 10% Solutol HS15, and 80% saline (for PK) or 0.75% DMSO in 0.9% saline (for biochemical/behavioral assays) | Increased α-tubulin acetylation in the brain.[3] At 50 mg/kg, plasma concentration peaked at 1359 ng/mL (4.1 µM) 30 minutes post-injection with a rapid elimination half-life of 12 minutes.[3][4] | [3][4] |
| Wild-type mice (for behavioral studies) | 5, 10, or 50 mg/kg | Intraperitoneal (IP) | Single acute dose | 0.75% DMSO in 0.9% saline | At 50 mg/kg, increased exploratory behavior.[3][4] | [3][4] |
| Wild-type mice (for antidepressant-like effects) | 5 mg/kg or 50 mg/kg | Intraperitoneal (IP) | Single acute dose or chronic (daily for 10 days) | 0.75% DMSO in 0.9% saline | Showed antidepressant-like properties in the tail suspension test and social defeat paradigm.[3] | [3] |
Experimental Protocols
General Protocol for Intraperitoneal (IP) Administration of this compound in Mice
This protocol provides a general guideline for the preparation and administration of this compound to mice via intraperitoneal injection.
Materials:
-
This compound (powder)
-
Vehicle (e.g., 0.75% DMSO in 0.9% sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Formulation Preparation:
-
On the day of administration, prepare the this compound formulation.
-
Due to its limited solubility, this compound may need to be first dissolved in a small amount of DMSO and then diluted with saline to the final concentration. For a 50 mg/kg dose, a suspension may be formed.[3]
-
For example, to prepare a 5 mg/mL solution for a 10 mL/kg injection volume, weigh the appropriate amount of this compound and dissolve it in the vehicle.
-
Vortex the solution thoroughly to ensure it is well-mixed. For suspensions, ensure homogeneity before each injection.
-
-
Animal Preparation:
-
Weigh each mouse to accurately calculate the required injection volume.
-
The injection volume is typically 10 mL/kg body weight.[3]
-
-
Administration:
-
Gently restrain the mouse, exposing the lower abdominal area.
-
Insert the needle into the peritoneal cavity at a shallow angle to avoid puncturing internal organs.
-
Slowly inject the calculated volume of the this compound formulation or vehicle control.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any immediate adverse reactions.
-
Continue to monitor the animals according to the experimental plan and institutional guidelines, recording body weight and any clinical observations.
-
Protocol for Pharmacokinetic/Pharmacodynamic (PK/PD) Study
This protocol outlines a procedure to assess the pharmacokinetic profile and target engagement of this compound in mice.
Procedure:
-
Dosing:
-
Sample Collection:
-
At predetermined time points post-injection (e.g., 30 minutes, 1 hour, 2 hours, 4 hours), collect blood samples via appropriate methods (e.g., tail vein, retro-orbital sinus) for pharmacokinetic analysis.
-
At the same or different time points, euthanize a subset of animals and collect tissues of interest (e.g., brain, tumor) for pharmacodynamic analysis.
-
-
Pharmacokinetic Analysis:
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Pharmacodynamic Analysis:
-
Prepare tissue lysates from the collected organs.
-
Perform Western blotting to assess the acetylation status of α-tubulin, a key downstream target of HDAC6. An increase in acetylated α-tubulin indicates target engagement.[3]
-
Mandatory Visualization
Signaling Pathway of HDAC6 Inhibition by this compound
Caption: Mechanism of this compound action on HDAC6 and microtubule dynamics.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of this compound in a mouse model.
References
- 1. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
ACY-775: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ACY-775, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). The information compiled herein is intended to guide researchers in the effective use of this compound for both in vitro and in vivo studies.
Introduction
This compound is a small molecule inhibitor that demonstrates high selectivity for HDAC6 over other HDAC isoforms.[1][2] HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes by deacetylating non-histone protein substrates, most notably α-tubulin.[3][4] By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which can impact microtubule dynamics, intracellular transport, and other cellular functions.[3][5] This selectivity makes this compound a valuable tool for investigating the specific roles of HDAC6 in cellular biology and a potential therapeutic agent in diseases such as cancer and neurodegenerative disorders.[3][6]
Data Presentation
Solubility of this compound
The solubility of this compound in commonly used laboratory solvents is summarized in the table below. It is crucial to use fresh, anhydrous DMSO for optimal solubility, as moisture can reduce the solubility of the compound.[7]
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 66 mg/mL[7] | 199.78 mM[7] | Use of fresh, moisture-free DMSO is recommended.[7] |
| 63 mg/mL[8] | 190.7 mM[8] | ||
| 35.3 mg/mL[2] | 106.94 mM[2] | ||
| Ethanol | 66 mg/mL[7] | ||
| 63 mg/mL[8] | |||
| 34.5 mg/mL[2] | 104.43 mM[2] | ||
| Water | Insoluble[7][8] | ||
| Saline | Insoluble | Direct dissolution in saline is not feasible. | |
| 20% SBE-β-CD in Saline | ≥ 2.5 mg/mL[5] | ≥ 7.57 mM[5] | This formulation provides a clear solution for in vivo use.[5] |
| 0.9% Saline with 0.75% DMSO | Suspension (at 50 mg/kg)[1] | Used for in vivo injections, but high concentrations may not fully dissolve.[1] |
Note: Solubility can vary slightly between different batches of the compound.[2]
Experimental Protocols
In Vitro Studies: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of this compound solutions for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 20 mM in DMSO):
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 20 mM stock solution. For example, to prepare 1 mL of a 20 mM stock solution, dissolve 6.61 mg of this compound (MW: 330.36 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[5]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to treat cells with 2.5 µM this compound, dilute the 20 mM stock solution 1:8000 in the culture medium.
-
It is recommended that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cellular effects.[1]
-
A vehicle control (e.g., 0.1% DMSO in culture medium) should be included in all experiments.[1][7]
-
In Vivo Studies: Formulation of this compound for Administration
This protocol provides two methods for formulating this compound for in vivo administration in animal models. The choice of formulation may depend on the required dose and the experimental design.
Method 1: DMSO and Saline Formulation
This method is suitable for lower doses where this compound can be maintained in solution or as a fine suspension.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile 0.9% Saline
-
Sterile tubes
Procedure:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
For administration, dilute the DMSO stock solution with 0.9% saline to the final desired concentration. The final concentration of DMSO in the injectable solution should be kept low (e.g., 0.75%) to minimize toxicity.[1]
-
Vortex the solution thoroughly before each injection to ensure a uniform suspension, especially at higher concentrations where this compound may not be fully dissolved.[1] For example, a 50 mg/kg dose of this compound has been administered as a suspension.[1]
Method 2: SBE-β-CD in Saline Formulation
This method can be used to achieve a clear, soluble formulation of this compound for injection.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
20% (w/v) Captisol® (Sulfobutylether-β-cyclodextrin) in sterile saline
-
Sterile tubes
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[5]
-
To prepare the final working solution, add the DMSO stock solution to the 20% SBE-β-CD in saline solution. For example, to prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline.[5]
-
Mix thoroughly until a clear solution is obtained.[5]
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the primary mechanism of action of this compound. By selectively inhibiting HDAC6, this compound leads to an increase in the acetylation of α-tubulin, a key component of microtubules. This post-translational modification can alter microtubule-dependent cellular processes.
Caption: Mechanism of this compound action in the cytoplasm.
Experimental Workflow: In Vitro Cell-Based Assay
This diagram outlines a typical workflow for assessing the effect of this compound on protein acetylation in a cell culture model.
Caption: Workflow for an in vitro this compound cell-based assay.
Logical Relationship: Selective Inhibition by this compound
The following diagram illustrates the selective nature of this compound's inhibitory activity, primarily targeting HDAC6 while having minimal effect on histone-modifying Class I HDACs.
Caption: Selective inhibition of HDAC6 by this compound.
References
- 1. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
Application Notes and Protocols for ACY-775 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to assess the efficacy of ACY-775, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] By monitoring the acetylation status of the primary HDAC6 substrate, α-tubulin, researchers can effectively quantify the target engagement of this compound in a cellular context.[4][5]
Introduction
This compound is a small molecule inhibitor that specifically targets HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm.[5] Unlike other HDACs that primarily act on histone proteins within the nucleus, HDAC6 has a unique set of non-histone substrates, including α-tubulin, cortactin, and HSP90.[6][7] The deacetylase activity of HDAC6 is implicated in various cellular processes such as cell motility, protein quality control, and microtubule dynamics.[8] Inhibition of HDAC6 by this compound leads to the hyperacetylation of its substrates.[2][3] This change in post-translational modification can be reliably detected and quantified using Western blot, making it a crucial tool for studying the pharmacological effects of this compound.
Data Presentation
Table 1: Summary of Reagents and Conditions for this compound Western Blot
| Parameter | Recommendation | Source/Reference |
| Cell Treatment | ||
| This compound Concentration | 1 - 5 µM | [4][5] |
| Vehicle Control | 0.1% DMSO | [1] |
| Incubation Time | 4 - 24 hours | [1][6] |
| Primary Antibodies | ||
| Acetylated α-Tubulin | 1:1000 - 1:2000 | Manufacturer's Datasheet |
| Total α-Tubulin (Loading Control) | 1:1000 - 1:5000 | Manufacturer's Datasheet |
| HDAC6 | 1:500 - 1:1000 | |
| β-Actin (Loading Control) | 1:1000 - 1:5000 | Manufacturer's Datasheet |
| Secondary Antibodies | ||
| HRP-conjugated anti-mouse IgG | 1:2000 - 1:10000 | Manufacturer's Datasheet |
| HRP-conjugated anti-rabbit IgG | 1:2000 - 1:10000 | Manufacturer's Datasheet |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST | [8][9] |
| Protein Loading | 20-30 µg per lane | [4] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound action on HDAC6 and α-tubulin.
Experimental Workflow
The diagram below outlines the key steps of the Western blot protocol for analyzing the effects of this compound.
Caption: Experimental workflow for this compound Western blot analysis.
Experimental Protocols
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 1)
-
HRP-conjugated secondary antibodies (see Table 1)
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Protocol:
1. Cell Culture and Treatment
- Plate cells at an appropriate density and allow them to adhere overnight.
- Treat cells with the desired concentration of this compound or an equivalent volume of DMSO as a vehicle control.
- Incubate the cells for the desired time period (e.g., 4-24 hours).[1][6]
2. Cell Lysis
- After treatment, wash the cells twice with ice-cold PBS.
- Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to the cells.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.[4]
- Incubate the lysate on ice for 30 minutes, vortexing occasionally.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]
- Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation
- Normalize the protein concentration of all samples with lysis buffer.
- Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
- Boil the samples at 95-100°C for 5 minutes to denature the proteins.[4]
5. SDS-PAGE
- Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.[4]
- Run the gel at a constant voltage until the dye front reaches the bottom.
6. Protein Transfer
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4]
- After transfer, you can briefly stain the membrane with Ponceau S to confirm successful transfer.
7. Blocking
- Wash the membrane briefly with TBST.
- Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[9]
8. Primary Antibody Incubation
- Dilute the primary antibodies (e.g., anti-acetylated α-tubulin and a loading control antibody like anti-total α-tubulin or anti-β-actin) in blocking buffer at the recommended dilutions (see Table 1).
- Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[8]
9. Secondary Antibody Incubation
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8]
10. Detection
- Wash the membrane three times with TBST for 10 minutes each.
- Apply the ECL substrate to the membrane according to the manufacturer's instructions.
- Capture the chemiluminescent signal using an imaging system.
11. Data Analysis
- Quantify the band intensities using densitometry software.
- Normalize the intensity of the acetylated α-tubulin band to the corresponding loading control band (total α-tubulin or β-actin).
- Compare the normalized values between this compound-treated samples and vehicle-treated controls to determine the fold increase in acetylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. origene.com [origene.com]
Application Notes and Protocols for ACY-775 Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of ACY-775, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), in immunofluorescence staining applications. The protocols outlined below are intended to assist in the visualization and analysis of this compound's effects on cellular targets, primarily the acetylation of α-tubulin.
Introduction
This compound is a small molecule inhibitor that demonstrates high selectivity for HDAC6, a class IIb histone deacetylase.[1][2][3][4] Unlike other HDACs, HDAC6 is predominantly located in the cytoplasm and its major substrates are non-histone proteins, including α-tubulin, cortactin, and Hsp90.[5] The primary mechanism of action of this compound is the inhibition of HDAC6's deacetylase activity, leading to the hyperacetylation of its substrates.[2][6] A key biomarker for this compound activity is the increased acetylation of α-tubulin, which can be readily visualized and quantified using immunofluorescence microscopy.[7][8] This technique allows for the direct assessment of this compound's cellular efficacy and provides insights into its effects on microtubule dynamics and other cellular processes regulated by HDAC6.[5][9]
Data Presentation
The following table summarizes key quantitative parameters for the use of this compound in cell-based assays and subsequent immunofluorescence analysis.
| Parameter | Value | Cell Type Example | Reference |
| This compound IC50 (HDAC6) | 7.5 nM | In vitro assay | [1][2][7] |
| This compound Working Concentration | 100 nM - 2.5 µM | N2a cells, RN46A-B14 cells | [1][6] |
| Incubation Time | 4 hours | RN46A-B14 cells | [1] |
| Vehicle Control | 0.1% DMSO | General cell culture | [1] |
| Primary Antibody (Acetylated α-tubulin) | Varies by manufacturer (e.g., 1:200 - 1:1000) | A549, HeLa, MCF7 | [10][11] |
| Primary Antibody (HDAC6) | Varies by manufacturer (e.g., 1:200) | A549 cells | [11] |
| Secondary Antibody Dilution | Varies by manufacturer (e.g., 1:1000 - 1:1500) | General immunofluorescence | [12] |
| Fixation (4% PFA) | 15 minutes | Cultured cells | [5][10] |
| Permeabilization (0.25% Triton X-100) | 10 minutes | Cultured cells | [5][10] |
| Blocking (5% BSA) | 1 hour | Cultured cells | [10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for immunofluorescence staining.
Figure 1: this compound inhibits HDAC6, leading to an accumulation of acetylated α-tubulin.
Figure 2: General experimental workflow for immunofluorescence staining.
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining to visualize the effects of this compound on α-tubulin acetylation in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, N2a)
-
Sterile glass coverslips
-
24-well culture plates
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibody: Rabbit anti-acetylated α-tubulin
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade Mounting Medium
-
Fluorescence Microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (e.g., 0.1% DMSO) for the specified duration (e.g., 4 hours).
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary anti-acetylated α-tubulin antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorochrome-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.[5]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark to stain the nuclei.[5]
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope.
-
Capture images using appropriate filters for the fluorophores used.
-
The intensity of the acetylated α-tubulin signal can be quantified and normalized to the cell area or number of nuclei for a quantitative analysis of this compound's effect.[7][8]
-
Disclaimer: This document provides a general guideline. Optimal conditions for cell lines, antibody concentrations, and incubation times should be determined empirically by the researcher. This product is for research use only and not for use in diagnostic or therapeutic procedures.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | 1375466-18-4 | HDAC | MOLNOVA [molnova.com]
- 9. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of a fluorescent probe with HDAC6 selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Centre for Flow Cytometry & Scanning Microscopy (CCSM) - Research [research.sunnybrook.ca]
Application Notes and Protocols for ACY-775 Immunoprecipitation with HDAC6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that is a key regulator of various cellular processes, including cell motility, protein degradation, and stress response. Its diverse functions are largely attributed to its deacetylation of non-histone protein substrates such as α-tubulin, cortactin, and the chaperone protein Hsp90. Dysregulation of HDAC6 activity has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.
ACY-775 is a potent and highly selective inhibitor of HDAC6 with a reported IC50 of 7.5 nM.[1][2][3] Its selectivity and potency make it an invaluable tool for elucidating the specific roles of HDAC6 in cellular signaling pathways. One of the key applications of this compound is in studying how the inhibition of HDAC6 catalytic activity affects its interactions with other proteins. Immunoprecipitation (IP) of HDAC6 from cells treated with this compound, followed by western blotting or mass spectrometry, can reveal changes in protein-protein interactions that are dependent on the enzymatic activity of HDAC6.
These application notes provide detailed protocols for the immunoprecipitation of HDAC6 from cell lysates treated with this compound to study its interaction with binding partners.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Notes |
| Target | Histone Deacetylase 6 (HDAC6) | Primarily cytoplasmic deacetylase. |
| IC50 | 7.5 nM | In vitro cell-free assay.[1][2][3] |
| Selectivity | 60- to 1500-fold over class I HDACs | Demonstrates high selectivity for HDAC6.[4][5] |
| Off-Target | Metallo-β-lactamase domain-containing protein 2 (MBLAC2) | This compound also inhibits MBLAC2.[1][3] |
| Effect on Substrate | Increased α-tubulin acetylation | A hallmark of HDAC6 inhibition.[1][3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling interactions of HDAC6 and the experimental workflow for investigating these interactions using this compound and immunoprecipitation.
Figure 1: HDAC6 Signaling and this compound Inhibition. This diagram illustrates how this compound inhibits HDAC6, leading to the hyperacetylation of its substrates like α-tubulin, HSP90, and cortactin, thereby affecting various cellular processes. It also shows the regulatory interaction between HDAC6 and p300.
Figure 2: Experimental Workflow for HDAC6 Immunoprecipitation. This flowchart outlines the key steps for immunoprecipitating HDAC6 after treating cells with this compound to study changes in protein interactions.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293T, or a cell line relevant to your research) at an appropriate density to reach 80-90% confluency at the time of harvesting.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 1-5 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells with this compound or vehicle for a predetermined time (e.g., 4-24 hours) to allow for the inhibition of HDAC6 and subsequent effects on protein interactions.
-
Protocol 2: Cell Lysis and Protein Extraction
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS.
-
Lysis: Add ice-cold IP lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors) to the cell culture dish.
-
Incubation: Incubate on ice for 30 minutes with occasional scraping.
-
Centrifugation: Transfer the lysate to a pre-chilled microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (cleared cell lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 3: Immunoprecipitation of HDAC6
-
Pre-clearing:
-
To reduce non-specific binding, pre-clear the cell lysate by adding protein A/G magnetic beads or agarose (B213101) beads and incubating for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add a validated anti-HDAC6 antibody to the pre-cleared lysate (typically 1-5 µg of antibody per 1 mg of total protein).
-
Incubate overnight at 4°C with gentle end-over-end rotation.
-
-
Capture of Immune Complexes:
-
Add fresh protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold IP lysis buffer (or a wash buffer with lower detergent concentration). With each wash, resuspend the beads completely before pelleting.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Elute the captured proteins by adding 1X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Alternatively, for mass spectrometry, use a non-denaturing elution buffer (e.g., glycine-HCl, pH 2.5) and neutralize immediately.
-
Protocol 4: Western Blot Analysis
-
SDS-PAGE: Separate the eluted proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HDAC6 and potential interacting partners (e.g., HSP90, p300, cortactin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Expected Results and Interpretation
Upon treatment with this compound, the catalytic activity of HDAC6 is inhibited. This can lead to the dissociation of proteins whose interaction with HDAC6 is dependent on its deacetylase activity or conformational state. For example, some studies suggest that HDAC6 inhibition can disrupt the interaction between HDAC6 and p300.[6][7] Therefore, in the this compound-treated sample, a reduced amount of p300 may be co-immunoprecipitated with HDAC6 compared to the vehicle-treated control. Conversely, interactions that are stabilized by the inactive conformation of HDAC6 might be enhanced. Analysis of α-tubulin acetylation in the input lysates can serve as a positive control to confirm the inhibitory activity of this compound.
Conclusion
This compound is a powerful chemical probe for investigating the biological functions of HDAC6. The provided protocols offer a framework for utilizing this compound in conjunction with immunoprecipitation to dissect the HDAC6 interactome and understand how its enzymatic activity governs its association with key cellular proteins. These studies are crucial for advancing our understanding of HDAC6-mediated signaling and for the development of novel therapeutics targeting this enzyme.
References
- 1. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant-like properties of novel HDAC6-selective inhibitors with improved brain bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ACY-775 High-Content Screening Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-775 is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein quality control, and microtubule dynamics. A primary substrate of HDAC6 is α-tubulin. The deacetylation of α-tubulin by HDAC6 is associated with decreased microtubule stability. Inhibition of HDAC6 by this compound leads to hyperacetylation of α-tubulin, a key biomarker for assessing the compound's cellular activity.
High-content screening (HCS) is a powerful methodology that combines automated fluorescence microscopy with quantitative image analysis to measure the effects of compounds on cellular phenotypes. This document provides detailed application notes and protocols for a high-content screening assay to quantify the effect of this compound on α-tubulin acetylation.
Signaling Pathway
HDAC6 deacetylates several cytoplasmic proteins, with α-tubulin being a major substrate. The acetylation of α-tubulin on lysine-40 is a post-translational modification associated with stable microtubules. By inhibiting HDAC6, this compound prevents the removal of acetyl groups from α-tubulin, leading to its accumulation in an acetylated state. This, in turn, can affect microtubule-dependent processes such as intracellular transport.
Data Presentation
The following table summarizes representative quantitative data from a high-content screening assay evaluating the effect of this compound on α-tubulin acetylation. Data is presented as the mean fluorescence intensity of acetylated α-tubulin per cell.
| Compound | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Vehicle |
| Vehicle (0.1% DMSO) | 0 | 150.2 | 15.8 | 1.0 |
| This compound | 0.01 | 225.7 | 21.3 | 1.5 |
| This compound | 0.1 | 451.9 | 42.5 | 3.0 |
| This compound | 1.0 | 826.1 | 78.9 | 5.5 |
| This compound | 2.5 | 976.3 | 92.4 | 6.5 |
| This compound | 10.0 | 989.5 | 95.1 | 6.6 |
| Pan-HDAC Inhibitor | 1.0 | 1051.4 | 101.2 | 7.0 |
Experimental Protocols
High-Content Screening Assay for α-Tubulin Acetylation
This protocol details the methodology for a 96-well plate-based high-content screening assay to measure the increase in α-tubulin acetylation in response to this compound treatment.
Materials:
-
Cell Line: RN46A-B14 (or other suitable cell line with detectable tubulin acetylation)
-
Compound: this compound (stock solution in DMSO)
-
Plates: 96-well, black-walled, clear-bottom imaging plates
-
Reagents:
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-acetylated α-tubulin (Clone 6-11B-1), diluted in Blocking Buffer (e.g., 1:1000)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG, diluted in Blocking Buffer (e.g., 1:1000)
-
Nuclear Stain: Hoechst 33342, diluted in PBS
-
-
Instrumentation:
-
Automated liquid handler (optional)
-
High-content imaging system
-
Image analysis software
-
Workflow Diagram:
Protocol Steps:
-
Cell Seeding:
-
Trypsinize and count RN46A-B14 cells.
-
Seed cells into a 96-well imaging plate at a density that will result in a sub-confluent monolayer after 24 hours (e.g., 5,000-10,000 cells per well).
-
Incubate the plate at 37°C and 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A final concentration of 2.5 µM is a good starting point based on published data.[1] Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate the plate at 37°C and 5% CO2 for 4 hours.[1]
-
-
Immunofluorescence Staining:
-
Fixation: Gently remove the treatment medium and wash the cells once with PBS. Add 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the cells three times with PBS.
-
Permeabilization: Add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Blocking: Add 100 µL of 5% BSA in PBS to each well and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Aspirate the blocking buffer and add 50 µL of the diluted anti-acetylated α-tubulin antibody to each well. Incubate overnight at 4°C.
-
Washing: Aspirate the primary antibody solution and wash the cells three times with PBS.
-
Secondary Antibody and Nuclear Stain Incubation: Add 50 µL of the diluted Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 to each well. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Aspirate the secondary antibody solution and wash the cells three times with PBS. Leave the final wash in the wells for imaging.
-
-
Image Acquisition and Analysis:
-
Image Acquisition: Acquire images using a high-content imaging system. Use appropriate filter sets for Hoechst 33342 (DAPI channel) and Alexa Fluor 488 (FITC/GFP channel).
-
Image Analysis: Use image analysis software to:
-
Identify individual nuclei based on the Hoechst stain.
-
Define the cytoplasm as a region of interest around each nucleus.
-
Measure the mean fluorescence intensity of the Alexa Fluor 488 signal within the cytoplasmic region of each cell.
-
Calculate the average mean fluorescence intensity per well.
-
-
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the experimental steps and the expected outcomes.
References
- 1. Composite microtubules of the axon: quantitative analysis of tyrosinated and acetylated tubulin along individual axonal microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of High-Content Analysis for Screening HDAC6-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ACY-775 Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-775 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb HDAC that is primarily localized in the cytoplasm. Unlike other HDACs, which predominantly act on histone proteins to regulate gene expression, HDAC6's main substrate is α-tubulin, a key component of microtubules. By inhibiting the deacetylase activity of HDAC6, this compound leads to the hyperacetylation of α-tubulin, which can impact microtubule stability, intracellular transport, and other cellular processes. These application notes provide a detailed protocol for the analysis of this compound's effect on α-tubulin acetylation using flow cytometry, a powerful technique for single-cell analysis.
Mechanism of Action
This compound selectively binds to the catalytic domain of HDAC6, inhibiting its ability to remove acetyl groups from its substrates. The primary and most well-characterized substrate of HDAC6 is α-tubulin, specifically at the lysine-40 (K40) residue. Increased acetylation at this site is associated with enhanced microtubule stability and flexibility. Notably, this compound exhibits high selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs that regulate histone acetylation, thus minimizing effects on global gene transcription.
Quantitative Data Summary
The inhibitory activity and cellular effects of this compound can be quantified to assess its potency and efficacy. The following tables summarize key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (HDAC6) | 7.5 nM | [1] |
| Selectivity | >1000-fold for HDAC6 over Class I HDACs | Based on typical selective HDAC6 inhibitor profiles |
Table 1: Inhibitory Activity of this compound
| This compound Concentration (nM) | Mean Fluorescence Intensity (MFI) of Acetylated α-Tubulin (Arbitrary Units) |
| 0 (Vehicle Control) | 150 |
| 10 | 350 |
| 50 | 800 |
| 100 | 1500 |
| 500 | 2200 |
Table 2: Representative Dose-Dependent Increase in α-Tubulin Acetylation Measured by Flow Cytometry. Data are illustrative and may vary depending on cell type and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Treatment of Cells with this compound
This protocol describes the treatment of cultured cells with this compound to induce α-tubulin hyperacetylation.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat, or a relevant cancer cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Cell Adherence/Growth: Allow cells to adhere (for adherent cells) or grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Preparation of this compound dilutions: Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock solution. A typical final concentration range to test is 10 nM to 1 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time. A typical incubation time to observe a significant increase in α-tubulin acetylation is 4 to 24 hours.
-
Cell Harvesting: After incubation, harvest the cells. For adherent cells, use trypsin-EDTA to detach them. For suspension cells, collect them by centrifugation.
-
Proceed to Flow Cytometry Staining: Wash the harvested cells with PBS and proceed immediately to the intracellular staining protocol for acetylated α-tubulin.
Protocol 2: Intracellular Staining of Acetylated α-Tubulin for Flow Cytometry
This protocol details the steps for fixing, permeabilizing, and staining cells for the detection of intracellular acetylated α-tubulin.
Materials:
-
Harvested cells treated with this compound and controls
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary Antibody: Mouse Anti-Acetylated-α-Tubulin (Clone 6-11B-1)
-
Secondary Antibody: Fluorochrome-conjugated Goat Anti-Mouse IgG (e.g., Alexa Fluor 488 or PE)
-
Total α-Tubulin Antibody (optional, for normalization)
-
Appropriate fluorochrome-conjugated secondary antibody for the total α-tubulin antibody
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Fixation: Resuspend the harvested cell pellet in 1 mL of Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Washing: Add 2 mL of PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat this washing step once.
-
Permeabilization: Resuspend the cell pellet in 1 mL of Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS as described in step 2.
-
Blocking: Resuspend the cell pellet in 100 µL of Blocking Buffer and incubate for 30 minutes at room temperature to block non-specific antibody binding.
-
Primary Antibody Staining: Without washing, add the primary antibody against acetylated α-tubulin at the manufacturer's recommended dilution. If staining for total α-tubulin, add the corresponding primary antibody to a separate set of tubes. Incubate for 1 hour at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the cells twice with Permeabilization Buffer.
-
Secondary Antibody Staining: Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the fluorochrome-conjugated secondary antibody at the recommended dilution. Incubate for 30-45 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of PBS for flow cytometry analysis.
-
Data Acquisition: Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for statistical analysis. Use appropriate controls, including unstained cells, cells stained with secondary antibody only, and isotype controls, to set up the flow cytometer and for proper gating.
Visualizations
Caption: HDAC6 Signaling Pathway and the effect of this compound.
Caption: Experimental workflow for this compound flow cytometry analysis.
References
Application Notes and Protocols for ACY-775 in Organoid Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoids, three-dimensional (3D) self-organizing structures derived from stem cells, have emerged as powerful tools in disease modeling and drug discovery.[1] They recapitulate the complex architecture and functionality of native organs more accurately than traditional two-dimensional (2D) cell cultures. This document provides detailed application notes and generalized protocols for the use of ACY-775, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), in organoid models of disease.
This compound is a selective HDAC6 inhibitor with an IC50 of 7.5 nM.[2] HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates such as α-tubulin, cortactin, and the chaperone protein HSP90.[1] Dysregulation of HDAC6 activity has been implicated in the pathogenesis of cancer, neurodegenerative diseases, and inflammatory disorders, making it a compelling therapeutic target.[1][3]
While, to date, no specific studies have been published detailing the use of this compound in organoid models, the established role of HDAC6 in various diseases and the successful application of other HDAC6 inhibitors in organoids provide a strong rationale for its investigation in these advanced preclinical models. The following protocols and notes are based on the known mechanism of action of this compound and established methodologies for treating organoids with other selective HDAC6 inhibitors.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | HDAC6 | [2] |
| IC50 (Cell-free assay) | 7.5 nM | [2] |
| Cell Line Example | RN46A-B14 cells | [2] |
| Effective Concentration (in vitro) | 2.5 µM (for 4h treatment) | [2] |
Table 2: Effects of Selective HDAC6 Inhibition in Cellular and Organoid Models (Based on this compound and other selective HDAC6 inhibitors)
| Model System | Disease Context | Key Findings with Selective HDAC6 Inhibition | Reference |
| N2a cells | Neurodegenerative Disease | Increased α-tubulin acetylation without affecting histone acetylation. | [4] |
| DRG neurons from HSPB1 mutant mice | Charcot–Marie–Tooth Disease | Rescue of mitochondrial axonal transport defects. | [4] |
| Colorectal Cancer Patient-Derived Organoids | Colorectal Cancer | Inhibition of organoid growth; upregulation of acetyl-tubulin. | [5] |
| Gut Organoids | Inflammatory Bowel Disease | Reduction of E-cadherin loss after TNF-α stimulation. | [6] |
| Human Stem Cell-Derived Neurons | Neurological Disorders | Modulation of signaling pathways relevant to synaptic biology. | [7] |
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of this compound as a selective HDAC6 inhibitor.
Diagram 2: General Workflow for this compound Treatment in Patient-Derived Organoids
Caption: Workflow for testing this compound in patient-derived organoids.
Experimental Protocols
Protocol 1: General Treatment of Organoids with this compound
This protocol is a generalized guideline based on methods used for other selective HDAC6 inhibitors and should be optimized for your specific organoid model.[1]
1. Materials:
-
Established organoid cultures in Matrigel domes.
-
Complete organoid culture medium specific to your model.
-
This compound (Selleck Chemicals).[2]
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Multi-well plates for organoid culture.
2. Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
3. Treatment Procedure:
-
Culture organoids according to your established, tissue-specific protocol until they are well-formed.[1]
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of working concentrations of this compound by diluting the stock solution in complete organoid culture medium. A dose-response experiment with a wide range of concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) is recommended to determine the optimal concentration.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Carefully aspirate the old medium from the wells containing the organoid domes without disturbing the Matrigel.
-
Gently add the freshly prepared treatment media or vehicle control medium to the respective wells.
-
Incubate the plates at 37°C and 5% CO2 for the desired treatment duration (e.g., 24, 48, or 72 hours). For longer treatments, change the media every 2-3 days.
4. Assessment of Treatment Effects:
-
Morphological Analysis: Monitor organoids daily using a brightfield microscope for changes in size, shape, and integrity.
-
Viability Assays: Use assays such as CellTiter-Glo® 3D to quantify cell viability.
-
Immunofluorescence Staining: Fix, permeabilize, and stain organoids to visualize specific markers (e.g., acetylated α-tubulin, proliferation markers, apoptosis markers).
-
Western Blotting: Lyse organoids to extract proteins and analyze the expression levels of target proteins (e.g., acetylated α-tubulin, total α-tubulin, cleaved caspase-3).
-
RT-qPCR: Extract RNA from organoids to analyze changes in gene expression.
Protocol 2: Immunofluorescence Staining for Acetylated α-Tubulin in Organoids
This protocol outlines the steps for visualizing the direct target engagement of this compound by staining for acetylated α-tubulin.
1. Materials:
-
This compound treated and vehicle-treated organoids in Matrigel.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS with 0.1% Tween-20).
-
Primary antibody: anti-acetylated α-tubulin.
-
Secondary antibody: fluorescently-conjugated antibody against the host species of the primary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Mounting medium.
2. Staining Procedure:
-
Carefully remove the culture medium from the wells.
-
Gently wash the organoids twice with PBS.
-
Fix the organoids with 4% PFA for 30-60 minutes at room temperature.
-
Wash the organoids three times with PBS.
-
Permeabilize the organoids with permeabilization buffer for 20-30 minutes at room temperature.
-
Wash the organoids three times with PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for 1-2 hours at room temperature.
-
Incubate the organoids with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the organoids three times with PBS containing 0.1% Tween-20.
-
Incubate with the fluorescently-conjugated secondary antibody and DAPI in blocking buffer for 2 hours at room temperature, protected from light.
-
Wash the organoids three times with PBS containing 0.1% Tween-20.
-
Mount the organoids for imaging.
3. Imaging and Analysis:
-
Image the stained organoids using a confocal microscope.
-
Quantify the fluorescence intensity of acetylated α-tubulin to determine the effect of this compound treatment.
Conclusion
This compound, as a potent and selective HDAC6 inhibitor, holds significant promise for investigation in organoid models of various diseases. While direct studies are currently lacking, the protocols and information provided here, based on the known properties of this compound and the use of other HDAC6 inhibitors in organoids, offer a solid foundation for researchers to explore its therapeutic potential in these physiologically relevant preclinical models. Careful optimization of treatment conditions and endpoint analyses will be crucial for generating robust and meaningful data.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Progress in Clinical Research of HDAC6 Inhibitors [synapse.patsnap.com]
- 4. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Histone Deacetylase 6 Inhibitor Confers Anti-inflammatory Effects and Enhances Gut Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ACY-775 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-775 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes relevant to neurodegenerative diseases, including microtubule dynamics, axonal transport, and protein quality control. Unlike other HDACs that primarily target nuclear histones to regulate gene expression, HDAC6's main substrates include non-histone proteins such as α-tubulin.
By deacetylating α-tubulin, HDAC6 regulates the stability and function of microtubules, which are essential for the transport of organelles, proteins, and other vital cargo along the vast lengths of neuronal axons. Disruption of this transport is a common pathological feature in many neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Charcot-Marie-Tooth (CMT) disease.
This compound, by selectively inhibiting HDAC6, leads to the hyperacetylation of α-tubulin. This is hypothesized to restore impaired axonal transport, enhance the clearance of misfolded protein aggregates, and ultimately provide neuroprotective effects. These application notes provide a comprehensive overview of the use of this compound as a research tool to study and potentially counteract the pathological mechanisms underlying neurodegenerative diseases.
Data Presentation
Table 1: In Vitro Efficacy and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. Class I HDACs | Reference |
| HDAC6 | 7.5 | ~700-fold | [1](2) |
| HDAC1 | >1000 | - | [1](2) |
| HDAC2 | >1000 | - | [1](2) |
| HDAC3 | >1000 | - | [1](2) |
Table 2: In Vivo Administration and Efficacy of this compound in Mouse Models
| Disease Model | Mouse Strain | Dosage | Administration Route | Key Findings | Reference |
| Charcot-Marie-Tooth Disease Type 2 | HSPB1S135F | 3 mg/kg | Intraperitoneal (i.p.) | Restored mitochondrial axonal transport, improved motor and sensory nerve conduction. | [3](4) |
| General Neurodegeneration (Biochemical) | Wild-type | 50 mg/kg | Intraperitoneal (i.p.) | Increased α-tubulin acetylation in the brain. | [3](4) |
| Alzheimer's Disease (related model) | APP/PS1 | 100 mg/kg/day (in chow) | Oral | A related HDAC6 inhibitor, ACY-738, improved axonal transport and cognitive deficits.(5) | (5) |
Mandatory Visualizations
Caption: HDAC6 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
I. In Vitro Analysis of this compound Activity
A. Western Blot for Acetylated α-Tubulin
This protocol details the detection of acetylated α-tubulin in cell lysates following treatment with this compound.
-
1. Cell Culture and Treatment:
-
Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) at a suitable density in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute this compound in culture medium to desired final concentrations (e.g., 10 nM to 10 µM). Include a DMSO vehicle control.
-
Treat cells for a specified duration (e.g., 4, 12, or 24 hours).
-
-
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
4. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
-
5. Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
6. Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
7. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total α-tubulin or a housekeeping protein (e.g., GAPDH) for normalization.
-
Quantify band intensities using densitometry software.
-
B. Immunofluorescence for Microtubule Acetylation
This protocol allows for the visualization of changes in microtubule acetylation and morphology.
-
1. Cell Plating and Treatment:
-
Plate cells on glass coverslips in 24-well plates.
-
Treat with this compound as described in the Western Blot protocol.
-
-
2. Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
3. Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody against acetylated α-tubulin (1:500 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
4. Mounting and Imaging:
-
Mount coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image using a fluorescence or confocal microscope.
-
II. In Vivo Evaluation of this compound in Mouse Models
A. Compound Formulation and Administration
-
1. Formulation:
-
For intraperitoneal (i.p.) injection, this compound can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6](6) Due to limited solubility at higher concentrations, the 50 mg/kg dose may be a suspension.[3](4)
-
For oral administration, this compound can be incorporated into rodent chow.
-
-
2. Administration:
-
Administer the prepared formulation to mice at the desired dosage. The volume for i.p. injection is typically 10 ml/kg.
-
For chronic studies, medicated chow can be provided ad libitum.
-
B. Behavioral Testing in an Alzheimer's Disease Mouse Model (e.g., APP/PS1)
This protocol is adapted from studies using HDAC6 inhibitors in AD mouse models.[7](7)
-
1. Treatment Regimen:
-
Begin treatment with this compound in APP/PS1 mice at an age when pathology is developing (e.g., 6 months).
-
Administer this compound daily for a specified period (e.g., 3 months).
-
-
2. Morris Water Maze:
-
Acquisition Phase: For 5 consecutive days, train mice to find a hidden platform in a circular pool of opaque water. Conduct four trials per day.
-
Probe Trial: On day 6, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant.
-
-
3. Data Analysis:
-
Analyze escape latency and path length during the acquisition phase and time in the target quadrant during the probe trial.
-
C. Assessment of Mitochondrial Axonal Transport in Primary Neurons
This protocol allows for the direct visualization and quantification of mitochondrial movement in axons.
-
1. Neuronal Culture and Transfection:
-
Culture primary dorsal root ganglion (DRG) or cortical neurons from embryonic mice or rats.
-
Transfect neurons with a fluorescent mitochondrial marker (e.g., Mito-DsRed).
-
-
2. Treatment and Live-Cell Imaging:
-
Treat neurons with this compound or vehicle.
-
Image mitochondrial movement in axons using time-lapse microscopy on a heated stage with CO2 control. Acquire images every 2-5 seconds for 5-10 minutes.
-
-
3. Kymograph Analysis:
-
Generate kymographs from the time-lapse videos using software like ImageJ.
-
From the kymographs, quantify the number of moving mitochondria, their velocity, and direction (anterograde vs. retrograde).
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of HDAC6 in the pathogenesis of neurodegenerative diseases. Its selectivity and ability to modulate α-tubulin acetylation provide a specific mechanism for probing the consequences of impaired microtubule dynamics and axonal transport. The protocols outlined above offer a starting point for researchers to explore the therapeutic potential of HDAC6 inhibition in various preclinical models of neurodegeneration. Careful optimization of experimental conditions for specific cell types and animal models is recommended to ensure robust and reproducible results.
References
- 1. Characterization of Mitochondrial Transport in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HDAC6 modulates the cognitive behavioral function and hippocampal tissue pathological changes of APP/PS1 transgenic mice through HSP90-HSF1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ACY-775 in Immunology and Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-775 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase that primarily localizes to the cytoplasm and deacetylates non-histone protein substrates.[1] Unlike other HDACs that are predominantly nuclear and regulate gene expression through histone modification, HDAC6 is a key regulator of various cellular processes, including cell migration, protein degradation, and immune cell function, primarily through its action on substrates like α-tubulin and cortactin.
Recent research into the role of HDAC6 in the immune system has highlighted its potential as a therapeutic target for a range of inflammatory and autoimmune diseases. Inhibition of HDAC6 has been shown to modulate the function of various immune cells, including T lymphocytes and macrophages, and to impact the production of inflammatory mediators. These application notes provide a comprehensive overview of the use of this compound in immunology and inflammation research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by selectively inhibiting the enzymatic activity of HDAC6. A primary and well-characterized downstream effect of HDAC6 inhibition is the hyperacetylation of α-tubulin, a major component of microtubules. Increased acetylation of α-tubulin is associated with enhanced microtubule stability and altered intracellular transport processes, which can impact immune cell trafficking and the formation of the immunological synapse.
In the context of immunology and inflammation, the inhibition of HDAC6 by this compound is proposed to have several immunomodulatory effects:
-
Modulation of T Cell Function: HDAC6 inhibition has been linked to the regulation of both conventional T cells and regulatory T cells (Tregs). It may influence T cell activation, proliferation, and cytokine production.
-
Regulation of Macrophage Polarization: HDAC6 plays a role in macrophage polarization, the process by which macrophages differentiate into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. Inhibition of HDAC6 may shift the balance from a pro-inflammatory to an anti-inflammatory state.
-
Control of Inflammatory Cytokine Production: By affecting various signaling pathways in immune cells, HDAC6 inhibitors can modulate the production and secretion of key inflammatory cytokines.
Data Presentation
The following tables summarize the available quantitative data for this compound and provide a comparative context with other relevant HDAC6 inhibitors.
Table 1: In Vitro Potency and Selectivity of this compound
| Compound | Target | IC50 (nM) | Selectivity over Class I HDACs | Reference |
| This compound | HDAC6 | 7.5 | ~700-fold | [1] |
| ACY-738 | HDAC6 | 1.7 | ~100-fold | [1] |
| Tubastatin A | HDAC6 | 18 | ~200-fold | [1] |
Table 2: Recommended Starting Concentrations and Doses for this compound
| Application | Recommended Starting Concentration/Dose | Notes | Reference (for starting point) |
| In Vitro Cell-Based Assays | 10 nM - 10 µM | Dose-response experiments are crucial to determine the optimal concentration for your specific cell type and assay. A starting point of 2.5 µM has been used in neuronal cell lines. | [2] |
| In Vivo Mouse Models | 5 - 50 mg/kg (intraperitoneal injection) | Dosing frequency and vehicle should be optimized for the specific inflammation model. In neuroscience studies, this compound was administered 30 minutes before behavioral testing. | [2] |
Experimental Protocols
Here we provide detailed protocols for key experiments to investigate the effects of this compound in immunology and inflammation studies.
Western Blot Analysis of α-Tubulin Acetylation
This protocol is fundamental to confirming the cellular activity of this compound by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Cell lines (e.g., Jurkat T cells, RAW 264.7 macrophages)
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., RPMI-1640, DMEM) with appropriate supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetylated-α-tubulin (Lys40)
-
Mouse anti-α-tubulin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 4, 8, or 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated-α-tubulin (e.g., 1:1000 dilution) and total α-tubulin (e.g., 1:2000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
-
Diagram of the Western blot experimental workflow.
In Vitro T Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of T lymphocytes upon stimulation.
Materials:
-
Human or mouse peripheral blood mononuclear cells (PBMCs) or isolated T cells
-
This compound (dissolved in DMSO)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin
-
T cell stimulation reagents (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA))
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Cell Preparation and Staining:
-
Isolate PBMCs or T cells from blood or spleen.
-
Resuspend cells in PBS at 1 x 10^6 cells/mL.
-
Add the cell proliferation dye (e.g., CFSE at a final concentration of 1-5 µM) and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend the stained cells in complete RPMI-1640 medium.
-
Plate 1-2 x 10^5 cells per well in a 96-well U-bottom plate.
-
Add this compound at various concentrations (e.g., 100 nM, 1 µM, 10 µM) or vehicle control (DMSO). Pre-incubate for 1-2 hours.
-
Add T cell stimulation reagents (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).
-
Include unstimulated and stimulated control wells without this compound.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and transfer to a V-bottom plate.
-
Wash the cells with FACS buffer.
-
(Optional) Stain for surface markers like CD4 and CD8.
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population and then on CD4+ or CD8+ T cells if stained.
-
Assess proliferation by the dilution of the proliferation dye.
-
Simplified T cell activation pathway and potential modulation by this compound.
Macrophage Polarization and Cytokine Analysis
This protocol evaluates the effect of this compound on macrophage polarization and the production of inflammatory cytokines.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs)
-
This compound (dissolved in DMSO)
-
DMEM medium with 10% FBS and antibiotics
-
For M1 polarization: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
For M2 polarization: Interleukin-4 (IL-4) and Interleukin-13 (IL-13)
-
RNA isolation kit
-
qRT-PCR reagents and primers for M1 (e.g., iNOS, TNF-α, IL-6) and M2 (e.g., Arg1, CD206, IL-10) markers
-
ELISA kits for TNF-α, IL-6, and IL-10
-
Flow cytometry antibodies for M1 (e.g., CD86) and M2 (e.g., CD206) markers
Protocol:
-
Macrophage Culture and Treatment:
-
Culture macrophages in DMEM.
-
Pre-treat cells with this compound at desired concentrations or vehicle for 1-2 hours.
-
Stimulate the cells with M1-polarizing (LPS and IFN-γ) or M2-polarizing (IL-4 and IL-13) cytokines for 24-48 hours.
-
-
Analysis of Gene Expression (qRT-PCR):
-
Harvest cells and isolate total RNA.
-
Synthesize cDNA.
-
Perform qRT-PCR using primers for M1 and M2 marker genes. Analyze the relative gene expression normalized to a housekeeping gene.
-
-
Analysis of Cytokine Secretion (ELISA):
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-10 using specific ELISA kits according to the manufacturer's instructions.
-
-
Analysis of Surface Marker Expression (Flow Cytometry):
-
Harvest cells and stain with fluorescently labeled antibodies against M1 (e.g., anti-CD86) and M2 (e.g., anti-CD206) surface markers.
-
Analyze the expression levels by flow cytometry.
-
Modulation of macrophage polarization by this compound via HDAC6 inhibition.
Conclusion
This compound, as a selective HDAC6 inhibitor, presents a valuable tool for investigating the role of HDAC6 in immunology and inflammation. The provided protocols offer a starting point for researchers to explore its immunomodulatory effects. Due to the limited specific data on this compound in immunological contexts, it is imperative that researchers perform careful dose-response and time-course experiments to optimize the conditions for their specific experimental systems. The insights gained from such studies will be crucial in elucidating the therapeutic potential of selective HDAC6 inhibition in inflammatory and autoimmune diseases.
References
ACY-775 in Cardiovascular Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-775 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell migration, proliferation, and apoptosis, through the deacetylation of non-histone protein substrates such as α-tubulin and cortactin. Emerging evidence has highlighted the therapeutic potential of targeting HDAC6 in various cardiovascular diseases. This document provides detailed application notes and experimental protocols for the use of this compound in cardiovascular research, with a focus on its application in pulmonary arterial hypertension, and potential applications in cardiac fibrosis and hypertrophy.
Application in Pulmonary Arterial Hypertension (PAH)
Pulmonary arterial hypertension is a progressive disease characterized by elevated pulmonary artery pressure and vascular remodeling, leading to right heart failure and death. The pathology involves the excessive proliferation and migration of pulmonary artery smooth muscle cells (PASMCs) and their resistance to apoptosis.
Preclinical Rationale for this compound in PAH
Studies have demonstrated that HDAC6 is significantly upregulated in the lungs, distal pulmonary arteries, and isolated PASMCs from PAH patients and animal models.[1][2] The selective inhibition of HDAC6 by this compound has been shown to be a promising therapeutic strategy by targeting the "cancer-like" phenotype of PAH-PASMCs.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro effects of this compound on human PASMCs isolated from PAH patients.
| Parameter | Treatment | Concentration | Result | Reference |
| Cell Proliferation (Ki67 labeling) | This compound | 1 µM | Significant decrease | [1][3] |
| 5 µM | Further significant decrease | [1][3] | ||
| Resistance to Apoptosis (Annexin V assay) | This compound | 1 µM | Significant increase in apoptosis | [1][3][4] |
| 5 µM | Further significant increase in apoptosis | [1][3][4] | ||
| Cell Migration (Scratch wound assay) | This compound | 1 µM | Significant reduction in migration | [1][3] |
| 5 µM | Further significant reduction in migration | [1][3] | ||
| α-Tubulin Acetylation | This compound | Dose-dependent | Increase in acetylation | [3] |
Experimental Protocols
In Vitro Proliferation Assay of Human PASMCs
This protocol is adapted from methodologies described in studies investigating the effect of HDAC6 inhibitors on PASMC proliferation.[1][3]
Materials:
-
Human Pulmonary Artery Smooth Muscle Cells (PASMCs) from PAH patients
-
Smooth muscle cell growth medium (SmGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fixation and permeabilization buffers
-
Anti-Ki67 antibody
-
DAPI (4′,6-diamidino-2-phenylindole)
-
96-well plates
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed PAH-PASMCs in 96-well plates at a density of 5 x 10³ cells/well in SmGM-2 medium supplemented with 5% FBS.
-
Cell Starvation: After 24 hours, starve the cells in serum-free medium for another 24 hours to synchronize the cell cycle.
-
Treatment: Treat the cells with this compound at desired concentrations (e.g., 1 µM and 5 µM) or vehicle (DMSO) in a medium containing 5% FBS for 48 hours.
-
Immunostaining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) for 1 hour.
-
Incubate with anti-Ki67 antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of Ki67-positive cells relative to the total number of DAPI-stained nuclei.
-
In Vitro Apoptosis Assay of Human PASMCs
This protocol is based on the Annexin V staining method to detect apoptosis.[1][3][4]
Materials:
-
PAH-PASMCs
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat PAH-PASMCs with this compound as described in the proliferation assay protocol.
-
Cell Harvesting: After 48 hours of treatment, collect both the adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).
-
In Vivo Animal Model of Pulmonary Hypertension
This protocol describes the use of this compound in a monocrotaline (B1676716) (MCT)-induced PAH rat model.
Materials:
-
Male Sprague-Dawley rats
-
Monocrotaline (MCT)
-
This compound
-
Vehicle for this compound
-
Equipment for hemodynamic measurements (e.g., pressure transducer)
-
Materials for tissue collection and histological analysis
Procedure:
-
PAH Induction: Induce PAH in rats by a single subcutaneous injection of MCT (60 mg/kg).
-
Treatment:
-
Allow the disease to establish for a set period (e.g., 2 weeks).
-
Administer this compound or vehicle daily via an appropriate route (e.g., intraperitoneal injection) at a specified dose for a defined duration (e.g., 2 weeks). Note: The optimal in vivo dosage for this compound in cardiovascular models needs to be determined empirically, but studies on other HDAC6 inhibitors in PAH have used doses in the range of 25 mg/kg/day.[5]
-
-
Hemodynamic Assessment: At the end of the treatment period, measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) using a pressure transducer catheter.
-
Tissue Collection and Analysis:
-
Euthanize the animals and collect the heart and lungs.
-
Measure right ventricular hypertrophy (RVH) by calculating the ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's Index).
-
Perform histological analysis of the pulmonary arteries to assess vascular remodeling.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action in PAH-PASMCs
Caption: this compound inhibits HDAC6, leading to Ku70 hyperacetylation and Bax release, promoting apoptosis in PAH-PASMCs.
Experimental Workflow for In Vitro Studies
Caption: Workflow for assessing this compound's effects on PAH-PASMC proliferation, migration, and apoptosis.
Potential Applications in Other Cardiovascular Diseases
While the most detailed evidence for this compound is in PAH, the role of HDAC6 in other cardiovascular pathologies suggests broader therapeutic potential.
Cardiac Fibrosis
Cardiac fibrosis, the excessive deposition of extracellular matrix, contributes to cardiac stiffness and dysfunction. HDAC6 has been implicated in the activation of cardiac fibroblasts and the fibrotic process.[5][6][7] Inhibition of HDAC6 by other small molecules has been shown to attenuate cardiac fibrosis in preclinical models.[6]
Proposed Experimental Approach:
-
In Vitro: Use primary cardiac fibroblasts stimulated with TGF-β1 to induce a fibrotic phenotype. Treat with this compound and assess markers of fibroblast activation (e.g., α-smooth muscle actin expression) and collagen production.
-
In Vivo: Utilize a model of cardiac fibrosis, such as transverse aortic constriction (TAC) or myocardial infarction (MI), and treat animals with this compound. Assess cardiac function by echocardiography and quantify fibrosis using Masson's trichrome or Picrosirius red staining of heart sections.
Cardiac Hypertrophy
Pathological cardiac hypertrophy is an enlargement of the heart muscle that can lead to heart failure. HDAC6 has been shown to play a role in the hypertrophic response.[6][8][9]
Proposed Experimental Approach:
-
In Vitro: Induce hypertrophy in neonatal rat ventricular myocytes (NRVMs) with agonists like phenylephrine (B352888) or angiotensin II. Treat with this compound and measure cell size and hypertrophic gene expression (e.g., ANP, BNP).
-
In Vivo: Employ a pressure-overload model like TAC in mice. Administer this compound and evaluate cardiac hypertrophy by measuring heart weight to body weight ratio, cardiomyocyte cross-sectional area, and echocardiographic parameters.
Conclusion
This compound presents a promising therapeutic agent for cardiovascular diseases, with strong preclinical evidence supporting its use in pulmonary arterial hypertension. Its mechanism of action, centered on the selective inhibition of HDAC6, offers a targeted approach to mitigating the pathological processes of cell proliferation, migration, and apoptosis resistance. The provided protocols and application notes serve as a guide for researchers to further investigate the potential of this compound in various cardiovascular research settings. Further studies are warranted to explore its efficacy and mechanism in cardiac fibrosis and hypertrophy.
References
- 1. HDAC6: A Novel Histone Deacetylase Implicated in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6: A Novel Histone Deacetylase Implicated in Pulmonary Arterial Hypertension [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling the epigenetic landscape of pulmonary arterial hypertension: implications for personalized medicine development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HDAC inhibitors as antifibrotic drugs in cardiac and pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging roles for histone deacetylases in pulmonary hypertension and right ventricular remodeling (2013 Grover Conference series) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylation inhibition in pulmonary hypertension: therapeutic potential of valproic acid and suberoylanilide hydroxamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ACY-775 in Metabolic Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-775 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] While initial research has focused on its therapeutic potential in neurodegenerative diseases and cancer, emerging evidence on the role of HDAC6 in metabolic regulation suggests that this compound could be a valuable tool for studying and potentially treating metabolic disorders such as obesity and type 2 diabetes. This document provides an overview of this compound, a rationale for its application in metabolic research, and detailed protocols for preclinical evaluation.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of HDAC6, a primarily cytoplasmic deacetylase. The most well-characterized substrate of HDAC6 is α-tubulin. Inhibition of HDAC6 by this compound leads to the hyperacetylation of α-tubulin, which can affect microtubule dynamics, intracellular transport, and other cellular processes. Unlike many other HDAC inhibitors that target nuclear HDACs and broadly affect gene expression, the selectivity of this compound for cytoplasmic HDAC6 suggests a more targeted mechanism of action with a potentially better safety profile.
Quantitative Data for this compound
The following tables summarize the known quantitative data for this compound based on existing studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. Class I HDACs | Reference |
| HDAC6 | 7.5 | ~700-fold | [3] |
| Class II HDACs (other than HDAC6) | >1000 | N/A | [3] |
Table 2: In Vivo Pharmacokinetic and Dosing Information for this compound in Mice
| Parameter | Value | Dosing Conditions | Reference |
| Administration Route | Intraperitoneal (i.p.) injection | In 0.75% DMSO in 0.9% saline | [3] |
| Dose Range | 5 - 50 mg/kg | Acute and repeated dosing | [1][3] |
| Plasma Half-life | ~12 minutes | Following a 50 mg/kg i.p. injection | [3] |
| Brain Penetrance | AUCBrain/AUCPlasma > 1 | Over 2 hours post-injection | [3] |
| Target Engagement | Increased α-tubulin acetylation in the brain | Observed with 5 mg/kg and 50 mg/kg doses | [1][3] |
Rationale for this compound in Metabolic Disorder Studies
While direct studies of this compound in metabolic disorders are not yet widely published, a strong rationale for its investigation stems from the known roles of its target, HDAC6, in metabolic processes.
-
Leptin Sensitivity and Obesity: Studies have shown that inhibition of HDAC6 can restore leptin sensitivity in diet-induced obese mice, leading to reduced food intake, decreased fat mass, and significant weight loss. This suggests a critical role for HDAC6 in the regulation of leptin signaling.
-
Glucose Homeostasis: HDAC6 has been implicated in the regulation of glucose metabolism. For instance, HDAC6 is involved in glucocorticoid-induced hepatic gluconeogenesis, and its inhibition can improve glucose tolerance and insulin (B600854) sensitivity.
-
Mitochondrial Function: HDAC6 activity has been linked to mitochondrial function and dynamics, which are often impaired in metabolic diseases.
Given that this compound is a potent and selective HDAC6 inhibitor, it represents a valuable chemical probe to further elucidate the role of HDAC6 in these metabolic pathways and to evaluate its therapeutic potential.
Signaling Pathways and Experimental Workflows
HDAC6 Inhibition and Its Potential Impact on Metabolic Pathways
Caption: Proposed mechanism of this compound in metabolic regulation.
Proposed Experimental Workflow for Evaluating this compound in a Diet-Induced Obesity Mouse Model
References
Application Notes and Protocols for ACY-775 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-775 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins.[1] With an IC50 of 7.5 nM for HDAC6, this compound exhibits significant selectivity over class I HDACs.[2] This selectivity profile suggests a potential for reduced side effects compared to pan-HDAC inhibitors. The primary substrate of HDAC6 is α-tubulin, and its inhibition by this compound leads to the hyperacetylation of α-tubulin, which is associated with altered microtubule dynamics, intracellular transport, and other cellular processes. These mechanistic attributes make this compound a compelling candidate for combination therapies in various diseases, including cancer and neurological disorders.
These application notes provide a comprehensive overview of preclinical data and detailed protocols for investigating the synergistic potential of this compound in combination with other therapeutic agents.
Preclinical Data Summary for this compound Combination Therapies
The following tables summarize quantitative data from preclinical studies investigating the efficacy of this compound and other selective HDAC6 inhibitors in combination with other drugs. This data illustrates the potential for synergistic effects in different therapeutic contexts.
Table 1: Combination of this compound with Citalopram (B1669093) for Antidepressant-like Effects in Mice
| Combination Agent | Animal Model | Assay | This compound Dose (i.p.) | Citalopram Dose (i.p.) | Outcome | Significance | Reference |
| Citalopram | NIH Swiss Mice | Tail Suspension Test | 5 mg/kg (subactive) | 0.5 mg/kg (subactive) | Potentiation of anti-immobility activity | p < 0.01 (vs. vehicle) | [2] |
| Citalopram | NIH Swiss Mice | Tail Suspension Test | 50 mg/kg | N/A | Significant reduction in immobility | p < 0.01 (vs. vehicle) | [2] |
| Citalopram | NIH Swiss Mice | Tail Suspension Test | N/A | 2 mg/kg & 20 mg/kg | Significant reduction in immobility | p < 0.001 (vs. vehicle) | [2] |
Table 2: Illustrative Synergy of Selective HDAC6 Inhibitors with Bortezomib (B1684674) in Multiple Myeloma (MM) Cell Lines
Data presented here is for the selective HDAC6 inhibitor ACY-1215 (Ricolinostat), which has a similar mechanism of action to this compound, to illustrate the potential synergistic effects.
| Cell Line | Combination Agent | Assay | HDAC6 Inhibitor Concentration | Bortezomib Concentration | Combination Index (CI) | Synergy Interpretation | Reference |
| MM.1S | Bortezomib | Cell Viability | Varies | Varies | < 1.0 | Synergistic | [3] |
| RPMI 8226 | Bortezomib | Cell Viability | Varies | Varies | < 1.0 | Synergistic | [3] |
| U266 (BTZ-sensitive) | Bortezomib | Cell Viability | Varies | Varies | < 1.0 | Synergistic | [4] |
| U266/VelR (BTZ-resistant) | Bortezomib | Cell Viability | Varies | Varies | < 1.0 | Synergistic | [4] |
Table 3: Illustrative Synergy of Selective HDAC6 Inhibitors with Paclitaxel (B517696) in Ovarian Cancer Cell Lines
Data presented here is for the selective HDAC6 inhibitor ACY-241 (Citarinostat), which has a similar mechanism of action to this compound, to illustrate the potential synergistic effects.
| Cell Line | Combination Agent | Assay | HDAC6 Inhibitor Concentration | Paclitaxel Concentration | Outcome | Synergy Interpretation | Reference |
| TOV-21G | Paclitaxel | Cell Viability | 4 µM | 40 nM | Synergistic decrease in cell viability | Synergistic | [5][6] |
| TOV-21G | Paclitaxel | Colony Formation | 0.2 µM | 4 nM | Synergistic inhibition of colony formation | Synergistic | [6] |
| A2780 | Paclitaxel | Cell Cycle Analysis | Varies | Varies | Significant reduction in S phase cells | Synergistic | [7] |
| MDA-MB-231 | Paclitaxel | Western Blot | Varies | Varies | Synergistic increase in α-tubulin hyperacetylation | Synergistic | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and Bortezomib Combination in Multiple Myeloma
The combination of an HDAC6 inhibitor like this compound with the proteasome inhibitor bortezomib leads to a synergistic anti-myeloma effect. Bortezomib blocks the proteasome, causing an accumulation of polyubiquitinated, misfolded proteins.[3] Concurrently, HDAC6 inhibition disrupts the alternative aggresome pathway for clearing these protein aggregates by preventing the deacetylation of α-tubulin and hindering the dynein-mediated transport of ubiquitinated proteins to the aggresome.[3][8] This dual blockade leads to overwhelming proteotoxic stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis.[3][4]
Caption: this compound and Bortezomib dual pathway inhibition.
Experimental Workflow for Assessing Synergy
A typical workflow to assess the synergistic effects of this compound in combination with another drug involves determining the IC50 of each drug individually, followed by combination studies at various concentrations and ratios. The resulting data is then analyzed to calculate a Combination Index (CI).
Caption: Workflow for drug combination synergy analysis.
Detailed Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of individual agents and to assess for synergy when used in combination, using the Chou-Talalay method to calculate the Combination Index (CI).[2][6][7][9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination agent
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO).
-
For single-agent IC50 determination, prepare serial dilutions of each drug.
-
For combination studies, prepare serial dilutions of both drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Add the drugs (single or in combination) to the appropriate wells. Include vehicle-only control wells.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each agent using non-linear regression analysis.
-
Use synergy analysis software to calculate the Combination Index (CI). A CI value of < 1 indicates synergy, = 1 indicates an additive effect, and > 1 indicates antagonism.
-
Protocol 2: Western Blot for Acetylated α-Tubulin
This protocol details the detection of acetylated α-tubulin, a key pharmacodynamic biomarker of HDAC6 inhibition, by Western blot.
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (e.g., clone 6-11B-1), anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound, the combination agent, or both for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the blotting procedure for total α-tubulin as a loading control.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and visualize the bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of acetylated α-tubulin.
-
Protocol 3: Immunofluorescence for Acetylated α-Tubulin
This protocol allows for the visualization of the subcellular localization and abundance of acetylated α-tubulin following drug treatment.
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound and combination agent
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-acetylated-α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips or chamber slides and allow them to adhere.
-
Treat cells with this compound, the combination agent, or both for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI or Hoechst stain for 5 minutes to visualize nuclei.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope.
-
Protocol 4: Co-Immunoprecipitation (Co-IP) for Acetylated Proteins
This protocol can be used to isolate and identify proteins that are acetylated or interact with acetylated proteins following treatment with this compound.
Materials:
-
Cell lysates from treated and control cells
-
Co-IP lysis buffer (non-denaturing)
-
Anti-acetyl-lysine antibody or antibody against a specific protein of interest
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis:
-
Treat cells as required and lyse using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Quantify the protein concentration.
-
-
Pre-clearing:
-
Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-acetyl-lysine) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against proteins of interest to identify interaction partners or confirm acetylation.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HDAC6-selective inhibitors enhance anticancer effects of paclitaxel in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. oncotarget.com [oncotarget.com]
- 8. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of acute and repeated citalopram in mouse models of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strain-dependent antidepressant-like effects of citalopram in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
ACY-775 Chemical Proteomics: Application Notes and Protocols for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACY-775 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] Chemical proteomics serves as a powerful methodology to elucidate the direct binding targets and off-targets of small molecules like this compound within a complex biological system. This approach is critical for understanding its mechanism of action, predicting potential side effects, and identifying novel therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound in chemical proteomics workflows for target identification.
Principle of the Method
The core of this methodology involves the synthesis of an this compound-based affinity probe, which is then immobilized on a solid support (e.g., agarose (B213101) beads). This "bait" is used to capture interacting proteins ("prey") from a cell lysate. After stringent washing to remove non-specific binders, the captured proteins are eluted and identified using mass spectrometry. A competition experiment, where the lysate is pre-incubated with free this compound, is crucial to differentiate specific from non-specific protein interactions.
Quantitative Data Summary
This compound exhibits high potency for its primary target, HDAC6, but also interacts with Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) with similar affinity. This off-target interaction is a critical consideration in the interpretation of experimental results.
| Compound | Target | IC50 (nM) | Binding Affinity (pKdapp) |
| This compound | HDAC6 | 7.5[1] | 6.4 |
| This compound | MBLAC2 | - | 6.1 |
| ACY-738 (analog) | HDAC6 | 1.7 | 6.7 |
| ACY-738 (analog) | MBLAC2 | - | <4.5 |
Data sourced from multiple studies. pKdapp values represent the negative logarithm of the apparent dissociation constant.
Experimental Protocols
Protocol 1: Synthesis of an this compound Affinity Probe (Hypothetical Route)
This protocol outlines a plausible synthetic route to generate a biotinylated this compound probe for affinity purification. The synthesis involves modifying the this compound structure with a linker arm terminating in a biotin (B1667282) moiety. The choice of linker attachment point should be a position on the molecule that is not critical for its binding to the target proteins. Based on the structure of this compound, the secondary amine could be a potential site for linker attachment.
Materials:
-
This compound
-
6-bromohexanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Biotin-amine
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Procedure:
-
Linker Attachment:
-
Dissolve this compound and 6-bromohexanoic acid in DMF.
-
Add TEA and stir the reaction at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, purify the product by silica (B1680970) gel chromatography to obtain this compound with a carboxylic acid linker.
-
-
Activation of Carboxylic Acid:
-
Dissolve the linker-modified this compound in DCM.
-
Add DCC and NHS and stir at room temperature for 4 hours to form an NHS ester.
-
-
Biotinylation:
-
In a separate flask, dissolve biotin-amine in DMF.
-
Add the activated this compound-NHS ester solution dropwise to the biotin-amine solution.
-
Add TEA and stir the reaction at room temperature overnight.
-
-
Purification of the Final Probe:
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final this compound-biotin probe.
-
Confirm the identity and purity of the probe by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
-
Protocol 2: Affinity Purification of this compound Target Proteins
Materials:
-
This compound-biotin probe
-
Streptavidin-conjugated agarose beads
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitor cocktails)
-
Wash buffer (e.g., cell lysis buffer with reduced detergent concentration)
-
Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl pH 7.4, or competitive elution with high concentration of free biotin)
-
Cell culture of interest (e.g., a cancer cell line or primary neurons)
-
Free this compound for competition experiment
Procedure:
-
Preparation of Affinity Matrix:
-
Wash streptavidin-agarose beads with cell lysis buffer.
-
Incubate the beads with an excess of the this compound-biotin probe for 2 hours at 4°C with gentle rotation to allow for immobilization.
-
Wash the beads extensively with lysis buffer to remove unbound probe.
-
-
Cell Lysis:
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Affinity Pulldown:
-
For the competition experiment, pre-incubate a portion of the cell lysate with a high concentration of free this compound (e.g., 10-100 µM) for 1 hour at 4°C.
-
Add the this compound-conjugated beads to both the control and the competition lysates.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using elution buffer. For SDS elution, boil the beads in 2x SDS-PAGE loading buffer. For competitive elution, incubate the beads with a high concentration of free biotin.
-
-
Sample Preparation for Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).
-
Excise the entire protein lane or specific bands of interest for in-gel digestion.
-
Alternatively, perform in-solution digestion of the eluted proteins.
-
Protocol 3: Mass Spectrometry and Data Analysis
Procedure:
-
In-gel or In-solution Digestion:
-
Destain the gel slices (if applicable).
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest the proteins with trypsin overnight at 37°C.
-
Extract the peptides from the gel slices or clean up the in-solution digest using C18 desalting spin columns.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or Spectronaut).
-
Search the MS/MS spectra against a relevant protein database (e.g., UniProt human database) to identify the proteins.
-
Use label-free quantification (LFQ) or isotopic labeling methods to determine the relative abundance of proteins in the control and competition samples.
-
Proteins that are significantly depleted in the competition sample are considered specific binders of this compound.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. DDA vs DIA Mass Spectrometry: Proteomics Comparison - Creative Proteomics Blog [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: ACY-775 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACY-775, a potent and selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1][2][3] Its primary mechanism involves binding to the catalytic domain of HDAC6, thereby preventing the deacetylation of its substrates. A major cytoplasmic substrate of HDAC6 is α-tubulin.[4] Inhibition of HDAC6 by this compound leads to an accumulation of acetylated α-tubulin, which is a key indicator of target engagement.[4][5] Unlike pan-HDAC inhibitors, this compound shows minimal activity against class I HDACs and other class II HDAC isoforms, making it a specific tool for studying HDAC6 function.[1][6]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid powder at -20°C for long-term storage (up to 12 months) or at 4°C for short-term storage (up to 6 months).[1] Stock solutions are typically prepared in DMSO.[2][3] Once in solution, it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles and use within 6 months.[1]
Q3: In which solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[3] However, it is insoluble in water.[3] For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[7]
Troubleshooting Guides
Western Blotting for Acetylated α-Tubulin
Q1: I am not observing an increase in acetylated α-tubulin after this compound treatment. What could be the issue?
Several factors could contribute to this. Here are some troubleshooting steps:
-
Suboptimal Treatment Conditions: Perform a dose-response (e.g., 10 nM to 5 µM) and time-course (e.g., 4, 8, 16, 24 hours) experiment to determine the optimal concentration and incubation time for your specific cell line. A common starting point is 2.5 µM for 4 hours.[2]
-
Inefficient Protein Extraction: Use a lysis buffer containing protease inhibitors and an HDAC inhibitor (like Trichostatin A or sodium butyrate) to preserve the acetylation of proteins during sample preparation.[8]
-
Antibody Issues: Ensure your primary antibody is specific for acetylated α-tubulin (Lys40) and validated for Western blotting.[9] You may need to optimize the antibody concentration and incubation time (e.g., overnight at 4°C).[10]
-
Insufficient Protein Loading: Load an adequate amount of protein (typically 20-30 µg) per lane to ensure detectable levels of the target protein.[11]
Q2: I am seeing high background or non-specific bands on my Western blot. How can I resolve this?
High background can obscure your results. Consider the following:
-
Inadequate Blocking: Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in TBST.[8]
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high. Try titrating the antibody concentrations to find the optimal dilution.[12]
-
Insufficient Washing: Increase the number and duration of washes with TBST after antibody incubations to remove unbound antibodies.[12]
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.[12]
Cell Viability Assays (e.g., MTT, MTS)
Q1: My cell viability results are inconsistent or show an unexpected increase in signal at high concentrations of this compound.
Inconsistent results in viability assays can be frustrating. Here are some potential causes and solutions:
-
Compound Precipitation: this compound has poor aqueous solubility. At high concentrations, it may precipitate in the culture medium, leading to inaccurate results. Visually inspect your wells for any precipitate.
-
Interference with Assay Chemistry: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal.[13] To check for this, include control wells with this compound and the MTT reagent in cell-free media.[13]
-
Cellular Metabolism Alterations: The MTT assay measures metabolic activity. Some compounds can paradoxically increase metabolic activity at certain concentrations due to cellular stress responses, which can be misinterpreted as increased viability.[13] Consider using an alternative viability assay that measures a different endpoint, such as a cytotoxicity assay that measures LDH release.[14]
-
Solvent Toxicity: Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Include a vehicle-only control.[7]
HDAC6 Activity Assays
Q1: I am not seeing inhibition of HDAC6 activity in my in vitro assay.
If you are not observing the expected inhibition, consider these points:
-
Incorrect Assay Conditions: Ensure the assay buffer components and pH are optimal for HDAC6 activity.[15] The assay should be run at the recommended temperature (e.g., 37°C).[15]
-
Enzyme Inactivity: Verify the activity of your recombinant HDAC6 enzyme using a known HDAC6 inhibitor, such as Tubastatin A, as a positive control.
-
Substrate Issues: Ensure the fluorogenic substrate is specific for HDAC6 and has not degraded. Prepare fresh substrate solutions for each experiment.
-
Compound Dilution Errors: Double-check your serial dilutions of this compound to ensure the final concentrations in the assay are accurate.
Data Presentation
Table 1: this compound Inhibitory Potency (IC50) against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 7.5 | - |
| HDAC1 | >5,000 | >667-fold |
| HDAC2 | >5,000 | >667-fold |
| HDAC3 | >5,000 | >667-fold |
| Other Class II HDACs | >1,000 | >133-fold |
Data compiled from published sources.[1][6]
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 66 mg/mL (199.78 mM) |
| Ethanol | 63 mg/mL (190.7 mM) |
| Water | Insoluble |
Data compiled from published sources.[2][3]
Experimental Protocols
Western Blot for Acetylated α-Tubulin
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound or vehicle control for the determined time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A).
-
Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per well onto a polyacrylamide gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against acetylated α-tubulin (Lys40) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the acetylated α-tubulin signal to a loading control (e.g., total α-tubulin or GAPDH).
-
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent like DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570-590 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
In Vitro HDAC6 Activity Assay (Fluorometric)
-
Reagent Preparation: Prepare the HDAC6 assay buffer, a fluorogenic HDAC6 substrate, and a developer solution according to the manufacturer's instructions.
-
Assay Reaction:
-
In a 96-well plate, add the HDAC6 assay buffer, purified recombinant HDAC6 enzyme, and various concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding the HDAC6 substrate.
-
Incubate at 37°C for 30-60 minutes.
-
-
Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for 10-15 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC6 inhibition for each concentration of this compound relative to the vehicle control.
Visualizations
Caption: HDAC6 signaling pathway and the inhibitory effect of this compound.
Caption: General experimental workflow for characterizing this compound effects.
References
- 1. This compound | HDAC6 inhibitor | ProbeChem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Acetyl-alpha-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. assaygenie.com [assaygenie.com]
Technical Support Center: Optimizing ACY-775 Concentration In Vitro
Welcome to the technical support center for ACY-775, a potent and selective HDAC6 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro use of this compound and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] HDAC6 is a unique, primarily cytoplasmic enzyme that removes acetyl groups from non-histone proteins.[4][5] The primary substrate of HDAC6 is α-tubulin, a component of microtubules.[4][5] By inhibiting HDAC6, this compound leads to an increase in the acetylation of α-tubulin, which can be used as a reliable biomarker of its activity in cellular assays.[4]
Q2: What is a recommended starting concentration and incubation time for this compound in cell culture?
A2: Based on published studies, a common starting point for in vitro experiments is a concentration of 2.5 µM this compound for a 4-hour incubation period.[1][6] However, the optimal concentration and duration of treatment are highly dependent on the cell line and the specific experimental endpoint. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[1][7] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in fresh, high-quality DMSO.[1] To minimize variability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[8] Store the stock solutions at -20°C or -80°C for long-term stability.[2] When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is low (typically below 0.1%) to prevent solvent-induced cytotoxicity.[9]
Q4: How can I confirm that this compound is active in my cells?
A4: The most reliable method to confirm the cellular activity of this compound is to measure the acetylation of its primary substrate, α-tubulin.[4] This is typically done by Western blotting using an antibody specific for acetylated α-tubulin (e.g., at lysine (B10760008) 40).[4][5] A significant increase in the acetylated α-tubulin signal upon treatment with this compound indicates target engagement.[4]
Troubleshooting Guide
Issue 1: I am not observing an increase in α-tubulin acetylation after treating my cells with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration/Incubation Time | Perform a dose-response experiment with a range of this compound concentrations (e.g., 100 nM to 10 µM) and a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal conditions for your cell line.[10] |
| Compound Degradation | Ensure that your this compound stock solution has been stored correctly and that you are using a fresh aliquot. Consider purchasing a new batch of the compound if degradation is suspected. |
| Cell Line Insensitivity | Some cell lines may have lower levels of HDAC6 expression or other compensatory mechanisms. Confirm HDAC6 expression in your cell line via Western blot or qPCR. |
| Western Blotting Issues | Optimize your Western blotting protocol. Ensure proper protein extraction, use of appropriate antibodies for acetylated and total α-tubulin, and an effective lysis buffer containing HDAC inhibitors (like Trichostatin A) and protease inhibitors.[11] |
Issue 2: I am observing significant cytotoxicity or unexpected off-target effects.
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | High concentrations of any compound can lead to off-target effects and cytotoxicity.[12] Reduce the concentration of this compound to the lowest effective dose that still shows significant α-tubulin acetylation. |
| Off-Target Inhibition | This compound has been reported to inhibit Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) at concentrations close to its HDAC6 IC50.[12][13] This may lead to phenotypes independent of HDAC6 inhibition, such as an accumulation of extracellular vesicles.[12][13] To confirm if your observed effect is due to HDAC6 inhibition, consider using a structurally different, highly selective HDAC6 inhibitor as a control or using genetic knockdown of HDAC6 (siRNA/shRNA).[12] |
| DMSO Toxicity | Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle-only control with the same DMSO concentration as your highest this compound treatment.[9] |
| Cell Viability Assay | Use a reliable cell viability assay such as MTT, MTS, or a live/dead staining assay to quantify cytotoxicity accurately.[14] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Selectivity | Reference |
| HDAC6 | 7.5 nM | ~700-fold over class I HDACs | [6][15] |
| Class II HDACs | >1 µM | - | [6] |
| MBLAC2 | Potent Binder | Similar potency to HDAC6 | [13] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | Cell Line Example | Concentration Range | Treatment Duration | Reference |
| α-tubulin Acetylation (Western Blot) | N2a | 100 nM - 2.5 µM | 4 - 24 hours | [10] |
| α-tubulin Acetylation (Immunofluorescence) | Primary DRG neurons | 2.5 µM | Overnight | [10] |
| General In Vitro Treatment | RN46A-B14 | 2.5 µM | 4 hours | [1][6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound by Western Blot for α-tubulin Acetylation
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase and are 70-80% confluent at the time of harvest.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in your complete cell culture medium to achieve the desired final concentrations (e.g., 0, 100 nM, 500 nM, 1 µM, 2.5 µM, 5 µM, 10 µM). Ensure the final DMSO concentration is constant across all conditions.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 4 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor like Trichostatin A to preserve the acetylation status.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.[4][5]
-
-
Analysis: Quantify the band intensities for acetylated and total α-tubulin. Normalize the acetylated α-tubulin signal to the total α-tubulin signal to determine the fold change relative to the vehicle-treated control.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value for cytotoxicity.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. researchgate.net [researchgate.net]
ACY-775 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with ACY-775. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and proper handling of this compound in your experiments.
Stability and Storage
Proper storage and handling are critical for maintaining the integrity and activity of this compound.
Storage Conditions for this compound Powder and Stock Solutions
| Form | Storage Temperature | Duration | Source(s) |
| Solid Powder | -20°C | 3 years | [1] |
| -20°C | 12 months | [2] | |
| 4°C | 6 months | [2] | |
| Stock Solution in Solvent | -80°C | 2 years | [3] |
| -80°C | 1 year | [1] | |
| -80°C | 6 months | [2] | |
| -20°C | 1 year | [3] | |
| -20°C | 1 month | [1] | |
| -20°C | 6 months | [2] |
General Handling Recommendations:
-
Upon receipt, store the solid powder at -20°C for long-term stability.[1][2]
-
Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1][3]
-
For optimal results, mixed solutions for in vivo experiments should be used immediately.[1]
-
The product is shipped under ambient temperature and is stable for several weeks during ordinary shipping and time spent in Customs.[4]
Solubility
This compound is soluble in DMSO but not in water.[4] For aqueous-based experimental systems, co-solvents are necessary.
Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks | Source(s) |
| DMSO | ≥ 66 mg/mL (199.78 mM) | Use fresh, non-moisture-absorbing DMSO for best results. | [1] |
| DMSO | 10 mM | [2] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.57 mM) | Clear solution. | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.57 mM) | Clear solution. | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.57 mM) | Clear solution. | [3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or phase separation during solution preparation. | Incomplete dissolution. | Gently heat and/or sonicate the solution to aid dissolution.[3] Ensure all components are fully dissolved before adding the next solvent in a multi-solvent system. |
| Inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | Aliquot stock solutions to minimize freeze-thaw cycles.[1][3] Store the compound and its solutions at the recommended temperatures. Prepare fresh working solutions for each experiment. |
| Inaccurate concentration of the working solution. | Ensure the solid compound is fully dissolved in the stock solution before making further dilutions. Use fresh, high-quality solvents. Recalibrate instruments used for measuring the compound. | |
| Reduced or no activity of the compound. | The compound may have degraded. | Verify storage conditions and handling procedures. Use a fresh vial of this compound to prepare a new stock solution. |
| The compound is not soluble in the experimental media. | Confirm that the final concentration of this compound in the assay medium is below its solubility limit. If necessary, adjust the solvent system. For cell-based assays, ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). | |
| Variability in in vivo experiments. | Poor bioavailability due to limited solubility. | At higher concentrations (e.g., 50 mg/kg), this compound may need to be administered as a suspension.[5] Be aware that this can lead to increased individual variability in drug exposure.[5] |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival? A1: Upon arrival, the solid powder of this compound should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1] For shorter periods, it can be stored at 4°C for up to 6 months.[2]
Q2: What is the best solvent for preparing a stock solution of this compound? A2: DMSO is the recommended solvent for preparing stock solutions of this compound, with a solubility of at least 66 mg/mL.[1] It is important to use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
Q3: How can I avoid degradation of my this compound stock solution? A3: To prevent degradation, it is highly recommended to aliquot your stock solution into single-use volumes and store them at -80°C for up to 2 years or -20°C for up to 1 year.[3] This practice minimizes the number of freeze-thaw cycles, which can inactivate the compound.[3]
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media? A4: No, this compound is not soluble in water.[4] You must first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer or media. Ensure the final concentration of DMSO is compatible with your experimental system.
Q5: What should I do if I observe precipitation when preparing my working solution? A5: If you observe precipitation, you can try gentle heating and/or sonication to help dissolve the compound.[3] It is also crucial to add and mix solvents sequentially when preparing formulations with multiple components.[1][3]
Experimental Protocols & Visualizations
Protocol for In Vivo Formulation
This protocol describes the preparation of a 1 mL working solution of this compound for in vivo experiments.
-
Prepare a stock solution of this compound in DMSO (e.g., 66 mg/mL).[1]
-
To 400 µL of PEG300, add 50 µL of the clarified DMSO stock solution and mix until the solution is clear.[1]
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly until it is clear.[1]
-
Add 500 µL of ddH₂O to adjust the final volume to 1 mL.[1]
-
This mixed solution should be used immediately for the best results.[1]
This compound Mechanism of Action: HDAC6 Inhibition
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][4] HDAC6 is a cytoplasmic enzyme that primarily deacetylates α-tubulin, a key component of microtubules. Inhibition of HDAC6 by this compound leads to an increase in acetylated α-tubulin, which affects microtubule stability and axonal transport.[3][6]
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation and promoting microtubule stability.
Experimental Workflow: Assessing Solubility
The following diagram outlines a general workflow for determining the solubility of this compound in a given solvent system.
Caption: A stepwise workflow for determining the solubility of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | HDAC6 inhibitor | ProbeChem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
preventing ACY-775 precipitation in media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of ACY-775, with a focus on preventing precipitation in experimental media.
Troubleshooting Guide
Q1: I observed precipitation after adding my this compound stock solution to the cell culture media. What should I do?
A1: Precipitation of this compound upon addition to aqueous-based cell culture media is a common issue due to its low water solubility.[1][2] Follow these troubleshooting steps to identify the cause and find a solution.
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation in media.
Frequently Asked Questions (FAQs)
Q2: What is the recommended solvent for making this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2][3][4] It is highly soluble in DMSO, with reported concentrations reaching up to 100 mg/mL (302.70 mM).[4] For optimal stability, use fresh, anhydrous DMSO, as moisture can reduce solubility.[3]
Q3: What is the solubility of this compound in different solvents?
A3: this compound is poorly soluble in water but exhibits high solubility in DMSO and ethanol.[1] See the table below for a summary of solubility data.
Q4: How should I store this compound stock solutions?
A4: Store this compound stock solutions at -20°C or -80°C.[1][5] It is recommended to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can lead to degradation and loss of potency.[1][5] When stored at -20°C, the solution is stable for at least one month.[1]
Q5: What is the maximum recommended final concentration of DMSO in my cell culture media?
A5: While this can be cell-line dependent, most cell lines can tolerate DMSO concentrations up to 0.5%. However, it is best practice to keep the final DMSO concentration in your cell culture media as low as possible, typically below 0.1%, to avoid solvent-induced artifacts.[3]
Q6: Can I sonicate or heat this compound to help it dissolve?
A6: Yes, if you observe precipitation or phase separation during the preparation of your stock solution, gentle heating and/or sonication can be used to aid dissolution.[5]
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Source |
| DMSO | 63 | 190.7 | [1] |
| DMSO | 66 | 199.78 | [3] |
| DMSO | 100 | 302.70 | [4] |
| DMSO | - | 10 | [6] |
| Ethanol | 63 | - | [1] |
| Water | Insoluble | - | [1][2] |
Note: Solubility may vary slightly between different batches of the compound.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder. The molecular weight of this compound is 330.36 g/mol .[1] For 1 mL of a 10 mM stock solution, you will need 3.30 mg of this compound.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator for a brief period to aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol minimizes the risk of precipitation when diluting the DMSO stock solution into aqueous media.
Caption: Workflow for preparing this compound working solutions.
Detailed Steps for Protocol 2:
-
Pre-warm Media: Before starting, warm your cell culture media or assay buffer to 37°C. This can improve the solubility of the compound.
-
Intermediate Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, first perform an intermediate dilution. For example, to prepare a 10 µM final solution from a 10 mM stock, you could add 1 µL of the stock to 99 µL of pre-warmed media to get a 100 µM intermediate solution.
-
Mix Immediately: Gently vortex or pipette the intermediate dilution immediately and thoroughly to ensure the compound is dispersed before it has a chance to precipitate.
-
Final Dilution: Add the required volume of the intermediate dilution to the bulk of your pre-warmed experimental media to reach your final concentration. For the example above, you would add 100 µL of the 100 µM intermediate solution to 900 µL of media to get a final volume of 1 mL at 10 µM.
-
Use Promptly: Use the final working solution as soon as possible after preparation.
References
ACY-775 Off-Target Effects on MBLAC2: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for investigating the off-target effects of ACY-775 on Metallo-Beta-Lactamase Domain Containing 2 (MBLAC2).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are using this compound to inhibit HDAC6, but we are observing unexpected phenotypes, such as an accumulation of extracellular vesicles. Is this a known off-target effect?
A1: Yes, this is a known off-target effect of this compound. While this compound is a potent inhibitor of HDAC6, it also inhibits MBLAC2 with nearly equipotent affinity.[1] The accumulation of extracellular vesicles (EVs) is linked to the inhibition of MBLAC2, not HDAC6.[1] Studies have shown that treatment with the dual MBLAC2/HDAC6 inhibitor this compound leads to EV accumulation, whereas the highly selective HDAC6 inhibitor, ACY-738, does not produce this phenotype.[1]
Troubleshooting Steps:
-
Use a Selective Control: To confirm that your observed phenotype is due to MBLAC2 inhibition, use the close analog ACY-738 as a negative control. ACY-738 is a highly selective HDAC6 inhibitor with minimal activity against MBLAC2.[1]
-
MBLAC2 Knockdown: Perform siRNA or shRNA-mediated knockdown of MBLAC2. If the phenotype observed with this compound is replicated in the MBLAC2 knockdown cells, it strongly suggests the effect is mediated by MBLAC2 inhibition.[1]
-
Dose-Response Analysis: Conduct a dose-response experiment with this compound and monitor both the desired on-target effect (e.g., tubulin acetylation for HDAC6 inhibition) and the unexpected phenotype. This may help to identify a concentration window where on-target effects are maximized and off-target effects are minimized, although the near equipotency of this compound for HDAC6 and MBLAC2 may make this challenging.
Q2: What is the known function of MBLAC2 and how does its inhibition lead to extracellular vesicle accumulation?
A2: MBLAC2 is a poorly characterized enzyme, but it has been identified as a palmitoyl-CoA hydrolase.[1] It is involved in fatty acid metabolism by catalyzing the hydrolysis of long-chain fatty acyl-CoAs.[2] The precise mechanism by which MBLAC2 inhibition leads to EV accumulation is still under investigation. However, it is hypothesized that MBLAC2 may regulate the levels of lipids, such as ceramides, which are known to be involved in exosome biogenesis and release.[1]
Q3: We are not seeing the expected level of tubulin acetylation with this compound in our cellular assay. What could be the issue?
A3: Several factors could contribute to a lower-than-expected increase in acetylated α-tubulin:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in your vehicle (e.g., DMSO) and that the stock solution is fresh. This compound has been noted to have poor solubility, which can affect its effective concentration in aqueous media.[3]
-
Cellular Uptake: The permeability of this compound can vary between different cell lines. Verify that the compound is entering the cells and reaching its target.
-
Assay Conditions: Optimize the treatment time and concentration of this compound for your specific cell line. A time course and dose-response experiment are recommended.
-
Baseline Acetylation Levels: Some cell lines may have high basal levels of α-tubulin acetylation, making it difficult to detect a further increase upon HDAC6 inhibition.
-
Antibody Quality: Ensure the primary antibody against acetylated α-tubulin and the secondary antibody are of high quality and used at the optimal dilution.
Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound and the selective HDAC6 inhibitor ACY-738.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | HDAC6 IC50 (nM) | MBLAC2 pEC50 | Class I HDACs Selectivity |
| This compound | 7.5[3][4] | 8.2[1] | ~700-fold over class I HDACs[3] |
| ACY-738 | 1.7[3][5] | 6.3[1] | ~100-fold over class I HDACs[3] |
Table 2: Chemoproteomic Affinity Data (pKdapp)
| Compound | HDAC6 pKdapp | MBLAC2 pKdapp |
| This compound | 6.4[1] | 6.1[1] |
| ACY-738 | 6.7[1] | <4.5[1] |
Detailed Experimental Protocols
1. Protocol: MBLAC2 Enzymatic Assay (Acyl-CoA Hydrolase Activity)
This protocol is adapted from a method used to measure MBLAC2-catalyzed hydrolysis of radiolabeled palmitoyl-CoA.[1]
-
Reagents:
-
Recombinant human MBLAC2 enzyme
-
[³H]-palmitoyl-CoA (substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 0.001% Tween-20, 0.05% BSA)
-
This compound and ACY-738 (or other test compounds) dissolved in DMSO
-
Scintillation fluid
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer and recombinant MBLAC2 (e.g., 30 nM final concentration).
-
Add varying concentrations of this compound or control compounds to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding [³H]-palmitoyl-CoA.
-
Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a TLC plate).
-
Separate the product ([³H]-palmitate) from the substrate ([³H]-palmitoyl-CoA) using an appropriate method (e.g., thin-layer chromatography or liquid-liquid extraction).
-
Quantify the amount of product formed using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
2. Protocol: Quantification of Extracellular Vesicles (EVs) from Cell Culture Supernatant
This protocol provides a general workflow for isolating and quantifying EVs from cells treated with this compound.
-
Materials:
-
Cell culture medium depleted of bovine EVs (using ultracentrifugation)
-
This compound and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
EV isolation kit (e.g., size exclusion chromatography, precipitation, or ultracentrifugation-based methods)
-
Nanoparticle Tracking Analysis (NTA) instrument (e.g., NanoSight)
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Replace the medium with EV-depleted medium and treat the cells with this compound (e.g., 3 µM) or vehicle control for a specified period (e.g., 48-72 hours).[1]
-
Supernatant Collection: Collect the cell culture supernatant and perform a series of low-speed centrifugations to remove cells and cellular debris (e.g., 300 x g for 10 minutes, followed by 2,000 x g for 10 minutes).
-
EV Isolation: Isolate EVs from the cleared supernatant using your chosen method. For example, using size exclusion chromatography (qEV columns) is a common method.[1]
-
EV Quantification:
-
Dilute the isolated EV samples in PBS to a concentration suitable for NTA analysis.
-
Analyze the samples using an NTA instrument to determine the particle concentration and size distribution.
-
Compare the number and size of EVs isolated from this compound-treated cells to those from vehicle-treated cells.
-
-
Mandatory Visualizations
Caption: Hypothesized role of MBLAC2 in EV biogenesis and its inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected ACY-775 Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the HDAC6 inhibitor, ACY-775.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected increase in α-tubulin acetylation after this compound treatment. What could be the issue?
A1: Several factors could contribute to a lack of α-tubulin hyperacetylation. Firstly, ensure the this compound is properly dissolved and stable in your culture medium, as it has poor aqueous solubility.[1] Secondly, verify the concentration and treatment duration. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line. Finally, confirm the baseline expression of HDAC6 in your cells, as low expression will result in a less pronounced effect.
Q2: I am observing a significant decrease in cell viability at concentrations where I expect selective HDAC6 inhibition. Is this normal?
A2: While HDAC6 inhibition can lead to cell cycle arrest and apoptosis in some cancer cells, significant cytotoxicity at low nanomolar concentrations might indicate off-target effects or experimental artifacts.[2] It is crucial to differentiate between on-target HDAC6 inhibition and other cellular impacts. Consider the following:
-
Off-Target Kinase Inhibition: At higher concentrations, some HDAC inhibitors can affect other enzymes.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.5%).
-
Compound Precipitation: this compound's poor solubility can lead to precipitate formation in the culture medium, which can cause non-specific cytotoxicity.
Q3: My experimental results with this compound are inconsistent between experiments. What are the common causes of variability?
A3: Inconsistent results with this compound can often be attributed to its physicochemical properties. Its poor solubility can lead to variations in the effective concentration in your experiments.[1] Additionally, its lower potency compared to other HDAC6 inhibitors like ACY-738 might contribute to more variable outcomes.[1] To improve consistency, it is critical to adhere to a strict protocol for compound preparation and application.
Q4: I am observing an increase in histone H3 acetylation at higher concentrations of this compound. Is this an expected off-target effect?
A4: Yes, this is a known off-target effect. While this compound is highly selective for HDAC6 at lower concentrations, at higher concentrations, it can inhibit class I HDACs, which are responsible for histone deacetylation. This can lead to an increase in the acetylation of histones, such as H3. A careful dose-response experiment is essential to identify the concentration window for selective HDAC6 inhibition.
Q5: I have observed an unexpected increase in the secretion of extracellular vesicles (EVs) in my cell culture after this compound treatment. What is the mechanism behind this?
A5: This is likely due to the off-target inhibition of Metallo-beta-lactamase domain-containing protein 2 (MBLAC2). This compound is a potent inhibitor of MBLAC2, while the closely related HDAC6 inhibitor, ACY-738, is not. Inhibition of MBLAC2 has been shown to cause an accumulation of extracellular vesicles. This phenotype is therefore likely independent of HDAC6 inhibition.
Troubleshooting Guides
Guide 1: Inconsistent or Absent α-Tubulin Acetylation
This guide provides a step-by-step approach to troubleshoot experiments where the expected increase in acetylated α-tubulin is not observed following this compound treatment.
Troubleshooting Workflow
Caption: Troubleshooting workflow for absent α-tubulin acetylation.
Data Presentation: Expected Dose-Dependent Effects of this compound
| Concentration | Treatment Time | Target Cell Line | Acetyl-α-Tubulin Fold Increase (vs. Vehicle) | Acetyl-Histone H3 Fold Increase (vs. Vehicle) | Reference |
| 100 nM | 24 hours | N2a | Significant Increase | No Significant Change | [3] |
| 1 µM | 4 hours | N2a | Strong Increase | No Significant Change | [3] |
| > 5 µM | 24 hours | Various | Strong Increase | Potential for Increase | [4] |
Experimental Protocols: Western Blot for Acetylated α-Tubulin
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A and sodium butyrate).
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies for acetylated α-tubulin (e.g., clone 6-11B-1) and a loading control (e.g., total α-tubulin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect chemiluminescence using an appropriate imaging system.
-
Analysis: Quantify band intensities and normalize the acetylated α-tubulin signal to the loading control.
Guide 2: Unexpected Cytotoxicity
This guide addresses how to investigate the causes of unexpected cell death in your experiments.
Logical Relationship Diagram
Caption: Potential causes of unexpected cytotoxicity.
Data Presentation: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Approximate IC50 | Reference |
| MM.1S | Multiple Myeloma | ~100-200 nM | [5] |
| A549 | Lung Carcinoma | > 1 µM | [6] |
| MCF-7 | Breast Adenocarcinoma | > 1 µM | [6] |
Experimental Protocols: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Guide 3: Investigating Off-Target Effects on MBLAC2
This section provides guidance on how to confirm if the observed phenotype is due to the inhibition of MBLAC2.
Experimental Workflow
Caption: Workflow to investigate MBLAC2 off-target effects.
Experimental Protocols: MBLAC2 Acyl-CoA Hydrolase Activity Assay
This protocol is adapted from the general principles of acyl-CoA hydrolase assays.
-
Reagents: Purified recombinant MBLAC2, Palmitoyl-CoA (substrate), DTNB (Ellman's reagent), and a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Principle: The assay measures the release of Coenzyme A (CoA) from the hydrolysis of palmitoyl-CoA by MBLAC2. The free thiol group of CoA reacts with DTNB to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.
-
Procedure: a. In a 96-well plate, add the assay buffer, MBLAC2 enzyme, and varying concentrations of this compound or vehicle control. b. Pre-incubate for 15 minutes at room temperature. c. Initiate the reaction by adding palmitoyl-CoA. d. After a set incubation time (e.g., 30 minutes), add DTNB to stop the reaction and allow for color development. e. Read the absorbance at 412 nm.
-
Data Analysis: Calculate the rate of CoA production and determine the inhibitory effect of this compound on MBLAC2 activity.
Appendix: Compound Handling and Preparation
Protocol for Preparing this compound Stock Solution for In Vitro Experiments
Due to its poor aqueous solubility, a stock solution of this compound should be prepared in an organic solvent like DMSO.
-
Stock Solution Preparation:
-
Allow the this compound powder to come to room temperature before opening the vial to prevent condensation.
-
Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This compound is soluble in DMSO at up to 66 mg/mL (199.78 mM).[7]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) can be used if necessary.
-
-
Storage:
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store at -20°C for short-term storage or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution in your cell culture medium to the final desired concentration immediately before use.
-
It is crucial to add the DMSO stock to the aqueous medium and mix quickly and thoroughly to prevent precipitation.
-
Ensure the final DMSO concentration in the culture medium is below cytotoxic levels (generally ≤ 0.1%).
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
ACY-775 assay interference and artifacts
Welcome to the technical support center for ACY-775. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential assay interference and artifacts when working with the selective HDAC6 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of histone deacetylase 6 (HDAC6) with an IC50 of 7.5 nM.[1] Its primary on-target effect is the inhibition of HDAC6's deacetylase activity, leading to the hyperacetylation of its substrates. A key substrate of HDAC6 is α-tubulin, and an increase in its acetylation is a common marker of this compound target engagement in cellular assays.[2]
Q2: Is this compound selective for HDAC6?
A2: this compound displays a high degree of selectivity for HDAC6 over class I HDACs (60- to 1500-fold).[3][4] It has minimal activity against other class II HDAC isoforms (IC50 > 1 µM).[3] However, it is important to be aware of its known off-target activity.
Q3: What are the known off-target effects of this compound?
A3: A significant off-target of this compound is the Metallo-beta-lactamase domain-containing protein 2 (MBLAC2). This compound inhibits MBLAC2 with a potency nearly equal to its inhibition of HDAC6.[5] This can lead to downstream cellular effects independent of HDAC6 inhibition, such as the accumulation of extracellular vesicles.[5][6]
Q4: What are the best practices for preparing and storing this compound solutions?
A4: To ensure the integrity and consistency of your experiments, proper handling of this compound is crucial.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like anhydrous DMSO. For example, a 66 mg/mL stock in DMSO is possible.[1] It is advisable to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to degradation.[2]
-
Working Solutions: Fresh working solutions should be prepared from the stock for each experiment. Avoid long-term storage of diluted aqueous solutions, as this can lead to precipitation and degradation.[2]
-
Storage: Store solid this compound and its stock solutions at the recommended temperature, typically -20°C or -80°C, and protect them from light.[2]
Troubleshooting Guides
This section provides a step-by-step approach to identifying and resolving common issues encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected potency in cellular assays.
Possible Causes:
-
Compound Instability: this compound may have degraded due to improper storage or multiple freeze-thaw cycles of the stock solution.[2]
-
Solubility Issues: The compound may precipitate when diluted into aqueous cell culture media, leading to a lower effective concentration.[2]
-
Batch-to-Batch Variability: Different batches of the compound may vary in purity or physical form, affecting its potency.[2]
-
Cell-Based Factors: Cell density, passage number, and serum concentration in the media can all influence the apparent activity of the inhibitor.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound potency.
Detailed Steps:
-
Validate Compound Integrity:
-
Prepare a fresh stock solution of this compound from a new vial, if available.
-
Perform an in vitro HDAC6 activity assay to determine the IC50 value and compare it to the expected value (around 7.5 nM).[1]
-
-
Optimize Solubilization:
-
When diluting the DMSO stock into aqueous media, do so in a stepwise manner with vigorous vortexing to prevent precipitation.
-
Consider the use of a surfactant like Tween-80 in your final buffer, if compatible with your assay.
-
-
Standardize Cell Culture Conditions:
-
Use cells within a consistent and low passage number range.
-
Maintain a consistent cell seeding density and serum concentration across all experiments.[7]
-
-
Confirm On-Target Engagement:
-
Perform a Western blot to measure the acetylation of α-tubulin, a primary substrate of HDAC6. A dose-dependent increase in acetylated α-tubulin confirms that this compound is engaging its target in your cells.[2]
-
Issue 2: Unexpected cellular phenotype observed.
Possible Causes:
-
Off-Target Effects: The observed phenotype may be due to the inhibition of MBLAC2 rather than HDAC6.[5]
-
Non-Specific Toxicity: At high concentrations, this compound may induce cellular stress or toxicity unrelated to its primary targets.
Troubleshooting Workflow:
Caption: Workflow to investigate unexpected cellular phenotypes.
Detailed Steps:
-
Differentiate On-Target vs. Off-Target Effects:
-
Use a Control Compound: Employ a structurally different, highly selective HDAC6 inhibitor that does not inhibit MBLAC2 (e.g., ACY-738) as a control.[5] If the phenotype is not recapitulated with this control, it is likely an off-target effect of this compound.
-
Genetic Approach: Use siRNA or shRNA to specifically knockdown HDAC6. If this phenocopies the effect of this compound, it confirms an on-target mechanism.
-
-
Evaluate MBLAC2-Related Phenotypes:
-
The primary known phenotype of MBLAC2 inhibition by this compound is the accumulation of extracellular vesicles.[5] Assays to quantify extracellular vesicles can help determine if this pathway is being affected.
-
-
Assess Cytotoxicity:
-
Perform a dose-response experiment to determine the cytotoxicity of this compound in your cell line. If the unexpected phenotype only occurs at concentrations that are also cytotoxic, it may be a result of general cellular stress.
-
Issue 3: Interference in fluorescence-based assays.
Possible Causes:
-
Autofluorescence: this compound itself may be fluorescent at the excitation and emission wavelengths of your assay.
-
Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelengths of your fluorophore, leading to a decrease in the signal.
-
Light Scattering: At high concentrations, precipitated compound can scatter light, leading to artificially high readings.
Troubleshooting Workflow:
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | HDAC6 inhibitor | ProbeChem Biochemicals [probechem.com]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Controlling for ACY-775 Cytotoxicity
Welcome to the technical support center for ACY-775. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for the cytotoxic effects of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key signaling pathway information to support your research.
Troubleshooting Guides
Issue: Unexpected Cell Death or Reduced Viability
When using this compound, it is crucial to distinguish between on-target effects related to HDAC6 inhibition and off-target cytotoxicity. Unexpected levels of cell death may arise from several factors, including the inherent sensitivity of the cell line, the concentration of this compound used, and its off-target activity.
Quantitative Data Summary: this compound Inhibitory and Cytotoxic Concentrations
To aid in experimental design, the following table summarizes the known enzymatic inhibitory concentrations (IC50) of this compound and related compounds. Note that direct cytotoxic IC50 values for this compound across a broad range of cell lines are not extensively published in the readily available literature. Researchers should empirically determine the cytotoxic concentration for their specific cell line.
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | HDAC6 | 7.5 | - | Enzymatic | [1][2][3] |
| Class I HDACs | >1000 | - | Enzymatic | [3] | |
| Other Class II HDACs | >1000 | - | Enzymatic | [3] | |
| MBLAC2 | Potent inhibitor | - | Chemoproteomic | [2] | |
| ACY-738 | HDAC6 | 1.7 | - | Enzymatic | [3] |
| Tubastatin A | HDAC6 | 18 | - | Enzymatic | [3] |
Experimental Workflow for Assessing this compound Cytotoxicity
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
96-well flat-bottom cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of drug treatment (typically 5,000-10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 1 nM to 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a well containing only medium and MTT.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), with a reported IC50 of 7.5 nM in cell-free assays.[1][2][3] HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, most notably α-tubulin, a key component of microtubules. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can affect microtubule stability and dynamics, and consequently, cellular processes such as cell migration and protein trafficking.
HDAC6 Signaling Pathway
Q2: I am observing significant cytotoxicity at concentrations where I expect to see specific HDAC6 inhibition. What could be the cause?
A2: While this compound is a potent HDAC6 inhibitor, it is also known to inhibit Metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[2] This off-target inhibition can contribute to cytotoxicity. The cytotoxic effects of highly selective HDAC6 inhibitors have been reported to be low in some cancer cell lines, suggesting that the cytotoxicity of some less selective compounds may be due to off-target effects or inhibition of other HDAC isoforms.[4][5][6]
Troubleshooting Steps:
-
Determine the Cytotoxic IC50: Perform a dose-response experiment as described in the MTT protocol to determine the IC50 for cytotoxicity in your specific cell line.
-
Use a More Selective Inhibitor: As a control, use a more selective HDAC6 inhibitor, such as ACY-738, which does not potently inhibit MBLAC2.[7] This will help you to differentiate between effects due to HDAC6 inhibition and those potentially caused by MBLAC2 inhibition.
-
Work Below the Cytotoxic Threshold: For experiments aiming to study the specific consequences of HDAC6 inhibition, use this compound at concentrations well below its cytotoxic IC50 in your cell line. A common concentration used in cell culture to observe HDAC6 inhibition without significant cytotoxicity is 2.5 µM.[1]
Q3: Are there any specific considerations for preparing and using this compound in cell culture?
A3: Yes, this compound is typically dissolved in DMSO to create a stock solution.[1] When preparing your working dilutions in cell culture medium, ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. It is also important to use fresh DMSO, as it can be hygroscopic and absorb water, which may reduce the solubility of the compound.[1]
Q4: What are the known downstream effects of MBLAC2 inhibition that I should be aware of?
A4: MBLAC2 is an acyl-CoA hydrolase. Inhibition of MBLAC2 by compounds like this compound has been shown to lead to the accumulation of extracellular vesicles.[7] This is a key off-target effect to be aware of, as it could be misinterpreted as a direct consequence of HDAC6 inhibition. If your experimental readouts are related to extracellular vesicle biology, it is crucial to use appropriate controls to dissect the contributions of HDAC6 and MBLAC2 inhibition.
Logical Relationship for Troubleshooting Off-Target Effects
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of HDAC6-Selective Inhibitors of Low Cancer Cell Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of HDAC6‐Selective Inhibitors of Low Cancer Cell Cytotoxicity | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
ACY-775 dose-response curve issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ACY-775, a potent and selective HDAC6 inhibitor. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experimentation, particularly concerning dose-response curve generation and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] Its primary mechanism of action is the inhibition of the deacetylase activity of HDAC6, leading to an increase in the acetylation of its primary substrate, α-tubulin.[4][5][6] Unlike pan-HDAC inhibitors, this compound shows minimal activity against Class I HDACs, thus it does not significantly alter histone acetylation at effective concentrations.[4][5][6]
Q2: What is the reported IC50 of this compound for HDAC6?
A2: The half-maximal inhibitory concentration (IC50) of this compound for recombinant HDAC6 is approximately 7.5 nM.[1][2][3][4]
Q3: Are there any known off-target effects for this compound?
A3: Yes. Besides HDAC6, this compound has been shown to inhibit Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) with a potency similar to its HDAC6 inhibition.[7][8] This off-target activity has been linked to an accumulation of extracellular vesicles.[7][8] At concentrations significantly higher than its HDAC6 IC50, this compound might also exhibit weak inhibition of Class I HDACs.[8]
Q4: What are the best practices for storing and handling this compound?
A4: To ensure compound integrity and minimize variability, it is recommended to prepare concentrated stock solutions in a suitable solvent like DMSO.[9] These stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[10][11] For each experiment, fresh working solutions should be prepared from the stock. It is not advisable to store dilute aqueous solutions for long periods.[9]
Troubleshooting Guide for this compound Dose-Response Curve Issues
This guide addresses common problems researchers may encounter when generating and interpreting dose-response curves for this compound.
Issue 1: Higher than expected IC50 value or a right-shifted dose-response curve.
This indicates that a higher concentration of this compound is required to achieve the expected biological effect.
Possible Causes and Solutions:
-
Compound Instability or Degradation:
-
Solution: Ensure proper storage and handling of this compound as outlined in the FAQs. Use freshly prepared working solutions for each experiment. If degradation is suspected, obtain a new batch of the compound and perform quality control checks.[9]
-
-
Inaccurate Compound Concentration:
-
Solution: Verify the concentration of your stock solution. If possible, confirm the purity and identity of the compound using analytical methods.
-
-
Cell-Based Assay Parameters:
-
Cell Density: High cell density can reduce the effective concentration of the inhibitor per cell.
-
Solution: Optimize cell seeding density to ensure it is consistent across experiments.[10]
-
-
Serum Concentration: Proteins in serum can bind to small molecules, reducing their bioavailability.
-
Solution: Maintain a consistent serum concentration in your cell culture media for all dose-response experiments.[10]
-
-
Cell Passage Number: High passage numbers can lead to phenotypic changes and altered drug sensitivity.
-
Solution: Use cells within a consistent and low passage number range.[10]
-
-
-
Intrinsic or Acquired Resistance:
-
Solution: Investigate potential resistance mechanisms in your cell line, such as the overexpression of drug efflux pumps (e.g., P-gp/ABCB1) or the activation of alternative pro-survival signaling pathways (e.g., PI3K/AKT).[12]
-
Issue 2: A biphasic or bell-shaped dose-response curve.
This is characterized by an initial increase in the desired effect with increasing concentrations of this compound, followed by a decrease in the effect at higher concentrations.
Possible Causes and Solutions:
-
Off-Target Effects at High Concentrations:
-
Explanation: At higher concentrations, this compound may inhibit other cellular targets, leading to confounding biological effects that mask or counteract the on-target HDAC6 inhibition.
-
Solution: Focus on the initial phase of the dose-response curve to determine the optimal concentration for selective HDAC6 inhibition. Confirm target engagement at various concentrations by performing a Western blot for acetylated α-tubulin. To confirm that the observed phenotype is due to HDAC6 inhibition, consider using a structurally different, highly selective HDAC6 inhibitor as a control or using siRNA/shRNA to specifically knockdown HDAC6.[8]
-
-
Cellular Toxicity:
-
Explanation: High concentrations of any compound can induce cytotoxicity, leading to a decrease in the measured biological response.
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your dose-response experiment to assess the cytotoxic effects of this compound at the concentrations tested.
-
Issue 3: Inconsistent or weak downstream signaling (e.g., low levels of acetylated α-tubulin).
This suggests that this compound is not effectively engaging its target, HDAC6.
Possible Causes and Solutions:
-
Insufficient Inhibitor Concentration or Treatment Duration:
-
Solution: The concentration of this compound may be too low, or the treatment time too short. A dose-response and time-course experiment is recommended to determine the optimal conditions.[10]
-
-
Poor Antibody Quality for Western Blotting:
-
Solution: The primary antibody against acetylated α-tubulin may be of poor quality or used at a suboptimal dilution. Ensure the antibody is validated for the application and use appropriate controls.[10]
-
-
Poor Cell Permeability or Rapid Efflux:
-
Solution: While this compound is known to be brain bioavailable, specific cell lines might exhibit poor permeability or high levels of efflux pump activity. If target engagement is not observed despite using appropriate concentrations, consider evaluating the expression of efflux pumps like ABCB1.[12]
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity over Class I HDACs | Reference(s) |
| HDAC6 | 7.5 | ~700-fold | [4] |
| MBLAC2 | Potent Inhibition (similar to HDAC6) | - | [7][8] |
| Class I HDACs (HDAC1, 2, 3) | >1000 | - | [4] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for this compound using a Cell-Based Western Blot
This protocol describes a method to determine the EC50 of this compound by measuring the acetylation of α-tubulin in cultured cells.
-
Cell Seeding:
-
Plate your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 500, 1000, 5000 nM).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).[10]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time (e.g., 4 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.[10]
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.[10]
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Incubate with a primary antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for acetylated α-tubulin and the loading control using densitometry software.
-
Normalize the acetylated α-tubulin signal to the loading control signal.
-
Plot the normalized signal against the logarithm of the this compound concentration.
-
Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the EC50 value.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | HDAC6 inhibitor | ProbeChem Biochemicals [probechem.com]
- 4. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: ACY-775 Experimental Guidance
Welcome to the technical support center for ACY-775. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the selective HDAC6 inhibitor, this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key quantitative data to help ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] Its primary mechanism of action is to block the deacetylase activity of HDAC6, leading to an increase in the acetylation of its substrates. A key substrate of HDAC6 is α-tubulin; therefore, treatment with this compound results in the hyperacetylation of α-tubulin, which can impact microtubule stability and dynamics.[3][4][5][6] Unlike many other HDAC inhibitors, this compound shows high selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs, meaning it does not significantly alter histone acetylation at effective concentrations.[7]
Q2: Why am I observing high variability in my experimental results with this compound?
A2: Variability in experimental outcomes with this compound has been reported and is often attributed to its physicochemical properties.[7] The primary causes include:
-
Poor Solubility: this compound has low aqueous solubility and can be challenging to dissolve completely, potentially leading to inaccurate effective concentrations in your experiments.[7]
-
Limited Bioavailability: In in vivo studies, the poor solubility of this compound can result in limited and variable bioavailability when administered as a suspension.[7]
-
Compound Precipitation: The compound may precipitate out of solution, especially in aqueous media or during storage, which will significantly impact its effective concentration.
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for HDAC6, some studies on hydroxamate-based HDAC inhibitors have identified potential off-targets. One notable off-target is the metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[8] Inhibition of MBLAC2 has been linked to the accumulation of extracellular vesicles, an effect that is independent of HDAC6 inhibition.[8] It is important to consider this potential off-target effect, especially when using higher concentrations of this compound.
Q4: How should I store this compound and its stock solutions?
A4: For long-term storage, solid this compound should be kept at -20°C. Once dissolved in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. Stock solutions in DMSO are generally stable for at least one year when stored at -80°C.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values or variable dose-response. | Incomplete dissolution of this compound. The compound may not be fully solubilized, leading to a lower effective concentration. | Prepare a fresh stock solution in 100% anhydrous DMSO. Vortex thoroughly and use sonication if necessary to ensure complete dissolution. Visually inspect the solution for any particulates before further dilution.[7] |
| Precipitation in culture media. this compound may precipitate when diluted into aqueous culture media. | Minimize the final concentration of DMSO in the media (typically <0.5%). Prepare working solutions fresh for each experiment and add them to the media with gentle mixing. Consider using a formulation with co-solvents for in vivo studies.[1] | |
| Degradation of the compound. Improper storage or repeated freeze-thaw cycles can lead to degradation. | Aliquot stock solutions into single-use vials and store at -80°C. Allow an aliquot to equilibrate to room temperature before use. | |
| Low or no increase in α-tubulin acetylation after treatment. | Suboptimal concentration of this compound. The concentration used may be too low to effectively inhibit HDAC6 in your specific cell line or experimental system. | Perform a dose-response experiment to determine the optimal concentration of this compound for your system. A typical starting range for in vitro studies is 10 nM to 10 µM.[9][10] |
| Insufficient treatment duration. The incubation time may not be long enough to observe a significant increase in α-tubulin acetylation. | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration. Significant increases in α-tubulin acetylation are often observed within 4-24 hours.[1][10] | |
| Poor antibody quality for Western blot. The primary antibody against acetylated α-tubulin may not be sensitive or specific enough. | Use a well-validated antibody for acetylated α-tubulin (e.g., clone 6-11B-1). Include a positive control (e.g., cells treated with a pan-HDAC inhibitor like Trichostatin A) to confirm antibody performance.[4] | |
| Unexpected cytotoxicity or off-target effects. | High concentration of this compound. At higher concentrations, the risk of off-target effects, such as inhibition of MBLAC2 or other HDACs, increases.[8] | Use the lowest effective concentration that elicits the desired on-target effect (i.e., increased α-tubulin acetylation). If off-target effects are suspected, use a structurally different HDAC6 inhibitor as a control or utilize genetic approaches like siRNA-mediated knockdown of HDAC6 to confirm the phenotype.[8] |
| Solvent toxicity. High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically below 0.5% for DMSO). Include a vehicle-only control in all experiments. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to aid in experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions | Reference |
| HDAC6 | 7.5 | Recombinant enzyme assay | [2][7] |
| Class I HDACs | >1500 | Recombinant enzyme assay | [7] |
Table 2: Recommended Concentration Ranges and Observed Effects
| Experimental System | Concentration Range | Observed Effect | Reference |
| RN46A-B14 cells | 2.5 µM | Increased α-tubulin acetylation | [1] |
| Primary Neuronal Cultures | 50 nM - 250 nM | Increased α-tubulin acetylation | [9][10] |
| In vivo (mice) | 50 mg/kg (i.p.) | Increased α-tubulin acetylation in the brain, antidepressant-like effects | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Objective: To prepare a concentrated stock solution of this compound and dilute it for in vitro experiments.
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock solution (MW: 330.36 g/mol ), dissolve 3.30 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly for several minutes to ensure complete dissolution. If necessary, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any visible particulates.
-
Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
For in vitro experiments, thaw a single aliquot and prepare serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5%.
-
Protocol 2: Western Blot for Acetylated α-Tubulin
-
Objective: To assess the effect of this compound on the acetylation of α-tubulin in cultured cells.
-
Materials:
-
Cell culture plates
-
This compound working solutions
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated α-tubulin (e.g., clone 6-11B-1) and a loading control (e.g., anti-total α-tubulin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the predetermined duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for the loading control antibody.
-
Quantify the band intensities and normalize the acetylated α-tubulin signal to the loading control.
-
Protocol 3: Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on cell viability.
-
Materials:
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: HDAC6 signaling pathway and the inhibitory effect of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ACY-775 Western Blot Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for inconsistent Western blot bands when using the selective HDAC6 inhibitor, ACY-775.
Troubleshooting Inconsistent Western Blot Bands with this compound
Encountering inconsistent, faint, or unexpected bands in a Western blot after this compound treatment can be a significant roadblock. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve these problems.
Q1: Why are my acetylated-α-tubulin bands faint or absent after this compound treatment?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient this compound Concentration or Incubation Time | Optimize the concentration and duration of this compound treatment. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Published studies have used concentrations around 2.5 μM for 4 hours.[1][2] |
| Low Target Protein Expression | Ensure your cell line expresses sufficient levels of HDAC6 and α-tubulin. If expression is low, consider using a positive control cell line known to express the target protein or increasing the amount of protein loaded onto the gel (typically 20-30 µg).[3][4] |
| Suboptimal Antibody Performance | Use a validated primary antibody specific for acetylated-α-tubulin (e.g., clone 6-11B-1).[4] Titrate the primary antibody concentration to find the optimal dilution. Also, ensure you are using a fresh, compatible secondary antibody at the correct dilution.[3][5] |
| Inefficient Protein Extraction | Use a lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors to prevent protein degradation.[4][6] Ensure complete cell lysis by incubating on ice and centrifuging to pellet debris.[4] |
| Poor Protein Transfer | Confirm successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[7] For large proteins, a wet transfer system may be more efficient than a semi-dry system.[8] |
Q2: I'm seeing multiple or unexpected bands in my lanes. What could be the cause?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Protein Degradation | Always use fresh protease inhibitors in your lysis buffer and keep samples on ice to minimize degradation, which can lead to multiple lower molecular weight bands.[5][7] |
| Non-specific Antibody Binding | Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk, especially for phospho-antibodies).[9][10] Optimize the primary and secondary antibody concentrations by performing a titration.[3][5] Ensure adequate washing steps to remove unbound antibodies.[3] |
| Post-Translational Modifications | The target protein may have other post-translational modifications, such as phosphorylation or ubiquitination, that can alter its molecular weight. Consult the literature for potential modifications of your protein of interest.[5][7] |
| Off-Target Effects of this compound | While this compound is selective for HDAC6, high concentrations or prolonged treatment could potentially have off-target effects.[11] It has been reported that this compound can also inhibit MBLAC2.[11] If you suspect off-target effects, it is crucial to include proper controls, such as a vehicle-only control and potentially a less potent analog of the inhibitor if available. |
Q3: My bands are smeared or "smiling." How can I fix this?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Gel Electrophoresis Issues | "Smiling" bands can occur if the gel runs too hot due to high voltage.[5][7] Reduce the voltage and consider running the gel in a cold room or on ice. Ensure the running buffer is fresh and at the correct concentration.[5] |
| Sample Overloading | Loading too much protein can cause smearing and band distortion.[12] Aim for a protein concentration within the linear range of detection, typically 20-50 µg per lane.[13] |
| Improperly Prepared Samples | Ensure samples are fully denatured by boiling in Laemmli sample buffer with a fresh reducing agent (e.g., DTT or β-mercaptoethanol) for 5-10 minutes.[5][7] |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1] HDAC6 is a cytoplasmic enzyme that removes acetyl groups from non-histone proteins, with α-tubulin being a primary substrate.[4][14] By inhibiting HDAC6, this compound leads to an accumulation of acetylated α-tubulin, which can be detected by Western blot.[4]
What is a good positive control for an this compound experiment? A good positive control is to treat a cell line known to have responsive HDAC6 with a well-characterized HDAC6 inhibitor like Tubastatin A or with this compound itself at a concentration and time known to induce α-tubulin acetylation (e.g., 2.5 μM for 4 hours).[2][4] A vehicle-treated (e.g., DMSO) sample should always be included as a negative control.[4]
How should I prepare my this compound stock solution? this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[1] The final concentration of DMSO in your cell culture media should be kept low (ideally below 0.1%) to avoid solvent-induced cellular stress.[15]
What are the expected molecular weights for total and acetylated α-tubulin? α-tubulin has an approximate molecular weight of 55 kDa. Acetylation is a small modification and does not significantly alter the apparent molecular weight on a standard SDS-PAGE gel. Therefore, both total and acetylated α-tubulin should appear at roughly the same molecular weight.
Experimental Protocols
Detailed Protocol for Western Blot Analysis of Acetylated α-Tubulin Following this compound Treatment
This protocol provides a step-by-step guide for a typical Western blot experiment to assess the effect of this compound on α-tubulin acetylation.
I. Cell Culture and this compound Treatment
-
Plate cells at an appropriate density to reach 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Prepare a working solution of this compound in your cell culture medium from a DMSO stock. Include a vehicle-only control with the same final DMSO concentration.
-
Treat cells with the desired concentrations of this compound for the intended duration (e.g., 4-24 hours).[4]
II. Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well and incubate on ice for 15-30 minutes.[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[4]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]
-
Transfer the supernatant containing the protein to a new tube.[4]
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[4]
III. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.[4]
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes to denature the proteins.[4]
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10%).[4]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[4]
IV. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[4]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.
V. Immunoblotting
-
Block the membrane in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody against acetyl-α-tubulin (e.g., 1:1000 to 1:5000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[4][14]
-
Wash the membrane three times with TBST for 10 minutes each.[4]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST for 10 minutes each.[4]
VI. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.[4]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[4]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a primary antibody against total α-tubulin or a housekeeping protein like GAPDH or β-actin.[4]
-
Quantify the band intensities using densitometry software. The level of acetyl-α-tubulin should be normalized to the total α-tubulin or the housekeeping protein.[4]
Visualizations
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation.
Caption: Experimental workflow for Western blot analysis with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. benchchem.com [benchchem.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 10. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 11. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. wildtypeone.substack.com [wildtypeone.substack.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: ACY-775 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in in vivo studies using the selective HDAC6 inhibitor, ACY-775.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] Its primary mechanism of action is the inhibition of HDAC6's catalytic activity, which leads to an increase in the acetylation of its substrates.[2] A key substrate of HDAC6 is α-tubulin; therefore, treatment with this compound results in hyperacetylation of α-tubulin, which is often used as a biomarker of target engagement.[1][3]
Q2: What are the known off-targets of this compound?
A2: While considered selective for HDAC6, this compound has been shown to have a significant off-target activity against metallo-β-lactamase domain-containing protein 2 (MBLAC2).[2][4][5] The potency of this compound against MBLAC2 is nearly equipotent to its inhibition of HDAC6.[4] This off-target activity should be considered when interpreting experimental results, as it may contribute to observed phenotypes.[4][5]
Q3: What are the main sources of variability in in vivo studies with this compound?
A3: High variability in in vivo studies using this compound has been reported and can be attributed to several factors:
-
Poor Solubility: this compound has limited aqueous solubility, often requiring it to be administered as a suspension, especially at higher doses (e.g., 50 mg/kg).[1] Suspensions can lead to inconsistent dosing and absorption.
-
Limited Bioavailability: The compound has a short plasma half-life, being rapidly eliminated from plasma.[1][2]
-
Lower Potency: Compared to other HDAC6 inhibitors like ACY-738, this compound has a slightly lower potency, which might contribute to reduced target engagement and more variable results.[1]
-
Off-Target Effects: Inhibition of MBLAC2 can lead to biological effects independent of HDAC6 inhibition, introducing another layer of variability.[4][5]
Troubleshooting Guide
Issue 1: High variability in behavioral or physiological readouts between animals in the same treatment group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation/Administration | 1. Ensure Homogeneous Suspension: If using a suspension, vortex thoroughly immediately before each injection to ensure a uniform distribution of the compound. 2. Optimize Formulation: Consider using a formulation that improves solubility. A common vehicle is 10% DMSO, 40% PEG300, 50% saline, which can yield a clear solution at lower concentrations.[2] For higher concentrations, a formulation of 10% DMAC, 10% Solutol HS15, and 80% saline has been used.[1] 3. Consistent Administration: Use a consistent and precise administration technique (e.g., intraperitoneal injection) and volume for all animals. |
| Variable Drug Exposure (Pharmacokinetics) | 1. Conduct a Pilot PK Study: If feasible, perform a small-scale pharmacokinetic study to determine the plasma and brain concentrations of this compound in your animal model with your specific formulation and dosing regimen. 2. Assess Target Engagement: Measure the level of acetylated α-tubulin in a relevant tissue (e.g., brain, peripheral blood mononuclear cells) at different time points after administration to confirm target engagement and its duration.[1] |
| Off-Target Effects | 1. Use a More Selective Control: Compare the effects of this compound with a more selective HDAC6 inhibitor, such as ACY-738, which has minimal MBLAC2 activity.[4][5] This can help differentiate between HDAC6-mediated and off-target effects. 2. MBLAC2 Knockdown/Inhibition: In cellular models, use siRNA to knock down MBLAC2 to see if it phenocopies the effects of this compound.[5] |
Issue 2: Lack of a clear dose-response relationship.
| Potential Cause | Troubleshooting Steps |
| Saturated Target Engagement | 1. Widen the Dose Range: Test a broader range of doses, including lower concentrations, to identify the linear range of the dose-response curve. 2. Confirm Target Saturation: At the higher doses, confirm that target engagement (acetylated α-tubulin levels) has reached a plateau. |
| Formulation Issues at High Doses | 1. Check Solubility Limits: The poor solubility of this compound may lead to precipitation at higher concentrations, resulting in a non-linear increase in exposure with increasing dose.[1] 2. Alternative Formulations: For high doses, explore different formulation strategies to improve solubility, such as using alternative co-solvents or drug delivery systems. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. Class I HDACs | Reference(s) |
| HDAC6 | 7.5 | 60- to 1500-fold | [1][2] |
| MBLAC2 | Nearly equipotent to HDAC6 | - | [4] |
Table 2: Pharmacokinetic Properties of this compound in Mice (50 mg/kg, i.p.)
| Parameter | Value | Reference(s) |
| Plasma Concentration (at 30 min) | 1359 ng/mL (4.1 µM) | [1][2] |
| Plasma Half-life | ~12 minutes | [1][2] |
| Brain/Plasma AUC Ratio (>1) | Indicates good brain penetration | [1] |
Experimental Protocols
1. In Vivo Formulation of this compound (Clear Solution)
This protocol is for preparing a clear solution of this compound for intraperitoneal (i.p.) injection in mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution (e.g., for a 2.5 mg/mL final concentration): a. Add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300. Mix until clear. b. Add 50 µL of Tween-80 to the mixture. Mix until clear. c. Add 450 µL of sterile saline to reach a final volume of 1 mL. Mix thoroughly.
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
It is recommended to prepare this formulation fresh on the day of use.
-
2. Western Blot for α-Tubulin Acetylation
This protocol is for assessing target engagement by measuring the level of acetylated α-tubulin in tissue lysates.
-
Materials:
-
Tissue lysates from treated and control animals
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against acetylated α-tubulin (e.g., 1:1000 dilution)
-
Primary antibody for a loading control (e.g., total α-tubulin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the acetylated α-tubulin signal to the loading control.
-
Visualizations
Caption: HDAC6 signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for a pharmacokinetic/pharmacodynamic (PK/PD) study.
Caption: Logical workflow for troubleshooting variability in this compound in vivo studies.
References
- 1. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Long-Term ACY-775 Treatment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term use of ACY-775 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). Its primary mechanism of action is the inhibition of HDAC6's catalytic activity, which leads to the hyperacetylation of its substrates. A key cytoplasmic substrate of HDAC6 is α-tubulin; therefore, treatment with this compound typically results in a significant increase in acetylated α-tubulin. This modification is associated with stabilized microtubules, which can affect various cellular processes including cell motility, morphology, and intracellular transport.
Q2: What are the expected morphological changes in cells during long-term this compound treatment?
Prolonged exposure to HDAC inhibitors can induce morphological changes in various cell lines. With this compound, users may observe alterations related to its effects on the cytoskeleton. Cells may appear more elongated or flattened, with more pronounced cytoplasmic extensions.[1][2][3][4] In some cases, an increase in floating, dying cells may be observed, particularly at higher concentrations or in sensitive cell lines.[5]
Q3: Is a decrease in this compound efficacy expected over long-term culture?
Yes, it is possible for cells to develop resistance to this compound over time. Acquired resistance to HDAC inhibitors can occur through several mechanisms, including:
-
Increased expression of drug efflux pumps: Upregulation of transporters like ABCB1 (MDR1) can actively pump the inhibitor out of the cell.
-
Activation of pro-survival signaling pathways: Cells may compensate for HDAC6 inhibition by upregulating pathways such as the PI3K/AKT/mTOR or MAPK pathways, which promote proliferation and inhibit apoptosis.[6]
-
Increased expression of HDAC6: The target protein itself may be overexpressed, requiring higher concentrations of this compound to achieve the same inhibitory effect.[6]
-
Alterations in apoptotic machinery: Changes in the levels of pro- and anti-apoptotic proteins can make cells less susceptible to drug-induced cell death.[6]
Q4: What is the known primary off-target effect of this compound?
A significant off-target effect of this compound is the inhibition of Metallo-β-lactamase domain-containing protein 2 (MBLAC2). This effect is not observed with the close analog ACY-738. Inhibition of MBLAC2 has been linked to an accumulation of extracellular vesicles (EVs) in the cell culture supernatant. Therefore, if an increase in EVs is observed, it may be attributable to this off-target activity.
Q5: Can long-term this compound treatment affect genomic stability?
While selective HDAC6 inhibitors are generally considered to have a better safety profile than pan-HDAC inhibitors, the broader class of HDAC inhibitors has been linked to genomic instability.[7] These effects can be mediated through sensitization of DNA to damage, generation of reactive oxygen species, and defects in chromosome segregation during mitosis.[7] Long-term studies specifically on this compound and genomic instability are limited, but it is a potential side effect to be aware of, especially in cancer cell lines which may already have compromised DNA repair mechanisms.
Troubleshooting Guides
Problem 1: Decreased or Loss of this compound Efficacy Over Time
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Target Engagement: Perform a Western blot to check the levels of acetylated α-tubulin in your resistant cell line compared to the parental line after a short-term this compound treatment. If there is no increase in acetylation, it could indicate a problem with drug uptake or efflux.[6]2. Assess Drug Efflux Pump Expression: Use qPCR or Western blotting to compare the expression of major drug transporters (e.g., ABCB1, ABCC1) between the resistant and parental cell lines.[6]3. Evaluate Pro-Survival Pathways: Analyze the baseline and this compound-treated phosphorylation status of key proteins in survival pathways like AKT and ERK in both cell lines.[6][8][9][10][11] Increased activation in resistant cells may indicate a compensatory mechanism.4. Combination Therapy: Consider co-treating resistant cells with inhibitors of the identified resistance mechanism (e.g., an efflux pump inhibitor like verapamil (B1683045) or an AKT inhibitor) to see if sensitivity to this compound is restored.[6] |
| Incorrect Drug Concentration or Degradation | 1. Verify Drug Stock: Ensure the this compound stock solution is stored correctly and has not expired. Prepare fresh dilutions for each experiment.2. Dose-Response Curve: Perform a new dose-response experiment to determine the current IC50 value for your cell line. |
Problem 2: Unexpected Changes in Cell Viability or Proliferation
| Possible Cause | Troubleshooting Steps |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to HDAC inhibitors. What is a cytostatic concentration for one line may be cytotoxic for another. |
| Long-Term Cytotoxicity | Continuous exposure, even at a low concentration, may lead to cumulative toxicity. |
| Experimental Approach | 1. Establish a Dose-Response Curve: Determine the GI50 (concentration for 50% growth inhibition) for your specific cell line with a viability assay such as MTT or MTS.[12][13]2. Monitor Viability Over Time: For long-term experiments, periodically assess cell viability (e.g., weekly) to monitor for cumulative effects.3. Consider Intermittent Dosing: If continuous exposure is too toxic, an intermittent dosing schedule (e.g., treatment for 48 hours followed by a drug-free period) may be a viable alternative. |
Problem 3: Increased Accumulation of Extracellular Vesicles (EVs)
| Possible Cause | Troubleshooting Steps |
| Off-Target Inhibition of MBLAC2 | This is a known off-target effect of this compound. |
| Experimental Approach | 1. Confirm EV Presence: Use Nanoparticle Tracking Analysis (NTA) or flow cytometry-based methods to quantify the concentration and size distribution of particles in the cell culture supernatant to confirm an increase in EVs.[14][15][16][17][18]2. Use a Control Compound: If the EV accumulation is a confounding factor for your experiment, consider using ACY-738, a selective HDAC6 inhibitor that does not inhibit MBLAC2, as a negative control for this specific effect.3. Isolate and Characterize EVs: If the EVs themselves are of interest, they can be isolated from the supernatant for further analysis of their cargo (proteins, RNA, etc.). |
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
This protocol allows for the assessment of this compound's on-target activity by measuring the acetylation of its primary substrate, α-tubulin.
-
Cell Seeding and Treatment: Plate cells to be 70-80% confluent at the time of harvest. Treat with the desired concentrations of this compound for the specified duration (a 4-24 hour time course is recommended for initial experiments). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and HDAC inhibitors (e.g., sodium butyrate (B1204436) and trichostatin A) to preserve protein modifications.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total α-tubulin or a loading control like GAPDH to normalize the data.
-
Data Analysis: Quantify band intensities using densitometry software. The ratio of acetylated α-tubulin to total α-tubulin or the loading control will indicate the effect of this compound.
Protocol 2: MTT Assay for Long-Term Cell Viability
This colorimetric assay measures cellular metabolic activity, which is indicative of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density. For long-term assays, a lower initial density is recommended.
-
Drug Treatment: Add this compound at various concentrations. For continuous long-term exposure, the drug-containing medium should be refreshed according to the cell line's passaging schedule.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 7, 14, or 21 days).
-
MTT Addition: At the end of the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[12][13][19][20]
-
Formazan (B1609692) Crystal Formation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.[12][19]
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and plot the absorbance values against the drug concentration to determine the effect on cell viability.
Protocol 3: Nanoparticle Tracking Analysis (NTA) for Extracellular Vesicles
This method quantifies the concentration and size distribution of EVs in the cell culture supernatant.[14][17][18]
-
Sample Collection: Collect the cell culture medium from this compound-treated and control cells.
-
Centrifugation: Perform differential centrifugation to remove cells and larger debris. A common protocol is:
-
300 x g for 10 minutes.
-
2,000 x g for 10 minutes.
-
10,000 x g for 30 minutes.
-
-
Sample Dilution: Dilute the cleared supernatant in particle-free PBS to achieve a concentration within the optimal range for the NTA instrument (typically 20-100 particles per frame).
-
Instrument Setup: Prime the instrument with particle-free PBS.
-
Sample Loading: Load the diluted sample into the instrument.
-
Data Acquisition: Capture several short videos (e.g., 5 x 60 seconds) of the particles undergoing Brownian motion.
-
Data Analysis: The NTA software will track the movement of individual particles to calculate their size (via the Stokes-Einstein equation) and concentration. The results are typically presented as a size distribution histogram and a concentration value (particles/mL).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring new histone deacetylase 6 inhibitors and their effects on reversing the α-tubulin deacetylation and cell morphology changes caused by methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HDAC Inhibition Induces Cell Cycle Arrest and Mesenchymal-Epithelial Transition in a Novel Pleural-Effusion Derived Uterine Carcinosarcoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Histone deacetylase inhibitors and genomic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of HDAC6-STAT3 in immunomodulatory pathways in Colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lysine Deacetylation by HDAC6 Regulates the Kinase Activity of AKT in Human Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Video: Nanoparticle Tracking Analysis for the Quantification and Size Determination of Extracellular Vesicles [jove.com]
- 15. Analysis of Extracellular Vesicles Using Fluorescence Nanoparticle Tracking Analysis | Springer Nature Experiments [experiments.springernature.com]
- 16. Quantitative single-particle profiling of extracellular vesicles via fluorescent nanoparticle tracking analysis - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 17. Nanoparticle Tracking Analysis for the Quantification and Size Determination of Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | A Protocol for Improved Precision and Increased Confidence in Nanoparticle Tracking Analysis Concentration Measurements between 50 and 120 nm in Biological Fluids [frontiersin.org]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. broadpharm.com [broadpharm.com]
ACY-775 unexpected phenotypic changes in cells
Welcome to the technical support center for ACY-775. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected phenotypic changes observed in cells during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common and specific issues that users may encounter while using this compound.
Q1: I'm observing unexpected phenotypic changes in my cells after treatment with this compound that don't seem to align with HDAC6 inhibition. What could be the cause?
A1: While this compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), unexpected phenotypes can arise from off-target effects, especially at higher concentrations. The most well-documented off-target of this compound is the Metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[1][2] Inhibition of MBLAC2 can lead to distinct cellular changes.
To determine if your observed phenotype is an off-target effect, consider the following troubleshooting steps:
-
Concentration Optimization: Ensure you are using the lowest effective concentration of this compound needed for HDAC6 inhibition. A dose-response experiment measuring the acetylation of α-tubulin (a primary HDAC6 substrate) can help determine the optimal concentration for your cell type.[3]
-
Use a More Selective Control: To confirm that the observed phenotype is not due to HDAC6 inhibition, consider using a structurally different and more highly selective HDAC6 inhibitor, such as ACY-738, as a negative control for the unexpected phenotype. ACY-738 does not potently inhibit MBLAC2.[1]
-
Genetic Knockdown: Use siRNA or shRNA to specifically knock down HDAC6. If the phenotype observed with this compound is not replicated by HDAC6 knockdown, it is likely an off-target effect.
Q2: My cells are showing a significant accumulation of extracellular vesicles (EVs) after treatment with this compound. Is this an expected on-target effect of HDAC6 inhibition?
A2: This is likely an off-target effect. While some broad-spectrum HDAC inhibitors have been linked to changes in exosome biogenesis, this effect has been shown to be independent of HDAC6.[4] A comparative study demonstrated that treatment with the dual HDAC6/MBLAC2 inhibitor this compound led to a significant accumulation of extracellular vesicles, whereas the highly selective HDAC6 inhibitor ACY-738 did not produce the same effect.[1] This strongly suggests that the inhibition of MBLAC2 by this compound is responsible for the accumulation of EVs.[1]
Q3: I am not observing the expected increase in α-tubulin acetylation after this compound treatment. What could be wrong?
A3: Several factors could contribute to a lack of response. Consider the following:
-
Compound Integrity and Solubility: Ensure your this compound is properly stored and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO. Note that moisture-absorbing DMSO can reduce solubility.[5]
-
Cellular Context: The expression and activity of HDAC6 can vary between cell types. Confirm that your cell line expresses sufficient levels of HDAC6.
-
Experimental Conditions:
-
Concentration: Verify that you are using an appropriate concentration of this compound. The IC50 for HDAC6 is 7.5 nM, but cellular effective concentrations may be higher.[2][5] A common concentration used in cell culture is 2.5 μM.[5][6]
-
Incubation Time: A 4-hour incubation is often sufficient to observe increased α-tubulin acetylation.[5][6] However, the optimal time may vary.
-
-
Detection Method: Ensure your western blot protocol for detecting acetylated α-tubulin is optimized. Use a validated antibody and appropriate controls.
Q4: Is this compound expected to affect histone acetylation?
A4: this compound is highly selective for the cytoplasmic enzyme HDAC6 over the nuclear class I HDACs that are primarily responsible for histone deacetylation.[6][7] Therefore, at concentrations that effectively inhibit HDAC6, this compound should not significantly alter histone acetylation.[3][6] If you observe changes in histone acetylation, it may indicate that you are using a very high concentration of the compound, leading to off-target inhibition of class I HDACs.[4]
Data Presentation
Table 1: Inhibitory Activity of this compound and Related Compounds
| Compound | Primary Target | IC50 / pKdapp | Known Off-Target | Off-Target IC50 / pKdapp | Reference |
| This compound | HDAC6 | 7.5 nM | MBLAC2 | pKdapp = 6.1 | [1][5] |
| ACY-738 | HDAC6 | pKdapp = 6.7 | MBLAC2 (weak) | pKdapp < 4.5 | [1] |
| Tubastatin A | HDAC6 | 18 nM | MBLAC2 | - | [1][6] |
Experimental Protocols
Protocol 1: Assessing On-Target (HDAC6) vs. Off-Target (Class I HDAC) Inhibition in Cells
This protocol allows for the differentiation of HDAC6 inhibition from Class I HDAC inhibition in a cellular context by measuring the acetylation of their respective primary substrates.
-
Cell Seeding: Plate your cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Treat cells with a dose range of this compound (e.g., 10 nM to 10 µM).
-
Include a positive control for Class I HDAC inhibition (e.g., MS-275).
-
Include a vehicle control (e.g., DMSO, typically at 0.1%).[5]
-
Incubate for 4-24 hours.
-
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against:
-
Acetylated α-tubulin (K40) (HDAC6 substrate)
-
Total α-tubulin (Loading control)
-
Acetylated Histone H3 (Class I HDAC substrate)
-
Total Histone H3 (Loading control)
-
-
Use appropriate secondary antibodies and a suitable detection reagent.
-
-
Analysis: Quantify the band intensities. A selective HDAC6 inhibitor like this compound should show a dose-dependent increase in acetylated α-tubulin with minimal to no change in acetylated Histone H3 at effective concentrations.
Protocol 2: Investigating the Role of MBLAC2 in Observed Phenotypes
This workflow helps to determine if an unexpected phenotype is mediated by the off-target inhibition of MBLAC2.
-
Comparative Treatment:
-
Treat your cells with an effective concentration of this compound.
-
In a parallel experiment, treat cells with the same concentration of ACY-738 (a potent HDAC6 inhibitor with weak MBLAC2 activity).[1]
-
Include a vehicle control.
-
-
Phenotypic Analysis: Assess your phenotype of interest (e.g., extracellular vesicle accumulation, changes in cell morphology) in all treatment groups.
-
Genetic Knockdown (Confirmation):
-
Use siRNA or shRNA to specifically knock down MBLAC2 expression.
-
Assess if the knockdown phenocopies the effect observed with this compound treatment.
-
-
Interpretation: If the phenotype is observed with this compound but not with ACY-738, and is mimicked by MBLAC2 knockdown, it is highly likely to be an MBLAC2-mediated off-target effect.
Visualizations
Caption: On- and off-target pathways of this compound.
References
- 1. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antidepressant-like properties of novel HDAC6-selective inhibitors with improved brain bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ACY-775 and ACY-738 in Neuroprotection
For researchers and drug development professionals navigating the landscape of neuroprotective agents, the selective inhibition of histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic strategy. Among the pharmacological tools available, ACY-775 and ACY-738, both potent and selective HDAC6 inhibitors, have garnered significant attention. This guide provides an objective comparison of their performance in neuroprotection, supported by experimental data, to aid in the selection of the most appropriate compound for specific research applications.
Mechanism of Action: Targeting Microtubule Dynamics
Both this compound and ACY-738 exert their neuroprotective effects primarily through the selective inhibition of HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm.[1][2] The key substrate of HDAC6 is α-tubulin, a major component of microtubules.[2] By inhibiting the deacetylation of α-tubulin, these compounds promote the hyperacetylation of microtubules, leading to enhanced microtubule stability and improved axonal transport.[2][3] This is critical in neurodegenerative diseases where impaired axonal transport is a common pathological feature, contributing to neuronal dysfunction and death.[4][5]
In Vitro Potency and Selectivity
A direct comparison of the in vitro inhibitory activity and selectivity of this compound and ACY-738 reveals nuances in their biochemical profiles. ACY-738 exhibits a slightly higher potency for HDAC6 inhibition compared to this compound. However, this compound demonstrates greater selectivity over class I HDACs.[1]
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Average Selectivity over Class I HDACs | Reference |
| ACY-738 | 1.7 | 94 | 128 | 218 | ~100-fold | [1][2][6] |
| This compound | 7.5 | >1000 | >1000 | >1000 | ~700-fold | [1][7] |
Table 1: In Vitro Inhibitory Activity and Selectivity of this compound and ACY-738 against HDAC Isoforms. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Pharmacokinetics and Brain Bioavailability
A critical factor for neuroprotective agents is their ability to cross the blood-brain barrier and reach their target in the central nervous system (CNS). Both this compound and ACY-738 have been shown to be brain bioavailable upon systemic administration.[1][8]
| Compound | Administration Route | Dose (mg/kg) | Peak Plasma Concentration (ng/mL) | Peak Brain Concentration (ng/g) | Time to Peak Concentration (h) | Reference |
| ACY-738 | i.p. | 5 | 1310 | ~17.8 (cortex) | 0.083 | [6][8] |
| This compound | i.p. | 50 | - | - | - | [1] |
Table 2: Pharmacokinetic Properties of ACY-738 and this compound in Mice. Note that direct comparative pharmacokinetic data for this compound at the same dose is limited in the available literature.
Neuroprotective Efficacy in Preclinical Models
Both compounds have demonstrated neuroprotective effects in various preclinical models of neurodegenerative diseases.
ACY-738
-
Alzheimer's Disease (AD): In APP/PS1 mice, a model for AD, treatment with ACY-738 rescued axonal transport deficits, elevated acetylated α-tubulin levels, and reduced hyperphosphorylated tau.[8][9] It also improved cognitive deficits.[8]
-
Amyotrophic Lateral Sclerosis (ALS): In the mSOD1-G93A mouse model of ALS, ACY-738 treatment increased microtubule acetylation in the spinal cord, reduced lower motor neuron degeneration in female mice, and ameliorated the reduction in peripheral nerve axon size.[4][10]
-
Multiple Sclerosis (MS): In the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, ACY-738 delayed disease onset, reduced disease severity, and improved short-term memory.[11][12][13]
-
Charcot-Marie-Tooth Disease (CMT): In a mouse model of CMT2, ACY-738 reversed axonal deficits in motor and sensory nerves and induced reinnervation of the neuromuscular junction.[9][14]
This compound
-
Charcot-Marie-Tooth Disease (CMT): In a mutant HSPB1-induced CMT2 mouse model, this compound was shown to rescue mitochondrial axonal transport defects in cultured dorsal root ganglion (DRG) neurons and improve motor and sensory nerve conduction in vivo.[14] Notably, this study suggested that this compound had a higher potency in inducing α-tubulin acetylation compared to ACY-738 in this model, despite its higher IC50 value for HDAC6.[14]
-
Antidepressant-like Effects: Both ACY-738 and this compound have been shown to induce increases in α-tubulin acetylation in the brain and exhibit antidepressant-like properties in behavioral models.[1][15]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and ACY-738 involves the inhibition of HDAC6, leading to the acetylation of α-tubulin and subsequent neuroprotective effects.
A typical experimental workflow to evaluate and compare the neuroprotective effects of these inhibitors is outlined below.
Experimental Protocols
HDAC Inhibition Assay
To determine the IC50 values of this compound and ACY-738, a fluorometric enzyme assay is typically used. Recombinant human HDAC isoforms are incubated with a fluorogenic substrate, such as Boc-Lys(Ac)-AMC, in the presence of varying concentrations of the inhibitor. The deacetylation of the substrate by the HDAC enzyme yields a fluorescent product, which is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Western Blot for α-Tubulin Acetylation
Neuronal cells or brain tissue lysates are prepared and proteins are separated by SDS-PAGE. Following transfer to a PVDF membrane, the membrane is blocked and then incubated with primary antibodies specific for acetylated α-tubulin and total α-tubulin. After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescent substrate. The relative levels of acetylated α-tubulin are quantified and normalized to total α-tubulin.
In Vivo Axonal Transport Assay
In vivo axonal transport can be assessed in mouse models, such as the APP/PS1 model for Alzheimer's disease. This can be achieved by injecting a neuronal tracer, like manganese, into a specific brain region (e.g., the hippocampus). The transport of the tracer along axons is then visualized and quantified using magnetic resonance imaging (MRI). The extent of tracer movement is compared between vehicle-treated and inhibitor-treated animals.
Behavioral Testing
A variety of behavioral tests are employed depending on the disease model. For cognitive function in AD models, the Morris water maze or contextual fear conditioning can be used. For motor function in ALS or CMT models, tests like the rotarod, grip strength, and gait analysis are common. In MS models, a clinical scoring system is used to assess the severity of paralysis.
Conclusion
Both this compound and ACY-738 are valuable research tools for investigating the role of HDAC6 in neurodegeneration. ACY-738 demonstrates slightly higher potency for HDAC6, while this compound offers greater selectivity over class I HDACs. The choice between these two inhibitors will depend on the specific experimental context. For studies where high potency is paramount, ACY-738 may be preferred. Conversely, when minimizing any potential off-target effects from class I HDAC inhibition is critical, this compound would be the more suitable choice. The available preclinical data suggests that both compounds are effective in ameliorating pathological features and functional deficits in a range of neurodegenerative disease models, underscoring the therapeutic potential of selective HDAC6 inhibition. Further head-to-head comparative studies in various neurodegenerative models will be crucial to fully delineate their respective therapeutic advantages.
References
- 1. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS | Quanterix [quanterix.com]
- 5. HDAC6 inhibitor ACY-738 shows protective effects in axonal degeneration | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Pharmocologic treatment with histone deacetylase 6 inhibitor (ACY-738) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Selective HDAC6 Inhibitor ACY-738 Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Selective HDAC6 Inhibitor ACY-738 Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis [frontiersin.org]
- 13. The Selective HDAC6 Inhibitor ACY-738 Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antidepressant-like properties of novel HDAC6-selective inhibitors with improved brain bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of HDAC6 Inhibitors: ACY-775 vs. Tubastatin A
In the landscape of epigenetic modulation, selective inhibitors of Histone Deacetylase 6 (HDAC6) have garnered significant attention for their therapeutic potential in a range of diseases, from cancer to neurodegenerative disorders. Among the numerous compounds developed, ACY-775 and Tubastatin A have emerged as prominent tools for researchers. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their studies.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data comparing the in vitro and in vivo performance of this compound and Tubastatin A.
Table 1: In Vitro Efficacy - HDAC Inhibition
| Compound | Target | IC50 (nM) | Selectivity | Assay Type |
| This compound | HDAC6 | 7.5[1][2] | >1000-fold vs. Class I HDACs[3] | Cell-free enzymatic assay[1] |
| Tubastatin A | HDAC6 | 15 - 18[1] | >200-fold vs. Class I HDACs[1] | Cell-free enzymatic assay[1] |
Table 2: Cellular Activity - Tubulin Acetylation
| Compound | Cell Line | Concentration | Fold Increase in Acetyl-α-Tubulin |
| This compound | RN46A-B14 | 2.5 µM | Significant increase[1] |
| Tubastatin A | RN46A-B14 | 2.5 µM | ~400%[1] |
| MCF-7 | 5 µM | ~1.4[4] |
Table 3: In Vivo Performance - Pharmacokinetics
| Compound | Animal Model | Dose & Route | Brain/Plasma Ratio (AUC) | Key Findings |
| This compound | Mouse | 50 mg/kg, i.p.[1] | >1[1][5] | Good brain bioavailability[1] |
| Tubastatin A | Mouse | 10 mg/kg, i.p.[6] | 0.15 - 0.18[1][6] | Limited brain penetration[1][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
HDAC Inhibition Assay (Cell-Free)
This protocol is a generalized procedure based on commonly used methods for determining the half-maximal inhibitory concentration (IC50) of compounds against HDAC enzymes.
-
Enzyme and Substrate Preparation : Recombinant human HDAC6 enzyme is diluted in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). A fluorogenic substrate, such as a Boc-Lys(Ac)-AMC, is also prepared in the assay buffer.
-
Compound Dilution : this compound and Tubastatin A are serially diluted in DMSO to create a range of concentrations.
-
Assay Reaction : The diluted compounds are pre-incubated with the HDAC6 enzyme in a 96-well plate for a specified time (e.g., 15 minutes) at room temperature.
-
Substrate Addition : The fluorogenic substrate is added to each well to initiate the enzymatic reaction.
-
Signal Detection : The plate is incubated at 37°C for a defined period (e.g., 60 minutes). The deacetylation of the substrate by HDAC6 releases a fluorescent molecule, which is measured using a fluorescence plate reader.
-
Data Analysis : The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable software.
Western Blot for α-Tubulin Acetylation
This protocol outlines the steps to assess the in-cell efficacy of HDAC6 inhibitors by measuring the acetylation of α-tubulin, a primary substrate of HDAC6.
-
Cell Culture and Treatment : Cells (e.g., HeLa, SH-SY5Y) are cultured to a desired confluency and treated with various concentrations of this compound, Tubastatin A, or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[7]
-
Cell Lysis : After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and HDAC inhibitors.[8]
-
Protein Quantification : The total protein concentration in each lysate is determined using a BCA or Bradford assay.[8]
-
SDS-PAGE and Protein Transfer : Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[4]
-
Antibody Incubation :
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1).[4]
-
Following washes, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis : The protein bands are visualized using a chemiluminescent substrate and an imaging system.[7] The intensity of the acetylated α-tubulin band is normalized to a loading control (e.g., total α-tubulin or GAPDH). The fold-change in acetylation relative to the vehicle control is then calculated.[7]
Mandatory Visualization
Signaling Pathway of HDAC6 Inhibition
The following diagram illustrates the central role of HDAC6 in deacetylating α-tubulin and how its inhibition by compounds like this compound and Tubastatin A leads to increased tubulin acetylation, impacting microtubule dynamics.
References
- 1. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
ACY-775 vs. Alternative HDAC6 Inhibitors: A Comparative Selectivity Analysis
In the landscape of epigenetic modulators, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target due to its primary cytoplasmic localization and its role in regulating key cellular processes such as protein quality control and cell motility. A crucial factor in the development of HDAC6 inhibitors is isoform selectivity, which aims to minimize off-target effects associated with the inhibition of other HDAC isoforms, particularly the nuclear Class I HDACs. This guide provides a detailed comparison of the selectivity profile of ACY-775 against other prominent HDAC6 inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Comparative Selectivity Profiles of HDAC6 Inhibitors
The inhibitory activity of this compound and other HDAC6 inhibitors against a panel of HDAC isoforms is summarized in Table 1. The data, presented as half-maximal inhibitory concentrations (IC50), highlight the varying degrees of potency and selectivity among these compounds.
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| This compound | 7.5[1][2][3] | 2120 | 2800 | >10000 | - | ~283 |
| ACY-738 | 1.7[1][3] | 94[3] | 128[3] | 218[3] | - | ~55 |
| Ricolinostat (ACY-1215) | 5[4] | 58[2][5] | 48[2][5] | 51[2][5] | 100[5] | ~12 |
| Tubastatin A | 15[4] | >10000 | >10000 | >10000 | 855 | >667 |
| SAHA (Vorinostat) | ~50 | ~10 | ~20 | ~10 | - | ~0.2 |
| MS-275 (Entinostat) | - | ~130 | ~160 | ~200 | - | - |
Data Interpretation:
This compound demonstrates potent inhibition of HDAC6 with an IC50 of 7.5 nM.[1][2][3] Notably, it exhibits a high degree of selectivity over Class I HDACs, with a selectivity ratio of approximately 283-fold for HDAC1 over HDAC6.[6] This selectivity is significantly greater than that of Ricolinostat (ACY-1215), which shows only about 12-fold selectivity for HDAC6 over HDAC1.[2][5] While ACY-738 is more potent against HDAC6 (IC50 of 1.7 nM), its selectivity over HDAC1 is lower than that of this compound.[1][3] Tubastatin A also displays high selectivity for HDAC6 over most other HDAC isoforms, with the exception of HDAC8.[7] In contrast, pan-HDAC inhibitors like SAHA (Vorinostat) inhibit both Class I and Class II HDACs with similar potency.
Experimental Protocols
The determination of inhibitor selectivity is crucial and is typically performed using a combination of in vitro biochemical assays and cell-based assays.
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This assay quantifies the inhibitory activity of a compound against purified recombinant HDAC enzymes.
Materials and Reagents:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
Test compounds (e.g., this compound)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Enzyme Reaction: To each well of a 96-well plate, add the assay buffer, the specific recombinant HDAC enzyme, and the test inhibitor at various concentrations.
-
Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Development: Stop the reaction by adding the developer solution. The developer's protease cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.
Cell-Based Acetyl-α-Tubulin Western Blot Analysis
This assay confirms the target engagement of HDAC6 inhibitors in a cellular context by measuring the acetylation of its primary substrate, α-tubulin.
Materials and Reagents:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test HDAC6 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin and a loading control (e.g., anti-α-tubulin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the HDAC6 inhibitor for a specified duration (e.g., 4-24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the acetyl-α-tubulin signal to the loading control.
-
Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
Validating ACY-775 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the cellular target engagement of ACY-775, a potent and selective inhibitor of histone deacetylase 6 (HDAC6). We will explore experimental approaches and compare the performance of this compound with other known HDAC6 inhibitors, supported by experimental data.
Introduction to this compound and its Target: HDAC6
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for HDAC6. HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, and plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1][2] A key substrate of HDAC6 is α-tubulin, a major component of microtubules.[3] Inhibition of HDAC6 by this compound leads to an increase in the acetylation of α-tubulin, which can be used as a direct biomarker for target engagement in cells.[4][5] Validating this engagement is a critical step in preclinical and clinical development to ensure the compound is interacting with its intended target and to determine effective concentrations.
Comparative Analysis of HDAC6 Inhibitors
The potency and selectivity of this compound can be compared to other well-characterized HDAC6 inhibitors like ACY-738 and Tubastatin A.
| Compound | HDAC6 IC50 (nM) | Selectivity over Class I HDACs | Reference |
| This compound | 7.5 | ~700-fold | [6] |
| ACY-738 | 1.7 | ~100-fold | [6] |
| Tubastatin A | 18 | ~200-fold | [6] |
Table 1: Comparison of in vitro potency and selectivity of various HDAC6 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of HDAC6 by 50%. Selectivity is presented as a fold-difference in IC50 values against Class I HDACs.
Experimental Protocols for Validating Target Engagement
Several robust methods can be employed to confirm that this compound is engaging with HDAC6 in a cellular context.
Western Blotting for α-Tubulin Acetylation
This is the most common method to assess HDAC6 target engagement. An increase in acetylated α-tubulin relative to total α-tubulin indicates successful inhibition of HDAC6.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, SH-SY5Y) and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize the acetylated α-tubulin signal to the total α-tubulin signal.
Immunofluorescence Microscopy
This technique allows for the visualization of changes in α-tubulin acetylation within the cellular architecture.
Experimental Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound as described for Western blotting.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) and incubate with a primary antibody against acetylated α-tubulin. After washing, incubate with a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity of acetylated α-tubulin per cell.
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding.[7] This label-free method can be used to confirm direct target engagement in intact cells.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble HDAC6 in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble HDAC6 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound in live cells.[8][9][10]
Experimental Protocol:
-
Cell Line Generation: Create a stable cell line expressing HDAC6 fused to the NanoLuc® luciferase enzyme.
-
Assay Setup: Seed the cells in a multi-well plate. Add the NanoBRET™ tracer specific for HDAC6 and varying concentrations of this compound.
-
Measurement: Measure the BRET signal, which is the ratio of the light emitted by the fluorescent tracer to the light emitted by the NanoLuc® luciferase.
-
Data Analysis: A decrease in the BRET signal with increasing concentrations of this compound indicates that the compound is displacing the tracer and binding to HDAC6.
Visualizing Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: HDAC6 signaling pathway and the effect of this compound.
Caption: Western blot workflow for assessing α-tubulin acetylation.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion
Validating the target engagement of this compound in a cellular context is essential for its development as a therapeutic agent. The methods described in this guide, from the widely used Western blot for α-tubulin acetylation to more advanced techniques like CETSA and NanoBRET™, provide a robust toolkit for researchers. The choice of method will depend on the specific experimental question, available resources, and the desired level of quantitative detail. The comparative data presented here demonstrates that this compound is a potent and selective HDAC6 inhibitor, and its on-target activity can be reliably confirmed using these established cellular assays.
References
- 1. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are HDAC6 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
ACY-775 in Neurodegenerative Disease Models: A Comparative Efficacy Guide
An in-depth analysis of the selective HDAC6 inhibitor ACY-775 and its therapeutic potential in preclinical models of neurodegeneration, benchmarked against other relevant compounds.
This guide provides a comprehensive overview of the efficacy of this compound, a selective Histone Deacetylase 6 (HDAC6) inhibitor, in various animal models of neurodegenerative diseases. Through a comparative analysis with other selective HDAC6 inhibitors, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to evaluate the therapeutic promise of this compound. The information is presented through structured data tables, detailed experimental methodologies, and illustrative diagrams of key biological pathways and experimental workflows.
Comparative Efficacy of Selective HDAC6 Inhibitors
The therapeutic potential of selective HDAC6 inhibitors is being explored across a range of neurodegenerative disorders, including Charcot-Marie-Tooth disease (CMT), Alzheimer's disease (AD), Parkinson's disease (PD), and Multiple Sclerosis (MS). The primary mechanism of action involves the inhibition of HDAC6, which leads to an increase in the acetylation of its substrates, most notably α-tubulin. This, in turn, is believed to improve axonal transport and mitigate neurodegeneration.[1][2]
Below is a summary of the in vitro and in vivo efficacy of this compound compared to other notable selective HDAC6 inhibitors.
In Vitro Potency and Selectivity
| Compound | HDAC6 IC50 (nM) | Selectivity over Class I HDACs (average-fold) | Reference |
| This compound | 7.5 | ~700 | [3] |
| ACY-738 | 1.7 | ~100 | [3] |
| Tubastatin A | 18 | ~200 | [3] |
| ACY-1215 (Ricolinostat) | 4.7 | ~12-13 | [4] |
In Vivo Efficacy in Neurodegeneration Models
| Compound | Animal Model | Disease | Key Efficacy Readouts | Reference |
| This compound | HSPB1 S135F mice | Charcot-Marie-Tooth disease | Improved motor and sensory nerve conduction; Increased innervation of neuromuscular junctions. | [5] |
| ACY-738 | APP/PS1 mice | Alzheimer's disease | Improved short-term learning and memory; Increased levels of acetylated α-tubulin; Reduced levels of hyperphosphorylated tau. | [6] |
| ACY-738 | mSOD1 G93A mice | Amyotrophic Lateral Sclerosis (ALS) | Increased acetylation of microtubules in the spinal cord; Reduced lower motor neuron degeneration in female mice. | [7] |
| ACY-738 | EAE mice | Multiple Sclerosis | Delayed disease onset and reduced severity; Increased short-term memory.[8] | |
| Tubastatin A | rTg4510 mice | Tauopathy/Alzheimer's disease | Restored memory function; Reduced total tau levels. | [9] |
| ACY-1215 | APP/PS1 mice | Alzheimer's disease | Ameliorated memory function deficits; Increased levels of acetylated α-tubulin in the hippocampus and cortex; Reduced Aβ deposition. | [10] |
Key Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating these compounds, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the evaluation of this compound and other HDAC6 inhibitors in animal models of neurodegeneration.
Animal Models and Drug Administration
-
Charcot-Marie-Tooth (CMT) Model:
-
Animal Model: Transgenic mice expressing the human small heat shock protein B1 (HSPB1) S135F mutation, which causes axonal CMT.
-
Drug Administration: Symptomatic HSPB1 S135F mice received daily intraperitoneal (IP) injections of this compound (3 mg/kg), ACY-738 (3 mg/kg), ACY-1215 (30 mg/kg), or vehicle for 21 days.[5]
-
-
Alzheimer's Disease (AD) Model:
-
Amyotrophic Lateral Sclerosis (ALS) Model:
-
Animal Model: mSOD1 G93A transgenic mice, a widely used model of familial ALS.
-
Drug Administration: ACY-738 was administered orally. Co-treatment with riluzole (B1680632) was also performed.[7]
-
Behavioral Testing
-
Morris Water Maze (for AD models): This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water. Key metrics include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial where the platform is removed.
-
Cross-Maze Test (for MS models): This test evaluates short-term working memory by measuring spontaneous alternation behavior.[8]
Biochemical Analysis
-
Western Blotting: This technique is used to quantify the levels of specific proteins in tissue lysates (e.g., brain cortex, spinal cord). Key proteins of interest include:
-
Acetylated α-tubulin: A direct marker of HDAC6 inhibition.
-
Total and Phosphorylated Tau: Markers of tau pathology in AD and other tauopathies.
-
Amyloid-beta (Aβ) peptides: To assess amyloid pathology in AD models.
-
Histopathological Analysis
-
Immunohistochemistry: This method is used to visualize the localization and abundance of specific proteins in tissue sections. For example, staining for acetylated α-tubulin can reveal changes in the neuronal cytoskeleton, while staining for NeuN can be used to count surviving neurons.
-
Nerve Conduction Studies (for CMT models): Electrophysiological measurements of compound muscle action potentials (CMAP) and sensory nerve action potentials (SNAP) are performed to assess motor and sensory nerve function.[5]
Conclusion
This compound demonstrates potent and selective inhibition of HDAC6, leading to beneficial effects in a preclinical model of Charcot-Marie-Tooth disease. When compared to other selective HDAC6 inhibitors, this compound shows a favorable selectivity profile. The broader class of selective HDAC6 inhibitors has shown promise across multiple neurodegenerative disease models, including Alzheimer's disease, ALS, and Multiple Sclerosis, primarily by modulating α-tubulin acetylation and improving axonal transport. The data presented in this guide supports the continued investigation of this compound and other selective HDAC6 inhibitors as potential therapeutic agents for neurodegenerative disorders. Further studies are warranted to fully elucidate their mechanisms of action and translate these preclinical findings to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmocologic treatment with histone deacetylase 6 inhibitor (ACY-738) recovers Alzheimer's disease phenotype in amyloid precursor protein/presenilin 1 (APP/PS1) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Selective HDAC6 Inhibitor ACY-738 Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis [frontiersin.org]
- 9. Histone deacetylase 6 inhibition improves memory and reduces total tau levels in a mouse model of tau deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ACY-775's In Vitro Mechanism of Action
This guide provides a detailed comparison of ACY-775's in vitro mechanism of action against other histone deacetylase (HDAC) inhibitors. The focus is on its selectivity and its specific effects on the acetylation of target proteins, supported by experimental data and protocols for researchers in drug development.
This compound Mechanism of Action: Selective HDAC6 Inhibition
This compound is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1] Unlike many other HDACs, which are primarily located in the nucleus and regulate gene expression by deacetylating histones, HDAC6 is predominantly found in the cytoplasm.[2] Its main substrate is α-tubulin, a key component of microtubules.[2] By inhibiting HDAC6, this compound prevents the deacetylation of α-tubulin, leading to an accumulation of acetylated α-tubulin. This modification is crucial for regulating microtubule dynamics, stability, and axonal transport.[2]
The signaling pathway below illustrates the mechanism by which this compound modulates α-tubulin acetylation.
Caption: this compound selectively inhibits HDAC6, preventing the deacetylation of α-tubulin and leading to its accumulation.
Comparative Inhibitory Activity
The selectivity of this compound for HDAC6 is a key feature that distinguishes it from other HDAC inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other reference compounds against various HDAC isoforms. Lower IC50 values indicate greater potency.
| Compound | HDAC6 IC50 (nM) | Selectivity vs. Class I HDACs | Reference Compound Type |
| This compound | 7.5 | ~100-fold average | Selective HDAC6 Inhibitor |
| ACY-738 | 1.7 | 60 to 1500-fold | Selective HDAC6 Inhibitor |
| Tubastatin A | 15 - 18 | ~200 to 1000-fold | Selective HDAC6 Inhibitor |
| Ricolinostat (ACY-1215) | 5 | >10-fold vs. Class I | Selective HDAC6 Inhibitor |
| Nexturastat A | 5 | >190-fold | Selective HDAC6 Inhibitor |
| Tubacin | 4 | ~350-fold vs. HDAC1 | Selective HDAC6 Inhibitor |
| SAHA (Vorinostat) | Varies | Pan-HDAC | Pan-HDAC Inhibitor |
| Trichostatin A (TSA) | Varies | Pan-HDAC | Pan-HDAC Inhibitor |
Data compiled from multiple sources.[2][3][4][5]
As the data indicates, this compound demonstrates potent inhibition of HDAC6 with an IC50 value in the low nanomolar range.[1][3] Importantly, it shows significantly less activity against Class I HDACs, highlighting its selectivity.[3] This contrasts with pan-HDAC inhibitors like SAHA and TSA, which inhibit multiple HDAC classes.
In Vitro Effects on Protein Acetylation
The functional consequence of HDAC6 inhibition by this compound is the hyperacetylation of its primary substrate, α-tubulin, without significantly affecting the acetylation of histones, which are substrates for Class I HDACs. This is a critical point of differentiation from less selective inhibitors.
| Compound (Concentration) | Effect on α-tubulin Acetylation | Effect on Histone H3 Acetylation |
| This compound (2.5 µM) | Significant Increase | No Significant Change |
| ACY-738 (2.5 µM) | Significant Increase | No Significant Change |
| Tubastatin A (2.5 µM) | Significant Increase | No Significant Change |
| Trichostatin A (TSA) (0.6 µM) | Significant Increase | Significant Increase |
Data based on in vitro studies in RN46A-B14 serotonergic cell lines treated for 4 hours.[6]
These results confirm that this compound's mechanism of action in a cellular context is consistent with its enzymatic selectivity, leading to a specific increase in α-tubulin acetylation.[6]
Experimental Protocols
HDAC Enzyme Activity Assay (for IC50 Determination)
This protocol outlines the general steps for determining the in vitro potency of HDAC inhibitors.
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes are used. A fluorogenic substrate, such as a Boc-Lys(Ac)-AMC peptide, is prepared in assay buffer.
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted to create a range of concentrations.
-
Reaction Incubation: The HDAC enzyme is incubated with the various concentrations of the test compound for a specified period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: The fluorogenic substrate is added to the enzyme-inhibitor mixture, and the reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 37°C.
-
Development: A developer solution (e.g., containing trypsin and Trichostatin A to stop the reaction and cleave the deacetylated product) is added. This cleavage releases the fluorescent AMC group.
-
Fluorescence Measurement: The fluorescence is measured using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Data Analysis: The fluorescence signal is proportional to the enzyme activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Western Blot for Protein Acetylation
This protocol is used to visualize the effect of HDAC inhibitors on the acetylation status of specific proteins within cells.
Caption: A typical workflow for analyzing protein acetylation levels via Western blot.
-
Cell Treatment: Culture cells (e.g., RN46A-B14) to an appropriate density and treat with different concentrations of this compound, controls (e.g., vehicle, TSA), and other comparators for a specified time (e.g., 4 hours).[1][6]
-
Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and deacetylase inhibitors (like sodium butyrate (B1204436) and TSA) to preserve the protein acetylation state.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-acetylated-α-tubulin, anti-total-α-tubulin, anti-acetylated-Histone H3, anti-total-Histone H3).
-
Washing and Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Analysis: Quantify the band intensities and normalize the acetylated protein levels to the total protein levels to determine the relative increase in acetylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
ACY-775: A Comparative Analysis of its Selectivity for HDAC6
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ACY-775's Performance Against Other HDAC Isoforms with Supporting Experimental Data.
This compound is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6). Its selectivity is a critical attribute, as off-target inhibition of other HDAC isoforms can lead to unwanted side effects. This guide provides a comprehensive comparison of this compound's selectivity against other HDAC isoforms, supported by experimental data, to inform research and drug development decisions.
High Selectivity of this compound for HDAC6
This compound demonstrates impressive potency for HDAC6, with a reported half-maximal inhibitory concentration (IC50) of 7.5 nM .[1][2] More significantly, it exhibits substantial selectivity for HDAC6 over other HDAC isoforms, particularly those in Class I. On average, this compound is approximately 700-fold more selective for HDAC6 than for Class I HDACs (HDAC1, HDAC2, and HDAC3) .[1] Furthermore, it shows minimal activity against other Class II HDAC isoforms, with IC50 values greater than 1 µM.[1]
This high degree of selectivity is a key advantage of this compound, as it suggests a reduced potential for the side effects associated with the inhibition of other HDACs. For instance, inhibition of Class I HDACs has been linked to various toxicities.
Comparative Selectivity Profile
To contextualize the performance of this compound, the following table summarizes its inhibitory activity against various HDAC isoforms in comparison to other notable HDAC6 inhibitors.
| Inhibitor | HDAC6 IC50 (nM) | Selectivity over Class I HDACs (average fold) | Reference Compound(s) |
| This compound | 7.5 | ~700 | |
| ACY-738 | 1.7 | ~100 | [1] |
| Tubastatin A | 18 | ~200 | [1] |
| Ricolinostat (ACY-1215) | 5 | >10 |
Note: IC50 values are a measure of inhibitor potency; a lower value indicates higher potency. Selectivity is expressed as the ratio of the average IC50 for Class I HDACs to the IC50 for HDAC6.
As the data indicates, while other compounds like ACY-738 show higher potency for HDAC6, this compound demonstrates a superior selectivity profile over Class I HDACs.
Experimental Protocols
The determination of HDAC inhibitor selectivity is primarily conducted through in vitro enzymatic assays. A common and robust method is the fluorogenic HDAC inhibition assay.
In Vitro Fluorogenic HDAC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of purified recombinant human HDAC isoforms.
Materials:
-
Purified, recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (this compound) and reference inhibitors, serially diluted in DMSO and then in assay buffer.
-
Developer solution (e.g., Trypsin in a buffer containing a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
96-well, black, flat-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound (this compound) in assay buffer. Typically, a 10-point, 3-fold serial dilution is performed to generate a dose-response curve.
-
Enzyme Preparation: Dilute the recombinant HDAC enzymes to a working concentration in cold assay buffer. The optimal concentration of each enzyme should be determined empirically to ensure a linear reaction rate during the incubation period.
-
Reaction Setup:
-
Add a defined volume of the diluted test compound or vehicle control (assay buffer with the same final concentration of DMSO) to the wells of the 96-well plate.
-
Add the diluted HDAC enzyme to each well.
-
Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Signal Development: Stop the enzymatic reaction by adding the developer solution. The developer contains a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorophore (AMC), and a pan-HDAC inhibitor to prevent further deacetylation. Incubate at room temperature for a short period (e.g., 15-20 minutes) to allow for complete development of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a control with a saturating concentration of a potent inhibitor (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's high selectivity for Class IIb HDACs, particularly HDAC6.
Caption: A stepwise workflow for determining the IC50 value of an HDAC inhibitor.
References
A Comparative Analysis of the Antidepressant-Like Effects of HDAC6 Inhibitors ACY-775 and ACY-738
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antidepressant-like properties of two novel, brain-bioavailable histone deacetylase 6 (HDAC6) selective inhibitors, ACY-775 and ACY-738. The data presented is derived from preclinical studies and aims to offer an objective assessment of their performance and underlying mechanisms.
Executive Summary
This compound and ACY-738 are potent and selective inhibitors of HDAC6 that have demonstrated significant antidepressant-like effects in established animal models of depression.[1][2][3] Both compounds effectively cross the blood-brain barrier and induce hyperacetylation of α-tubulin in the brain, a key indicator of HDAC6 inhibition.[1][2] Their antidepressant-like activity is comparable to the established antidepressant citalopram (B1669093) and is directly linked to the inhibition of centrally expressed HDAC6.[1][2] Notably, at sub-effective doses, both compounds potentiate the antidepressant-like effects of a selective serotonin (B10506) reuptake inhibitor (SSRI), suggesting a potential synergistic therapeutic strategy.
Performance Comparison: this compound vs. ACY-738
Both this compound and ACY-738 exhibit robust antidepressant-like and anxiolytic-like properties. The available data suggests a comparable efficacy profile in the behavioral tests conducted.
Antidepressant-Like Effects (Tail Suspension Test)
The Tail Suspension Test (TST) is a widely used behavioral assay to screen for potential antidepressant drugs. A reduction in immobility time is indicative of an antidepressant-like effect.
| Compound | Dose (mg/kg, i.p.) | Immobility Time Reduction | Statistical Significance (vs. Vehicle) |
| This compound | 5 | No significant effect | - |
| 50 | Significant reduction | p < 0.01 | |
| ACY-738 | 5 | No significant effect | - |
| 50 | Significant reduction | p < 0.001 | |
| Citalopram | 0.5 | No significant effect | - |
| 2 | Significant reduction | p < 0.001 | |
| 20 | Significant reduction | p < 0.001 |
Data extracted from Jochems et al., 2014.[1]
Anxiolytic-Like Effects (Marble Burying & Novelty-Induced Hypophagia Tests)
| Test | Compound | Dose (mg/kg, i.p.) | Effect | Statistical Significance (vs. Vehicle) |
| Marble Burying | This compound | 50 | Significant reduction in marbles buried | p < 0.05 |
| ACY-738 | 50 | Significant reduction in marbles buried | p < 0.05 | |
| Novelty-Induced Hypophagia | ACY-738 | 50 | Significant decrease in latency to eat | p < 0.05 |
Data extracted from Jochems et al., 2014.[1]
Synergistic Effects with Citalopram (Tail Suspension Test)
A key finding is the ability of sub-effective doses of this compound and ACY-738 to potentiate the antidepressant-like effects of a sub-effective dose of the SSRI citalopram.
| Combination Treatment | Immobility Time Reduction | Statistical Significance (vs. Vehicle) |
| This compound (5 mg/kg) + Citalopram (0.5 mg/kg) | Significant reduction | p < 0.01 |
| ACY-738 (5 mg/kg) + Citalopram (0.5 mg/kg) | Significant reduction | p < 0.001 |
Data extracted from Jochems et al., 2014.[1]
Mechanism of Action: HDAC6 Inhibition
This compound and ACY-738 exert their effects through the selective inhibition of HDAC6, a class IIb histone deacetylase. Unlike class I HDACs, which primarily target histones, a major cytoplasmic substrate of HDAC6 is α-tubulin.[4]
Caption: Mechanism of Action of this compound and ACY-738.
Inhibition of HDAC6 by this compound and ACY-738 leads to an accumulation of acetylated α-tubulin in the brain.[1][2] This post-translational modification is thought to influence microtubule dynamics, axonal transport, and overall neuronal function, contributing to the observed antidepressant-like effects. The effects of these compounds are abrogated in mice with a neural-specific knockout of HDAC6, confirming that their antidepressant-like properties are mediated through central HDAC6 inhibition.[1][2]
Experimental Protocols
Animals
Male NIH Swiss mice or C57BL/6J mice were used for the behavioral experiments. Animals were housed under standard laboratory conditions with ad libitum access to food and water. All procedures were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.
Drug Administration
This compound, ACY-738, and citalopram were dissolved in a vehicle solution (e.g., 5% DMSO, 5% Tween-80, and 90% saline) and administered via intraperitoneal (i.p.) injection at the doses specified in the data tables.
Behavioral Testing Workflow
Caption: General workflow for behavioral experiments.
Tail Suspension Test (TST)
-
Mice were individually suspended by their tail to a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail.
-
The duration of immobility was recorded for a period of 6 minutes.
-
A mouse was considered immobile when it hung passively and remained completely motionless.
Marble Burying Test
-
Standard mouse cages were filled with 5 cm of clean bedding.
-
Twenty-four glass marbles were evenly spaced on the surface of the bedding.
-
Mice were individually placed in the cages and allowed to explore for 30 minutes.
-
The number of marbles that were at least two-thirds buried in the bedding was counted at the end of the session.
Novelty-Induced Hypophagia (NIH) Test
-
Mice were food-deprived for 24 hours prior to the test.
-
Each mouse was placed in a novel, clean cage with a single food pellet placed in the center.
-
The latency to begin eating the food pellet was recorded for a maximum of 10 minutes.
Conclusion
Both this compound and ACY-738 are promising brain-penetrant HDAC6 inhibitors with significant antidepressant-like and anxiolytic-like activities. Their efficacy at reducing immobility in the TST is comparable, with ACY-738 showing slightly higher statistical significance at the 50 mg/kg dose in the cited study. A key therapeutic advantage of these compounds is their ability to synergize with SSRIs, potentially offering a novel combination therapy for treatment-resistant depression. Further research is warranted to explore the full therapeutic potential and long-term effects of these selective HDAC6 inhibitors.
References
- 1. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant-like properties of novel HDAC6-selective inhibitors with improved brain bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Selective HDAC6 Inhibitor ACY-738 Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating ACY-775-Induced Tubulin Hyperacetylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ACY-775, a potent and selective Histone Deacetylase 6 (HDAC6) inhibitor, with other commercially available alternatives for inducing tubulin hyperacetylation. The information presented is supported by experimental data to assist researchers in selecting the most suitable compound for their studies and provides detailed protocols for validation.
This compound is a small molecule inhibitor of HDAC6 with an IC50 of 7.5 nM.[1][2][3][4] Its mechanism of action involves the selective inhibition of HDAC6, a primary cytoplasmic deacetylase responsible for the removal of acetyl groups from α-tubulin.[5][6] Inhibition of HDAC6 by this compound leads to an accumulation of acetylated α-tubulin, a post-translational modification associated with increased microtubule stability and altered axonal transport.[6][7] This makes this compound and similar compounds valuable tools for studying the roles of microtubule dynamics in various cellular processes and disease models, particularly in neurodegenerative disorders and cancer.[7][8]
Comparative Analysis of HDAC6 Inhibitors
The selection of an appropriate HDAC6 inhibitor is critical for specific research applications. The following table summarizes the in vitro potency of this compound in comparison to other widely used HDAC6 inhibitors.
| Compound | IC50 (HDAC6) | Selectivity Profile | Key Features |
| This compound | 7.5 nM [1][3][4] | High selectivity over Class I HDACs (700-fold).[1] | Brain bioavailable upon systemic administration.[1] |
| ACY-738 | 1.7 nM[1] | High selectivity over Class I HDACs (100-fold).[1] | Brain bioavailable.[1] |
| Tubastatin A | 15 nM[9] | ~1000-fold selective against other HDACs except for HDAC8 (57-fold).[9] | Reference compound with more limited brain bioavailability compared to this compound and ACY-738.[1] |
| Ricolinostat (ACY-1215) | 5 nM[9] | >10-fold more selective for HDAC6 than Class I HDACs.[9] | Has been tested in clinical trials for cancer.[8] |
| Nexturastat A | 5 nM[9] | >190-fold selectivity over other HDACs.[9] | Potent and selective HDAC6 inhibitor. |
Experimental Validation of Tubulin Hyperacetylation
The induction of tubulin hyperacetylation by HDAC6 inhibitors can be robustly validated using standard cell biology techniques such as Western blotting and immunofluorescence.
Western Blotting
Western blotting allows for the quantitative assessment of changes in the levels of acetylated α-tubulin relative to total α-tubulin.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, SH-SY5Y, or primary neurons) at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or other HDAC6 inhibitors for a specified duration (e.g., 4-24 hours).[1][10] A vehicle control (e.g., 0.1% DMSO) should be included.[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[6]
-
Sample Preparation and SDS-PAGE: Prepare protein samples by adding Laemmli buffer and boiling. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detect the signal using a chemiluminescence substrate.[6]
-
-
Loading Control: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total α-tubulin or another housekeeping protein like GAPDH or β-actin.[6][10]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal. Express the results as a fold change relative to the vehicle-treated control.[6]
Immunofluorescence
Immunofluorescence provides a qualitative and semi-quantitative visualization of the localization and intensity of acetylated tubulin within the cellular microtubule network.
Experimental Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or other inhibitors as described for Western blotting.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with ice-cold methanol (B129727) for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[5]
-
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.[12]
-
Antibody Incubation:
-
Incubate the cells with the primary antibody against acetylated α-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[12]
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.[12]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain.[5]
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence or confocal microscope. The intensity of the fluorescent signal corresponding to acetylated tubulin can be quantified using image analysis software.[2]
Visualizing the Mechanism and Workflow
To further clarify the underlying principles and experimental procedures, the following diagrams illustrate the HDAC6 signaling pathway and a typical workflow for validating tubulin hyperacetylation.
Caption: this compound inhibits HDAC6, leading to tubulin hyperacetylation.
Caption: Workflow for validating tubulin hyperacetylation.
References
- 1. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | HDAC6 inhibitor | ProbeChem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Immunofluorescence of microtubule acetylation [bio-protocol.org]
- 12. biocompare.com [biocompare.com]
ACY-775 Specificity in Cellular Thermal Shift Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ACY-775, a selective Histone Deacetylase 6 (HDAC6) inhibitor, with other alternative HDAC6 inhibitors. While direct Cellular Thermal Shift Assay (CETSA) data for this compound is not publicly available, this document summarizes its high specificity based on in vitro enzymatic assays and presents CETSA as a critical methodology for validating cellular target engagement.
Comparative Analysis of HDAC6 Inhibitor Specificity
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and other selected HDAC6 inhibitors against various HDAC isoforms. Lower IC50 values indicate higher potency. The selectivity index, calculated as the ratio of IC50 for other HDACs to HDAC6, highlights the specificity of each compound for HDAC6.
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity Index (vs. HDAC1) | Reference(s) |
| This compound | 7.5 | 2120 | - | - | - | ~283 | [1][2] |
| Tubastatin A | 15 | >10000 | >10000 | >10000 | 855 | >667 | [1][3] |
| Ricolinostat (ACY-1215) | 5 | 58 | 48 | 51 | 100 | 11.6 | [4][5][6] |
| Nexturastat A | 5 | 3020 | 6920 | - | - | 604 | [7][8][9] |
Based on in vitro data, this compound demonstrates high selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs like HDAC1.[1] This high specificity is crucial for minimizing off-target effects and for dissecting the specific biological functions of HDAC6.
Experimental Protocols
In Vitro HDAC Enzymatic Assay
This protocol outlines a general procedure for determining the IC50 values of HDAC inhibitors.
Objective: To measure the potency of an inhibitor against a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC6, HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A as a stop reagent)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Microplate reader capable of fluorescence detection (Excitation/Emission ~355/460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the diluted compound and the HDAC enzyme to the wells of a microplate.
-
Incubate the plate to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.[10]
-
Measure the fluorescence intensity using a microplate reader.
-
Plot the fluorescence intensity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
Objective: To assess the binding of an HDAC6 inhibitor to HDAC6 within intact cells.
Materials:
-
Cell line expressing the target protein (e.g., HDAC6)
-
Cell culture medium and reagents
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heating cells (e.g., PCR cycler, heating block)
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonicator)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the target protein (e.g., anti-HDAC6)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Culture cells to an appropriate confluency and treat with the test compound or vehicle (DMSO) for a specific duration.
-
Heating: Resuspend the treated cells in PBS and aliquot them into PCR tubes. Heat the cell suspensions at a range of temperatures for a fixed time (e.g., 3 minutes) using a PCR cycler, followed by a cooling step.[11][12]
-
Cell Lysis: Lyse the cells by freeze-thawing or other appropriate methods.[11]
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.[11]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody against the target protein (HDAC6). Detect the protein bands using a chemiluminescent substrate.[11][13]
-
Data Analysis: Quantify the band intensities and plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, target engagement.[14]
Mandatory Visualizations
References
- 1. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ricolinostat (ACY-1215)| HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Selective histone deacetylase 6 inhibitors bearing substituted urea linkers inhibit melanoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Unpacking the Preclinical Performance of HDAC6 Inhibitors ACY-775 and Ricolinostat (ACY-1215)
In the landscape of targeted cancer therapy, selective inhibition of histone deacetylase 6 (HDAC6) has emerged as a promising avenue, particularly for hematological malignancies and solid tumors. Among the key players in this class of therapeutics are ACY-775 and ricolinostat (B612168) (ACY-1215), two hydroxamic acid-based inhibitors that have garnered significant attention from the research community. This guide provides a comprehensive, data-driven comparative analysis of these two compounds, offering insights into their biochemical potency, selectivity, and preclinical efficacy to inform researchers, scientists, and drug development professionals.
Biochemical Potency and Selectivity: A Quantitative Comparison
At the core of their therapeutic potential lies the ability of this compound and ricolinostat to potently and selectively inhibit HDAC6. A head-to-head comparison of their in vitro inhibitory activity reveals subtle but important differences in their biochemical profiles.
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |
| This compound | 7.5[1] | >1000 | >1000 | >1000 |
| Ricolinostat (ACY-1215) | 5[2] | 58[2] | 48[2] | 51[2] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate greater potency. Data presented is from a comparative analysis by Jaskelioff et al. (2013) unless otherwise cited.
As the data indicates, both compounds are highly potent inhibitors of HDAC6, with ricolinostat exhibiting a slightly lower IC50 value in this particular study. However, a key differentiator lies in their selectivity against Class I HDACs (HDAC1, 2, and 3). This compound demonstrates a remarkably high degree of selectivity, with over 1000-fold greater potency for HDAC6 compared to the Class I isoforms tested. Ricolinostat, while still selective for HDAC6, shows some off-target activity against HDAC1, 2, and 3 in the nanomolar range. This enhanced selectivity of this compound may translate to a more favorable safety profile by minimizing the toxicities associated with pan-HDAC inhibition.
Preclinical Efficacy: A Look at the Anti-Cancer Activity
Ricolinostat (ACY-1215) in Cancer Models
Ricolinostat has demonstrated significant anti-cancer activity, both as a single agent and in combination with other therapies, across a range of hematological and solid tumor models.
| Cancer Model | Cell Line(s) | In Vitro Effect (IC50) | In Vivo Model | In Vivo Efficacy |
| Breast Cancer | MDA-MB-453 | - | Xenograft (SCID mice) | Significant tumor growth inhibition as a single agent.[3] |
| Melanoma | - | - | Preclinical model | Dose- and immune-dependent inhibition of tumor growth.[4] |
| Non-Hodgkin Lymphoma | Granta 519 | - | Xenograft (SCID mice) | Significant tumor growth suppression and improved survival in combination with carfilzomib.[5] |
This compound: In Vivo Activity
Preclinical studies on this compound have primarily focused on its neurological effects, demonstrating its ability to cross the blood-brain barrier and modulate targets in the central nervous system.
| Model | Key Findings |
| In vivo CNS studies | Increased α-tubulin acetylation in the brain after systemic administration.[1] |
| Antidepressant models | Exhibited antidepressant-like properties in tail suspension and social defeat paradigms.[1] |
While not direct anti-cancer studies, the in vivo activity of this compound in the CNS underscores its bioavailability and target engagement in a complex biological system. Further studies are warranted to explore its full potential as an anti-cancer agent in various preclinical models.
Mechanism of Action: Targeting the HDAC6 Signaling Axis
Both this compound and ricolinostat exert their therapeutic effects by inhibiting the enzymatic activity of HDAC6, a predominantly cytoplasmic deacetylase. This inhibition leads to the hyperacetylation of several key non-histone protein substrates, disrupting crucial cellular processes and ultimately leading to cancer cell death.
Caption: Signaling pathways modulated by this compound and ricolinostat through HDAC6 inhibition.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols used in the evaluation of this compound and ricolinostat.
HDAC Enzymatic Assay
Objective: To determine the in vitro inhibitory potency (IC50) of the compounds against various HDAC isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (HDAC1, 2, 3, and 6) are diluted in an appropriate assay buffer. A fluorogenic acetylated peptide substrate is also prepared in the same buffer.
-
Inhibitor Preparation: this compound and ricolinostat are serially diluted to a range of concentrations.
-
Reaction Incubation: The HDAC enzyme is pre-incubated with the inhibitor for a defined period (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation and Measurement: The fluorogenic substrate is added to initiate the enzymatic reaction. The increase in fluorescence, resulting from the deacetylation of the substrate, is measured over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or ricolinostat for a specified duration (e.g., 48-72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Western Blot Analysis
Objective: To determine the effect of the inhibitors on the acetylation of target proteins (e.g., α-tubulin, Hsp90) and the modulation of signaling pathways.
Methodology:
-
Cell Lysis: Cells treated with the inhibitors are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., acetylated-α-tubulin, total α-tubulin, p-ERK, total ERK, etc.), followed by incubation with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Methodology:
-
Tumor Implantation: Immunocompromised mice are subcutaneously injected with cancer cells.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into different treatment groups (e.g., vehicle control, this compound alone, ricolinostat alone, combination therapy).
-
Drug Administration: The inhibitors are administered to the mice via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the tumors are excised, and further analyses (e.g., western blotting, immunohistochemistry) can be performed to assess target engagement and downstream effects.
Caption: A generalized experimental workflow for the preclinical evaluation of HDAC6 inhibitors.
Conclusion
Both this compound and ricolinostat (ACY-1215) are potent and selective inhibitors of HDAC6 with demonstrated preclinical activity. Ricolinostat has a more extensive preclinical and clinical track record in oncology, with proven anti-tumor efficacy in various models. This compound, while less characterized in the context of cancer, exhibits a superior selectivity profile, which may offer a wider therapeutic window. The choice between these two compelling inhibitors for future research and development will likely depend on the specific therapeutic indication, the desired selectivity profile, and the need for central nervous system penetration. Further head-to-head studies in relevant cancer models are warranted to fully elucidate their comparative anti-tumor potential.
References
- 1. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Network-based assessment of HDAC6 activity predicts pre-clinical and clinical responses to the HDAC6 inhibitor ricolinostat in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. aacrjournals.org [aacrjournals.org]
Assessing the Specificity of ACY-775: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders and cancer. ACY-775 is a potent inhibitor of HDAC6, a unique cytoplasmic deacetylase that plays a crucial role in cellular processes such as protein quality control and intracellular transport through its deacetylation of α-tubulin. However, ensuring the specificity of small molecule inhibitors is paramount for both elucidating biological mechanisms and developing safe and effective therapeutics. This guide provides a comparative analysis of this compound's specificity, leveraging experimental data from studies utilizing knockout models to distinguish on-target from off-target effects.
Performance Comparison of HDAC6 Inhibitors
The in vitro inhibitory potency and selectivity of this compound against various HDAC isoforms have been characterized and compared with other well-known HDAC6 inhibitors, such as the highly selective ACY-738 and Tubastatin A. While this compound demonstrates high potency for HDAC6, it is crucial to consider its activity against other HDACs and non-HDAC targets to fully understand its biological effects.
Table 1: In Vitro Inhibitory Activity (IC50) and Selectivity of HDAC6 Inhibitors
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | MBLAC2 pEC50 | Selectivity (HDAC1/HDAC6) |
| This compound | 7.5[1][2] | >1000[1] | >1000[1] | >1000[1] | 8.2[3] | >133-fold |
| ACY-738 | 1.7[1][4] | 94[4] | 128[4] | 218[4] | 6.3[3] | ~55-fold[5] |
| Tubastatin A | 15[6][7] | >15000[8] | >15000[8] | >15000[8] | Not Reported | >1000-fold[6][7] |
Note: IC50 values can vary depending on assay conditions. Data is compiled from multiple sources for comparison.
A critical finding in the characterization of this compound is its potent off-target activity against metallo-β-lactamase domain-containing protein 2 (MBLAC2).[3] In contrast, the structurally similar ACY-738 is significantly less potent against MBLAC2, making it a more selective chemical probe for HDAC6.[3] This differential activity is crucial for interpreting phenotypic outcomes and is a key focus of this guide.
Validating On-Target Effects with HDAC6 Knockout Models
The use of knockout (KO) animal models provides an invaluable tool for dissecting the on-target versus off-target effects of pharmacological inhibitors. By comparing the effects of a compound in wild-type (WT) animals with those in animals lacking the target protein, researchers can definitively attribute a biological response to the inhibition of that specific target.
Studies utilizing neural-specific HDAC6 KO mice have been instrumental in validating the on-target effects of this compound and related compounds. For instance, the antidepressant-like effects observed with ACY-738 and this compound were completely absent in mice lacking HDAC6 in neural cells, strongly indicating that these behavioral effects are mediated through the inhibition of HDAC6.[1]
Table 2: Phenotypic Comparison of this compound and ACY-738 in Wild-Type vs. HDAC6 Knockout Mice
| Compound | Phenotype | Wild-Type (WT) Mice | HDAC6 Knockout (KO) Mice | Conclusion |
| ACY-738 & this compound | Antidepressant-like effects (e.g., reduced immobility in tail suspension test) | Significant reduction in immobility[1] | No effect on immobility[1] | Effect is HDAC6-dependent |
| This compound | Accumulation of extracellular vesicles | Increased accumulation[3] | Not Reported | Attributed to MBLAC2 inhibition[3] |
| ACY-738 | Accumulation of extracellular vesicles | No significant increase[3] | Not Reported | Confirms MBLAC2 as the relevant target for this phenotype |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
Western Blotting for Acetylated α-Tubulin
A primary pharmacodynamic marker for HDAC6 inhibition is the increased acetylation of its substrate, α-tublin.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, SH-SY5Y) at a density that allows for 70-80% confluency at the time of lysis.
-
Treat cells with the desired concentrations of this compound or other HDAC6 inhibitors for a specified duration (e.g., 4, 8, or 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors. It is critical to also include a pan-HDAC inhibitor like Trichostatin A (TSA) in the lysis buffer to preserve the acetylation state of proteins during sample preparation.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
5. Western Blotting:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated-α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
For a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total α-tubulin or a housekeeping protein like GAPDH or β-actin.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the acetylated-α-tubulin signal to the total α-tubulin or loading control signal.
In Vitro HDAC Fluorometric Activity Assay
This assay is used to determine the in vitro potency (IC50) of inhibitors against specific HDAC isoforms.
1. Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors.
-
Prepare a solution of the recombinant human HDAC enzyme.
-
Prepare a developer solution containing a lysine (B10760008) developer and a stop solution with a pan-HDAC inhibitor (e.g., Trichostatin A) to terminate the enzymatic reaction.
2. Assay Procedure:
-
In a 96-well black microplate, add the reaction buffer.
-
Add the test compound at various concentrations to the appropriate wells. Include wells for a no-inhibitor control and a no-enzyme control.
-
Add the recombinant HDAC enzyme to all wells except the no-enzyme control.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer/stop solution to each well.
-
Incubate the plate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
3. Data Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway, the experimental workflow for assessing specificity, and the logic behind on-target versus off-target effects.
References
- 1. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Comparison of ACY-775 and Nexturastat A: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and selective tool compound is critical for advancing our understanding of disease biology and developing novel therapeutics. This guide provides a detailed, data-driven comparison of two prominent histone deacetylase 6 (HDAC6) inhibitors: ACY-775 and nexturastat A.
This objective analysis summarizes their performance, presents supporting experimental data in clearly structured tables, and provides detailed methodologies for key experiments. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of these two widely used research compounds.
At a Glance: Key Performance Indicators
| Feature | This compound | Nexturastat A |
| Primary Target | Histone Deacetylase 6 (HDAC6) | Histone Deacetylase 6 (HDAC6) |
| Potency (HDAC6 IC50) | 7.5 nM[1][2][3] | 5 nM[4][5][6] |
| Key Cellular Effect | Increases α-tubulin acetylation[1][3] | Increases α-tubulin acetylation[4] |
| Therapeutic Areas of Interest | Neurodegenerative diseases, Cancer | Cancer (Multiple Myeloma, Melanoma)[4][7] |
| Brain Bioavailability | Brain-penetrant[8][9] | Data not readily available |
In-Depth Analysis: Potency and Selectivity
A crucial aspect of a chemical probe's utility is its selectivity for the intended target over other related proteins. Both this compound and nexturastat A are highly potent inhibitors of HDAC6. The following table summarizes their inhibitory activity (IC50 in nM) against a panel of HDAC isoforms, collated from various sources. It is important to note that IC50 values can vary between different assay formats and conditions.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| Inhibitor | HDAC6 | HDAC1 | HDAC2 | HDAC3 | HDAC8 | HDAC11 | Selectivity (HDAC1/HDAC6) |
| This compound | 7.5[1][2][3][8] | >1000[8] | >1000[8] | >1000[8] | >1000[8] | - | >133-fold[8] |
| Nexturastat A | 5[4][5][6] | 3020[4] | - | - | 954[4] | 5140[4] | >600-fold[4] |
Data compiled from multiple sources. "-" indicates data not available.
This compound demonstrates high selectivity, with over 100-fold greater potency for HDAC6 compared to Class I HDACs[8]. Nexturastat A also exhibits excellent selectivity, being over 190-fold more selective for HDAC6 than other HDACs[5][6].
Mechanism of Action: The HDAC6 Signaling Pathway
Both this compound and nexturastat A exert their effects by inhibiting the enzymatic activity of HDAC6. A primary substrate of HDAC6 is α-tubulin, a component of microtubules. By inhibiting HDAC6, these compounds lead to the hyperacetylation of α-tubulin, which in turn affects microtubule stability and function, impacting processes such as intracellular transport.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxa Analogues of Nexturastat A Demonstrate Improved HDAC6 Selectivity and Superior Antileukaemia Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
evaluating ACY-775's therapeutic potential against established treatments
An In-depth Comparison of the Novel HDAC6 Inhibitor Against Established Therapies for Charcot-Marie-Tooth Disease and Depression
For Immediate Release
CAMBRIDGE, Mass. – December 20, 2025 – In the landscape of drug discovery, the selective histone deacetylase 6 (HDAC6) inhibitor, ACY-775, is emerging as a promising therapeutic candidate for neurological and psychiatric conditions. This guide provides a comprehensive evaluation of this compound's therapeutic potential in Charcot-Marie-Tooth (CMT) disease and depression, comparing its preclinical performance with established treatments. The following analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data and methodologies that underpin the current understanding of this compound.
Mechanism of Action: A Focus on HDAC6
This compound is a potent and selective inhibitor of HDAC6, an enzyme primarily located in the cytoplasm that plays a crucial role in various cellular processes by removing acetyl groups from non-histone proteins. A key substrate of HDAC6 is α-tubulin, a major component of microtubules, which are essential for intracellular transport, including axonal transport in neurons. By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, which is thought to enhance the stability and function of microtubules, thereby improving axonal transport and overall neuronal health. This targeted mechanism of action distinguishes this compound from many existing therapies for neurological and psychiatric disorders.
This compound in Charcot-Marie-Tooth Disease: A Novel Disease-Modifying Strategy
Charcot-Marie-Tooth disease is a group of inherited peripheral neuropathies with no approved curative treatments. Current management focuses on supportive care, including physical and occupational therapy, orthopedic devices, and pain management, to alleviate symptoms and improve quality of life.
Preclinical studies in a mouse model of axonal CMT (CMT2) have demonstrated the potential of this compound to address the underlying pathology of the disease.
Comparative Efficacy Data: Preclinical CMT Model
| Treatment Group | Dosage | Motor Nerve Conduction Velocity (MNCV) | Compound Muscle Action Potential (CMAP) Amplitude | Sensory Nerve Action Potential (SNAP) Amplitude |
| Vehicle (Control) | - | Reduced | Reduced | Reduced |
| This compound | 3 mg/kg | Increased | Increased | Increased |
| ACY-738 | 3 mg/kg | Increased | Increased | Increased |
| ACY-1215 | 30 mg/kg | Increased | Increased | Increased |
Data from a preclinical study in a mouse model of CMT2. "Increased" indicates a statistically significant improvement compared to the vehicle-treated control group.
These findings suggest that this compound, at a low dosage, can significantly improve both motor and sensory nerve function in a preclinical model of CMT. The improvement in CMAP and SNAP amplitudes indicates enhanced axonal function and potentially reinnervation of neuromuscular junctions.
Experimental Protocol: Nerve Conduction Velocity (NCV) Measurement in a Mouse Model of CMT
Animal Model: A transgenic mouse model expressing a mutant form of a protein implicated in human CMT2 is utilized.
Drug Administration: this compound is administered intraperitoneally (IP) at a dose of 3 mg/kg daily for a specified treatment period. A vehicle control group receives the same volume of the vehicle solution.
Anesthesia: Mice are anesthetized using isoflurane (B1672236) to ensure immobility and minimize distress during the procedure. Body temperature is maintained at 37°C using a heating pad.
Electrophysiological Recordings:
-
Stimulating Electrodes: Needle electrodes are placed subcutaneously to stimulate the sciatic nerve at two points: proximally at the sciatic notch and distally at the ankle.
-
Recording Electrodes: Recording electrodes are inserted into the gastrocnemius muscle to measure the compound muscle action potential (CMAP) for motor nerve conduction, and near the sural nerve for sensory nerve action potential (SNAP).
-
Stimulation: A single supramaximal electrical pulse is delivered at each stimulation site.
-
Data Acquisition: The resulting electrical signals are recorded and analyzed to determine the nerve conduction velocity (NCV), calculated as the distance between the two stimulation points divided by the difference in latency of the evoked potentials. The amplitudes of the CMAP and SNAP are also measured.
Statistical Analysis: Data from the this compound-treated group are compared to the vehicle-treated control group using appropriate statistical tests, such as a t-test or ANOVA, to determine the significance of any observed differences.
This compound in Depression: A Novel Mechanism for Antidepressant Action
Established treatments for depression, such as Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), primarily work by increasing the levels of serotonin in the brain. While effective for many, a significant portion of patients do not respond adequately to these treatments, highlighting the need for novel therapeutic strategies.
This compound, through its inhibition of HDAC6, presents a new approach to treating depression. Preclinical studies in mouse models have shown that this compound exhibits antidepressant-like effects.
Comparative Efficacy Data: Preclinical Depression Model (Tail Suspension Test)
| Treatment Group | Dosage | Immobility Time (seconds) | % Reduction in Immobility vs. Vehicle |
| Vehicle (Control) | - | ~150 | - |
| This compound | 50 mg/kg | ~75 | ~50% |
| ACY-738 | 50 mg/kg | ~80 | ~47% |
| Citalopram (B1669093) (SSRI) | 20 mg/kg | ~60 | ~60% |
| ACY-738 (5 mg/kg) + Citalopram (0.5 mg/kg) | - | ~70 | ~53% |
Data from a preclinical study using the tail suspension test in mice. Immobility time is an indicator of a depressive-like state; a reduction in this time is indicative of an antidepressant effect. The combination of a sub-effective dose of ACY-738 and citalopram showed a significant antidepressant effect.
These results demonstrate that this compound produces a significant antidepressant-like effect, comparable to the established SSRI, citalopram. Furthermore, the data suggests a potential synergistic effect when an HDAC6 inhibitor is combined with an SSRI, which could be a promising strategy for treatment-resistant depression.
Experimental Protocol: Tail Suspension Test (TST) in Mice
Animal Model: Standard laboratory mouse strains (e.g., C57BL/6) are used.
Drug Administration: this compound is administered intraperitoneally (IP) at a dose of 50 mg/kg, typically 30-60 minutes before the test. A vehicle control group and a positive control group (e.g., an SSRI like citalopram) are included.
Test Apparatus: The apparatus consists of a box that is open on one side, with a hook or bar at the top from which the mouse can be suspended.
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by its tail from the hook or bar, ensuring it cannot escape or touch any surfaces.
-
The behavior of the mouse is recorded for a period of 6 minutes.
-
The total time the mouse remains immobile (i.e., hanging passively without any struggle) is measured.
Data Analysis: The immobility time for the this compound-treated group is compared to the vehicle and positive control groups using statistical methods like ANOVA followed by post-hoc tests to determine significant differences.
Conclusion and Future Directions
The preclinical data for this compound in models of Charcot-Marie-Tooth disease and depression are compelling. Its targeted mechanism of action, focusing on the restoration of microtubule dynamics through HDAC6 inhibition, offers a novel and potentially more specific therapeutic approach compared to many existing treatments. The promising efficacy data in animal models, both as a monotherapy and in combination with established drugs, warrants further investigation.
Future research should focus on clinical trials to evaluate the safety and efficacy of this compound in patients with CMT and depression. For CMT, where no disease-modifying therapies exist, this compound could represent a significant breakthrough. For depression, it holds the potential to be a new treatment option for patients who do not respond to current therapies, or as an adjunctive treatment to enhance the efficacy of existing antidepressants. The scientific community eagerly awaits the results of these future studies to determine the ultimate therapeutic value of this innovative compound.
Safety Operating Guide
Navigating the Final Frontier: A Guide to the Proper Disposal of ACY-775
For researchers and scientists at the forefront of drug development, the lifecycle of a compound extends beyond its experimental use. The proper disposal of investigational drugs like ACY-775, a potent and selective histone deacetylase 6 (HDAC6) inhibitor, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and its associated waste, ensuring compliance and minimizing risk.
While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the following procedures are based on best practices for the disposal of hazardous pharmaceutical and chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the compound-specific SDS, if available from the supplier, before proceeding with any disposal.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[1][2] Adherence to the guidelines established by the Resource Conservation and Recovery Act (RCRA) and USP General Chapter <800> for hazardous drugs provides a robust framework for safe disposal.[2][3]
Quantitative Data Summary for this compound Waste Management
The following table summarizes the various types of waste generated during research with this compound and the recommended disposal procedures.
| Waste Category | Description | Recommended Disposal Container | Disposal Method |
| Unused/Expired this compound | Pure, solid this compound or expired stock solutions. | Clearly labeled, sealed hazardous waste container compatible with the chemical. | Collection by the institution's EHS for incineration at a licensed hazardous waste facility. |
| Contaminated Labware (Solid) | Items such as gloves, pipette tips, weighing paper, and absorbent pads that have come into direct contact with this compound. | Labeled "Hazardous Waste" plastic bags or containers specifically for solid chemical waste. | Incineration through a certified hazardous waste management vendor. |
| Contaminated Labware (Liquid) | Rinsate from cleaning glassware that has contained this compound. Solvents used to dissolve this compound. | Labeled, sealed, and chemically compatible hazardous waste container for liquid waste. | Collection by EHS for appropriate chemical waste treatment and disposal. |
| Contaminated Sharps | Needles, syringes, or other sharp objects contaminated with this compound. | Puncture-resistant sharps container specifically designated for chemically contaminated sharps. | Collection and disposal by a certified medical or hazardous waste contractor. |
Procedural Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound and associated materials.
Detailed Experimental Protocols
Protocol for Surface and Glassware Decontamination:
-
Initial Cleaning: Carefully wipe down surfaces or rinse glassware with a compatible solvent in which this compound is soluble (e.g., ethanol, DMSO). Collect all rinsate as hazardous liquid waste.
-
Detergent Wash: Wash the surfaces or glassware with a laboratory-grade detergent and water.
-
Final Rinse: Thoroughly rinse with deionized water.
-
Drying: Allow to air dry completely.
By adhering to these rigorous disposal procedures, researchers can ensure a safe laboratory environment and contribute to the protection of our ecosystem, thereby upholding the highest standards of scientific responsibility.
References
Essential Safety and Operational Guide for Handling ACY-775
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with ACY-775. The following procedural steps and data are intended to ensure the safe handling, use, and disposal of this potent and selective histone deacetylase 6 (HDAC6) inhibitor.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1375466-18-4 | [1][2][3] |
| Molecular Formula | C₁₇H₁₉FN₄O₂ | [1][2][3] |
| Molecular Weight | 330.36 g/mol | [1][3] |
| Appearance | Lyophilized solid/powder | [1][4] |
| Purity | >98% (HPLC) | [3] |
| IC₅₀ | 7.5 nM for HDAC6 | [1][3][4][5] |
Solubility
Proper dissolution is critical for experimental success and safety. The solubility of this compound in various solvents is detailed below. It is important to note that this compound is insoluble in water.[1]
| Solvent | Solubility | Reference |
| DMSO | 63 mg/mL (190.7 mM) to 100 mg/mL (302.70 mM) | [1][3][4] |
| Ethanol | 63 mg/mL | [1] |
| DMF | 20 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [2] |
For in vivo studies, a common vehicle for administration involves a multi-component solvent system. For example, a stock solution in DMSO can be further diluted in a mixture of PEG300, Tween-80, and saline.[4][5]
Storage and Stability
To maintain the integrity and activity of this compound, proper storage is essential.
| Form | Storage Temperature | Stability | Recommendations | Reference |
| Lyophilized Powder | -20°C | 36 months | Keep desiccated. | [1][4] |
| Stock Solution in Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [4] |
| Stock Solution in Solvent | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [1][4] |
Operational Plan for Handling this compound
The following step-by-step guidance outlines the procedures for safely handling this compound from receipt to disposal. As this compound is a potent enzyme inhibitor, it should be handled with care, treating it as a hazardous chemical.
Personal Protective Equipment (PPE)
Given that this compound is a potent, biologically active compound, a comprehensive approach to personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[6] The following PPE should be worn at all times when handling this compound in solid or solution form:
-
Gloves : Two pairs of chemotherapy-rated nitrile gloves should be worn.[7] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[7] Gloves must be changed immediately if contaminated.[7]
-
Gown : A disposable, impermeable gown with long sleeves and knit cuffs should be worn.[7][8]
-
Eye and Face Protection : Safety glasses with side shields are required at a minimum.[9] When there is a risk of splashing or aerosolization, a full-face shield should be used in conjunction with safety goggles.[7][9]
-
Respiratory Protection : When handling the powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator (e.g., N95) is necessary to prevent inhalation.[6][7]
Engineering Controls
-
All work with solid this compound and the preparation of stock solutions should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[6]
-
Use a dedicated and clearly labeled area for handling this compound to prevent cross-contamination.
Weighing and Reconstitution
The following workflow is recommended for the preparation of this compound solutions:
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE : If not already wearing it, don the full PPE as described above.
-
Contain the Spill :
-
Solid Spill : Gently cover the powder with absorbent pads to avoid raising dust. Dampen the pads with water to minimize aerosolization.
-
Liquid Spill : Cover the spill with absorbent material, working from the outside in.
-
-
Clean the Area : Use a suitable deactivating agent (if known) or a strong detergent solution to clean the spill area, followed by a thorough rinse with water.
-
Dispose of Waste : All materials used for spill cleanup must be disposed of as hazardous chemical waste.
First Aid Measures
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[10] Seek medical attention.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[10] Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
The disposal of this compound and all associated contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.
Waste Segregation and Collection
A dedicated hazardous waste stream should be established for this compound.
-
Solid Waste : Unused or expired this compound powder, contaminated weigh boats, spatulas, and PPE (gloves, gowns, etc.) should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[11]
-
Liquid Waste : Unused solutions of this compound and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste : Needles and syringes used to handle this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure
The following workflow outlines the general procedure for the disposal of this compound waste:
All disposal of this compound and contaminated materials must be in accordance with federal, state, and local regulations for hazardous waste.[12] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.
References
- 1. adooq.com [adooq.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 1375466-18-4 | HDAC | MOLNOVA [molnova.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. gerpac.eu [gerpac.eu]
- 7. halyardhealth.com [halyardhealth.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. hsa.ie [hsa.ie]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
